amonabactin T
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
120919-04-2 |
|---|---|
Molecular Formula |
C6H5N3O |
Synonyms |
amonabactin T |
Origin of Product |
United States |
Foundational & Exploratory
Amonabactin T: A Technical Guide to its Structure and Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and biological significance of amonabactin T, a siderophore produced by bacteria of the genus Aeromonas. This document details its chemical architecture, summarizes key quantitative data, outlines experimental methodologies for its study, and illustrates its role in critical biological pathways.
Introduction to this compound
This compound is a member of the amonabactin family, a group of four related peptide-based bis-catecholate siderophores produced by various Aeromonas species, including the opportunistic pathogen Aeromonas hydrophila.[1][2] Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge iron from the environment, a process crucial for their survival and virulence.[3] The amonabactin family includes two forms containing tryptophan (this compound) and two containing phenylalanine (Amonabactin P).[4]
The different forms are designated by their respective amino acid and molecular weight. The two variants of this compound are:
-
Amonabactin T789 : Contains a glycine residue.
-
Amonabactin T732 : Lacks the glycine residue.[1]
This structural difference results in a shorter linker between the two iron-binding catecholamide units in T732 compared to T789.[1][5]
Chemical Structure of this compound Variants
This compound is a linear oligopeptide composed of two 2,3-dihydroxybenzoic acid (DHBA) units linked to a peptide backbone.[2][6] The core components are 2,3-dihydroxybenzoic acid, lysine, and tryptophan. In the case of Amonabactin T789, a glycine molecule is also present.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound 732 | C37H44N6O10 | CID 139584464 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discovery and Characterization of Amonabactin T in Aeromonas hydrophila: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aeromonas hydrophila, a Gram-negative bacterium ubiquitous in aquatic environments, is an opportunistic pathogen capable of causing a wide range of infections in both fish and humans. A key factor in its virulence is the ability to acquire iron, an essential nutrient, from its host. To achieve this, A. hydrophila employs a sophisticated iron acquisition system that includes the production and utilization of siderophores—small, high-affinity iron-chelating molecules. Among these, the amonabactin family of siderophores plays a crucial role. This technical guide provides an in-depth overview of the discovery, biosynthesis, regulation, and characterization of amonabactin T, one of the primary forms of amonabactin produced by A. hydrophila.
Amonabactin: Structure and Variants
Amonabactins are catecholate-type siderophores. The core structure consists of 2,3-dihydroxybenzoic acid (DHB), lysine, and glycine, with variations in the terminal amino acid, leading to different forms of amonabactin. This compound is distinguished by the presence of a tryptophan residue.[1][2] Another major variant, amonabactin P, incorporates phenylalanine instead of tryptophan.[1][2] Further structural diversity arises from the optional inclusion of a glycine residue, resulting in four primary amonabactin variants.[3]
Table 1: Physicochemical Properties of Amonabactin Variants
| Variant | Molecular Formula | Molecular Weight (Da) | Key Amino Acid |
| Amonabactin T732 | C₃₇H₄₄N₆O₁₀ | 732.8 | Tryptophan |
| Amonabactin P693 | C₃₆H₄₅N₅O₁₀ | 693.8 | Phenylalanine |
| Amonabactin T789 | C₃₉H₄₇N₇O₁₁ | 789.8 | Tryptophan, Glycine |
| Amonabactin P750 | C₃₈H₄₈N₆O₁₁ | 750.8 | Phenylalanine, Glycine |
Biosynthesis of this compound
The biosynthesis of amonabactin is orchestrated by a suite of genes organized in the amo operon.[4][5] This process is a classic example of non-ribosomal peptide synthesis (NRPS).
The synthesis of amonabactin can be conceptually divided into two main stages:
-
Synthesis of 2,3-dihydroxybenzoic acid (DHB): This is a common precursor for many catecholate siderophores and is synthesized from chorismate.
-
Assembly of the peptide backbone: The core peptide chain is assembled by a multi-enzyme complex, a non-ribosomal peptide synthetase (NRPS). The amoG gene is particularly crucial, encoding a synthetase responsible for incorporating either tryptophan or phenylalanine, giving rise to this compound or P, respectively.[4][6] Studies have shown that supplementing the culture medium with L-tryptophan leads to the exclusive production of this compound.[1][2]
Regulation of this compound Synthesis
The production of amonabactin is tightly regulated in response to iron availability, a process primarily mediated by the Ferric Uptake Regulator (Fur) protein.[7][8]
-
Under iron-replete conditions: The Fur protein binds to Fe²⁺ as a cofactor. This Fur-Fe²⁺ complex then binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of iron-regulated genes, including the amo operon. This binding represses the transcription of the amonabactin biosynthesis genes.
-
Under iron-deplete conditions: In the absence of sufficient intracellular iron, Fur does not bind to DNA, lifting the repression of the amo operon. This allows for the transcription of the necessary genes and subsequent synthesis of amonabactin to scavenge for iron.
Experimental Protocols
Detection of Amonabactin Production (Chrome Azurol S Assay)
The Chrome Azurol S (CAS) assay is a universal method for detecting siderophores.[9][10][11]
Principle: The CAS agar contains a blue-colored complex of CAS dye, Fe³⁺, and a detergent (HDTMA). Siderophores, with their high affinity for iron, will chelate the Fe³⁺ from the dye complex, causing a color change from blue to orange/yellow around the bacterial colony.
Protocol:
-
Prepare CAS Assay Solution:
-
Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
In a separate beaker, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.
-
Prepare an iron(III) solution by dissolving 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Slowly mix the iron(III) solution with the CAS solution, then slowly add the HDTMA solution while stirring vigorously. The resulting solution should be deep blue. Autoclave and store in the dark.
-
-
Prepare CAS Agar Plates:
-
Prepare a suitable growth medium (e.g., M9 minimal medium) agar and autoclave.
-
Cool the agar to approximately 50°C.
-
Aseptically add the sterile CAS assay solution to the molten agar at a 1:9 ratio (e.g., 100 mL of CAS solution to 900 mL of agar) and mix gently to avoid bubbles.
-
Pour the plates and allow them to solidify.
-
-
Inoculation and Incubation:
-
Spot-inoculate A. hydrophila onto the center of the CAS agar plates.
-
Incubate at the optimal growth temperature for A. hydrophila (e.g., 28-30°C) for 24-48 hours.
-
-
Observation:
-
Observe the plates for the formation of an orange or yellow halo around the bacterial growth, indicating siderophore production.
-
Extraction and Purification of this compound
This protocol is based on methods described for the purification of amonabactins.[1][2][12]
-
Culture and Harvest:
-
Grow A. hydrophila in a large volume (e.g., 12 liters) of low-iron minimal medium supplemented with 0.3 mM L-tryptophan to promote this compound production.[1][2]
-
Incubate with aeration until the late logarithmic or early stationary phase.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
-
Extraction:
-
Acidify the supernatant to approximately pH 2.0 with concentrated HCl.
-
Pass the acidified supernatant through a polyamide column. The amonabactins will adsorb to the resin.
-
Wash the column with acidified water (pH 2.0) to remove unbound components.
-
-
Elution and Precipitation:
-
Elute the amonabactins from the polyamide column with methanol.
-
Concentrate the methanol eluate under reduced pressure.
-
Precipitate this compound from the concentrated eluate. A second precipitation can be performed to increase the yield.
-
-
Yield:
-
A reported yield from a 12-liter culture is approximately 290 mg of this compound (250 mg from the first precipitation and 40 mg from the second).[12]
-
Quantification of this compound by HPLC
-
Sample Preparation:
-
Prepare a sterile-filtered culture supernatant from an iron-depleted culture of A. hydrophila.
-
-
HPLC System:
-
A reverse-phase C18 column is typically used for siderophore separation.
-
-
Mobile Phase:
-
A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid - TFA) and an organic solvent (e.g., acetonitrile with 0.1% TFA) is commonly employed.
-
-
Detection:
-
Monitor the elution profile using a UV-Vis detector at a wavelength appropriate for catecholate siderophores (e.g., around 310 nm).
-
-
Quantification:
-
Generate a standard curve using purified this compound of known concentrations.
-
Calculate the concentration of this compound in the culture supernatant by comparing the peak area to the standard curve.
-
Growth Promotion Bioassay
This bioassay determines the ability of this compound to support the growth of an amonabactin-synthesis deficient mutant of A. hydrophila under iron-limiting conditions.[1][2]
-
Prepare Iron-Limited Medium:
-
Prepare a suitable minimal medium and deferrate it by treatment with a chelating resin (e.g., Chelex-100) to remove trace iron.
-
-
Prepare Inoculum:
-
Grow an amonabactin-synthesis deficient mutant of A. hydrophila to the mid-logarithmic phase in an iron-replete medium.
-
Wash the cells with the iron-limited medium to remove any residual iron.
-
-
Assay Setup:
-
In a microtiter plate, add the iron-limited medium to each well.
-
Add serial dilutions of purified this compound to the wells. Include a negative control with no added this compound.
-
Inoculate the wells with the washed mutant strain.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal growth temperature.
-
Monitor bacterial growth over time by measuring the optical density (OD) at 600 nm.
-
-
Analysis:
-
Plot the growth curves for each concentration of this compound. The increase in growth compared to the negative control demonstrates the growth-promoting activity of this compound.
-
Table 2: Summary of Experimental Data for this compound
| Parameter | Method | Result/Value | Reference |
| Production Yield | Polyamide column chromatography | ~290 mg from 12 L culture | [12] |
| Iron Chelation | CAS Assay | Orange/yellow halo formation | [9][10][11] |
| Growth Promotion | Bioassay with mutant strain | Stimulates growth in iron-deficient medium | [1][2] |
| Minimum Inhibitory Concentration (MIC) | Not available in searched literature | - | - |
Mass Spectrometry Analysis of this compound
Mass spectrometry is a critical tool for the structural confirmation of this compound. Based on its structure and the fragmentation patterns of similar catecholate siderophores, the following can be expected:
-
Parent Ion: In positive ion mode electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ would be observed. For amonabactin T732, this would be at an m/z of approximately 733.3.
-
Fragmentation Pattern (MS/MS):
-
Loss of the tryptophan side chain.
-
Cleavage of the peptide bonds, leading to fragment ions corresponding to the different amino acid and DHB components.
-
Loss of water and carboxyl groups.
-
A detailed fragmentation analysis would be required for complete structural elucidation and confirmation.
Conclusion and Future Directions
This compound is a key virulence factor for Aeromonas hydrophila, playing a vital role in iron acquisition. This guide has provided a comprehensive overview of its discovery, biosynthesis, regulation, and the experimental methods used for its characterization. While significant progress has been made in understanding this siderophore, further research is needed to fully elucidate its role in pathogenicity. Specifically, determining the Minimum Inhibitory Concentration (MIC) of this compound and its variants could provide valuable insights into their potential as targets for novel antimicrobial strategies. Furthermore, detailed structural and functional studies of the enzymes involved in its biosynthesis could pave the way for the development of inhibitors that disrupt this critical iron acquisition pathway, thereby attenuating the virulence of A. hydrophila. The development of robust and standardized quantitative methods, such as specific HPLC protocols, will be crucial for advancing research in this area.
References
- 1. scialert.net [scialert.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Xanthoferrin Siderophore Estimation from the Cell-free Culture Supernatants of Different Xanthomonas Strains by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.8. Determination of Siderophore Activity by Chrome Azurol-S Assay [bio-protocol.org]
- 6. scialert.net [scialert.net]
- 7. Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering Siderophore Biosynthesis and Regulation Pathways to Increase Diversity and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dc.etsu.edu [dc.etsu.edu]
- 12. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Amonabactin T Biosynthetic Pathway
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the amonabactin T biosynthetic pathway, a crucial mechanism for iron acquisition in various bacteria, notably the opportunistic pathogen Aeromonas hydrophila. The guide covers the genetic basis, enzymatic machinery, and chemical transformations involved in the synthesis of this siderophore.
Introduction to this compound
This compound is a member of the amonabactin family of siderophores, which are high-affinity iron-chelating compounds produced by bacteria to scavenge iron from their environment. Siderophore production is a key virulence factor for many pathogenic bacteria, enabling them to thrive in iron-limited host environments. This compound is a catechol-peptidic siderophore composed of 2,3-dihydroxybenzoic acid (DHB), L-lysine, glycine, and L-tryptophan[1]. The amonabactin family also includes amonabactin P, where tryptophan is replaced by phenylalanine[1]. This guide will focus on the biosynthesis of this compound.
The biosynthesis of amonabactin is orchestrated by the amo operon, which includes a suite of genes encoding the necessary enzymatic machinery[2][3]. Understanding this pathway is critical for the development of novel antimicrobial strategies that target bacterial iron acquisition.
Genetic Organization of the Amonabactin Biosynthetic Gene Cluster
The amonabactin biosynthetic pathway is encoded by the amoCEBFAGH gene cluster[2][3][4]. The expression of this operon is tightly regulated by the availability of iron, with the Ferric Uptake Regulator (Fur) protein acting as a repressor in iron-replete conditions[5][6][7]. When intracellular iron concentrations are low, the Fur-mediated repression is lifted, leading to the transcription of the amo genes and subsequent siderophore production.
Table 1: Genes of the amo Operon and Their Putative Functions
| Gene | Putative Function |
| amoC | Isochorismate synthase, involved in the first step of 2,3-DHB biosynthesis from chorismate. |
| amoE | 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase, involved in 2,3-DHB biosynthesis. |
| amoB | Isochorismatase, involved in 2,3-DHB biosynthesis. |
| amoF | Nonribosomal Peptide Synthetase (NRPS) component, likely involved in peptide backbone assembly. |
| amoA | 2,3-dihydroxybenzoate-AMP ligase, activates DHB for incorporation into the siderophore. |
| amoG | Nonribosomal Peptide Synthetase (NRPS) with a unique iterative-alternative-optional mechanism.[2][4][8] |
| amoH | Thioesterase, potentially involved in the release of the final amonabactin product. |
The this compound Biosynthetic Pathway: A Step-by-Step Enzymatic Process
The biosynthesis of this compound can be conceptually divided into two main stages: the synthesis of the catecholate precursor, 2,3-dihydroxybenzoic acid (DHB), and the assembly of the peptide backbone with subsequent attachment of DHB.
Synthesis of 2,3-Dihydroxybenzoic Acid (DHB)
The synthesis of DHB from the primary metabolite chorismate is a common pathway for the production of catecholate siderophores. In the amonabactin pathway, this is proposed to be carried out by the enzymes encoded by amoC, amoE, and amoB[9][10].
-
Chorismate to Isochorismate: AmoC, an isochorismate synthase, converts chorismate to isochorismate.
-
Isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate: AmoB, an isochorismatase, catalyzes the conversion of isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate.
-
2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate (DHB): AmoE, a 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase, performs the final oxidation step to produce DHB.
Assembly of the this compound Backbone by Nonribosomal Peptide Synthetase (NRPS) Machinery
The core of this compound synthesis is a multi-modular Nonribosomal Peptide Synthetase (NRPS) system. The central enzyme in this process is AmoG, a large NRPS that exhibits a unique "iterative-alternative-optional" mechanism[2][8]. This allows for the incorporation of different amino acids, leading to the production of various amonabactin forms.
The assembly process involves the following key domains within the NRPS machinery:
-
Adenylation (A) domain: Selects and activates a specific amino acid by converting it to an aminoacyl-adenylate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently tethers the activated amino acid via a thioester bond to its phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module's T domain and the growing peptide chain on the T domain of the upstream module.
The proposed sequence of events for this compound synthesis on the NRPS assembly line is as follows:
-
Activation of DHB: AmoA, a 2,3-dihydroxybenzoate-AMP ligase, activates DHB.
-
Initiation of Peptide Synthesis: The activated DHB is loaded onto the first T domain of the NRPS machinery.
-
Elongation of the Peptide Chain:
-
The A domain of an NRPS module (likely part of AmoG or AmoF) selects and activates L-lysine, which is then tethered to a T domain. A C domain catalyzes the formation of a peptide bond between DHB and L-lysine.
-
The next module's A domain selects and activates glycine, which is attached to its T domain. A C domain then forms a peptide bond between the growing DHB-lysine dipeptide and glycine.
-
The A domain of AmoG, with its flexible substrate specificity, selects and activates L-tryptophan for this compound synthesis[2][8]. This is then added to the peptide chain.
-
-
Termination and Release: The final this compound molecule is released from the NRPS enzyme, a step that may be facilitated by the thioesterase AmoH[2].
Caption: this compound biosynthetic pathway.
Quantitative Data on Amonabactin Production
Quantitative analysis of amonabactin production is crucial for understanding the efficiency of the biosynthetic pathway and the impact of environmental factors. Studies have shown that amonabactin production is influenced by the availability of iron and precursor amino acids.
Supplementing cultures of A. hydrophila with L-tryptophan (0.3 mM) leads to the exclusive synthesis of this compound, while supplementation with L-phenylalanine (0.3 to 30 mM) results in the predominant production of amonabactin P[1]. This demonstrates the flexibility of the AmoG NRPS in utilizing available aromatic amino acids.
Table 2: Effect of Amino Acid Supplementation on Amonabactin Production
| Supplement (Concentration) | Predominant Amonabactin Form | Reference |
| L-Tryptophan (0.3 mM) | This compound | [1] |
| L-Phenylalanine (0.3-30 mM) | Amonabactin P | [1] |
Further quantitative studies using techniques like HPLC-MS are needed to determine the precise yields of this compound under various iron concentrations and in different mutant strains.
Experimental Protocols
Elucidating the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Construction of Gene Deletion Mutants (e.g., ΔamoG)
Creating knockout mutants is essential to confirm the function of specific genes in the biosynthetic pathway. The following protocol outlines the general steps for creating an in-frame deletion mutant using homologous recombination with a suicide vector[3][11][12][13].
Experimental Workflow for Gene Deletion
References
- 1. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonribosomal peptide synthetase with a unique iterative-alternative-optional mechanism catalyzes amonabactin synthesis in Aeromonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amonabactin Synthetase G Regulates Aeromonas hydrophila Pathogenicity Through Modulation of Host Wnt/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of the Cytotoxic Enterotoxin Gene in Aeromonas hydrophila: Characterization of an Iron Uptake Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fur functions as an activator of T6SS-mediated bacterial dominance and virulence in Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Diversity of siderophore genes encoding biosynthesis of 2,3-dihydroxybenzoic acid in Aeromonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Construction and Characterization of an Aeromonas hydrophila Multi-Gene Deletion Strain and Evaluation of Its Potential as a Live-Attenuated Vaccine in Grass Carp - PMC [pmc.ncbi.nlm.nih.gov]
Amonabactin T: A Technical Guide to its Function in Bacterial Iron Uptake
Executive Summary: Iron is a critical limiting nutrient for bacterial proliferation and pathogenesis. To overcome iron scarcity, many bacteria synthesize and secrete high-affinity iron chelators known as siderophores. Amonabactin T is a catecholate-type siderophore produced by several species of the genus Aeromonas, notably the opportunistic human and animal pathogen Aeromonas hydrophila and the fish pathogen Aeromonas salmonicida.[1][2][3] Composed of 2,3-dihydroxybenzoic acid (DHBA), lysine, glycine, and a tryptophan residue, this compound plays a pivotal role in bacterial survival by sequestering host iron.[4][5][6] This document provides a detailed technical overview of the structure, biosynthesis, and mechanism of this compound-mediated iron uptake, presenting key quantitative data, experimental protocols, and visual diagrams of the associated pathways for researchers, scientists, and drug development professionals.
Introduction to this compound
Amonabactins are a family of four related bis-catecholate siderophores produced by Aeromonas species.[7][8] They are categorized based on the presence of either a tryptophan or a phenylalanine residue and the length of their amino acid backbone.[7] this compound refers to the variants containing tryptophan.[4]
Chemical Structure and Properties
This compound is a peptide-based siderophore. Its core structure consists of two 2,3-dihydroxybenzoyl groups, which act as the iron-chelating moieties, linked to an amino acid backbone of lysine and glycine.[9] The distinguishing feature of this compound is the incorporation of a tryptophan residue.[4][6] There are two primary forms of this compound, designated T789 and T732, based on their respective molecular weights.[7][10] The biosynthesis is flexible; supplementing bacterial cultures with L-tryptophan leads to the exclusive production of this compound.[4][6]
Biosynthesis and Genetic Locus
The biosynthesis of amonabactin is orchestrated by a conserved gene cluster composed of seven genes: amoCEBFAGH.[8] This operon is responsible for both the synthesis of the catechol precursor, 2,3-dihydroxybenzoic acid (DHBA), and the subsequent assembly of the final siderophore molecule via nonribosomal peptide synthetase (NRPS) machinery.[5][11] The gene amoG encodes a key synthetase, and its inactivation abolishes amonabactin production, impairing bacterial growth under iron-limiting conditions.[8][12] The synthesis pathway is unique in that a single assembly line can incorporate either tryptophan or phenylalanine, suggesting a novel iterative and alternative mechanism.[8][11]
Mechanism of this compound-Mediated Iron Uptake
The uptake of iron chelated by this compound is a multi-step, energy-dependent process that transports the ferric-siderophore complex across the bacterial outer membrane.
The Outer Membrane Receptor: FstC
The primary outer membrane receptor for all forms of amonabactin in Aeromonas salmonicida has been identified as FstC.[3][10][13] This TonB-dependent transporter exhibits remarkable ligand plasticity, recognizing and internalizing all four natural amonabactin variants.[3][10] Growth assays confirm that bacterial strains with a functional fstC gene can utilize amonabactins as an iron source under restrictive conditions, while fstC knockout mutants cannot.[10] FstC is conserved across most Aeromonas species, highlighting its central role in the genus's iron acquisition strategy.[3]
The "Siderophore Shuttle" Ligand Exchange Mechanism
Research in Aeromonas hydrophila suggests that amonabactin-mediated iron transport does not follow a simple binding and internalization model. Instead, it may occur via a "siderophore shuttle" or ligand exchange mechanism.[9][14] In this proposed model, an iron-free (apo) amonabactin molecule is initially bound to the FstC receptor. When a ferric-amonabactin complex approaches from the extracellular environment, it binds to the receptor, and the iron is exchanged from the external siderophore to the receptor-bound siderophore. This exchange triggers a conformational change, leading to the transport of the newly formed ferric-amonabactin complex into the periplasm.[14] This mechanism could increase the rate of iron uptake, particularly in environments with a high concentration of apo-siderophores.[9]
Role of the TonB System
Like other high-affinity transport systems in Gram-negative bacteria, the import of ferric-amonabactin across the outer membrane is an active process that requires energy. This energy is transduced from the cytoplasmic membrane to the outer membrane receptor (FstC) by the TonB-ExbB-ExbD complex.[15][16] Studies on related systems in A. hydrophila have shown that specific TonB systems are essential for the transport of catecholate siderophores.[15][17] The TonB complex couples the proton motive force of the inner membrane to induce conformational changes in FstC, facilitating the release of the ferric-siderophore into the periplasm.
Quantitative Analysis of this compound Function
Quantitative studies provide insight into the efficiency and specificity of the this compound iron uptake system.
Binding and Transport Kinetics
The amonabactin receptor in A. hydrophila exhibits relatively low affinity compared to other well-characterized siderophore receptors, such as FepA for enterobactin in E. coli. However, it maintains comparable iron transport rates, suggesting a highly efficient system.[18]
| Siderophore | Binding Dissociation Constant (Kd, nM) | Transport Maximum Rate (Vmax, pmol/min/OD600) |
| Amonabactin | 20 ± 10 | 0.8 ± 0.2 |
| Enterobactin | 20 ± 10 | 1.0 ± 0.2 |
| Desferrioxamine | 100 ± 50 | 0.10 ± 0.05 |
| Table 1: Binding and transport characteristics of the ferric-amonabactin uptake system in A. hydrophila 495A2. Data extracted from[18]. |
Comparative Growth Promotion Activity
Not all forms of amonabactin are equally effective at promoting bacterial growth. Studies using synthetic amonabactins have shown that the longer-chain variants, P750 and T789, are the most active.[3][10] The shorter-chain variants, P693 and T732, show moderate to mild efficiency in stimulating growth.[19] This indicates that the FstC receptor recognizes and transports siderophores with a linker of 15 atoms between the catecholamide units more efficiently than those with a 12-atom linker.[3][10]
| Amonabactin Variant | Linker Length (atoms) | Growth Promotion Activity |
| Amonabactin T789 | 15 | High |
| Amonabactin P750 | 15 | High |
| Amonabactin T732 | 12 | Moderate |
| Amonabactin P693 | 12 | Mild to Moderate |
| Table 2: Relative growth promotion activity of the four natural amonabactin forms in A. salmonicida. Activity levels are summarized from findings in[3][10][19]. |
Role in Pathogenesis
This compound is a key virulence factor, enabling pathogenic Aeromonas species to thrive within a host by acquiring iron from host proteins and modulating host cellular pathways.
Iron Acquisition from Host Proteins
Amonabactin is effective at removing iron directly from host iron-binding glycoproteins such as transferrin and lactoferrin.[20] In vitro experiments have demonstrated that the addition of transferrin or lactoferrin promotes the growth of iron-starved A. hydrophila, and this growth promotion is dependent on siderophore activity.[20] The rate of iron removal from diferric transferrin shows a hyperbolic dependence on the amonabactin concentration, underscoring its efficiency in a host environment.[20]
Modulation of Host Signaling Pathways
Recent studies suggest that amonabactin plays a role beyond simple iron scavenging. The amonabactin synthetase G (AmoG) in A. hydrophila is crucial for pathogenicity by modulating host Wnt/β-catenin signaling.[21][22] By chelating iron, amonabactin appears to inhibit the Wnt/β-catenin pathway, which in turn impairs the integrity and function of the host's gut mucosal barrier.[22] This disruption facilitates bacterial invasion and contributes to the overall pathogenesis of the infection.
Key Experimental Methodologies
Characterizing the function of this compound relies on several key experimental protocols.
Siderophore Production Detection: Chrome Azurol S (CAS) Assay
The CAS assay is a universal colorimetric method for detecting and quantifying siderophore production.[23] It is based on the principle of competition for iron between the siderophore and the iron-complexed dye, chrome azurol S.[24]
Protocol Outline:
-
Culture Preparation: Grow bacteria in an iron-limited medium (e.g., MKB medium) for 48 hours. An iron-rich medium is used as a control.[24]
-
Supernatant Collection: Centrifuge the bacterial culture to pellet the cells and collect the cell-free supernatant.[24][25]
-
CAS Reaction: In a 96-well plate, mix 100 µL of the cell-free supernatant with 100 µL of CAS assay solution.[24]
-
Incubation: Incubate the mixture at room temperature for approximately 2 hours.[24][25]
-
Measurement: Measure the absorbance of the reaction mixture at 630 nm (OD630). A color change from blue to orange/yellow indicates the presence of siderophores and results in a lower OD630 reading.[23][24]
-
Quantification: Calculate the relative siderophore production using the formula: Siderophore Units = [1 - (As / Ar)], where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample.[24][26]
Growth Promotion Assays
This bioassay assesses the ability of a specific siderophore to provide iron for bacterial growth.[23] It is critical for identifying the cognate receptor and confirming biological activity.[10]
Protocol Outline:
-
Strain Selection: Use a siderophore biosynthesis mutant (e.g., ΔamoG or ΔentB) that is unable to produce its own siderophores.[6][10][11]
-
Media Preparation: Prepare a minimal medium agar or broth containing a strong iron chelator (e.g., EDDHA) to make iron unavailable.[10]
-
Inoculation: Inoculate the iron-limited medium with the mutant strain.
-
Supplementation: Add the purified siderophore (e.g., synthetic this compound) to the medium at a specific concentration. A control with no added siderophore and a control with added FeCl₃ should be included.[10]
-
Incubation and Measurement: Incubate the cultures and monitor for growth by measuring the optical density (e.g., OD600) over time or by observing colony formation on agar plates. Growth in the presence of the siderophore indicates successful uptake.
Iron Uptake Assays
These assays directly measure the transport of iron into the bacterial cell, often using radioisotopes.
Protocol Outline:
-
Cell Preparation: Grow bacteria to mid-log phase in iron-limited medium to induce the expression of iron uptake systems. Harvest and wash the cells.
-
Complex Formation: Prepare the ferric-siderophore complex by mixing the siderophore (this compound) with radiolabeled iron, such as ⁵⁵FeCl₃.
-
Uptake Reaction: Resuspend the prepared cells in assay buffer and initiate the uptake by adding the ⁵⁵Fe-amonabactin T complex.
-
Time Points: At various time intervals, remove aliquots of the cell suspension.
-
Stopping and Washing: Stop the uptake reaction immediately (e.g., by rapid filtration through a membrane filter) and wash the cells to remove any non-internalized radiolabel.
-
Quantification: Measure the radioactivity associated with the washed cells using a scintillation counter. The amount of cell-associated radioactivity over time represents the iron uptake rate.
Conclusion and Future Directions
This compound is a sophisticated molecular tool that is central to the survival and virulence of pathogenic Aeromonas species. Its uptake is mediated by the outer membrane receptor FstC in an energy-dependent process that may involve a novel ligand-exchange mechanism. The efficiency of this system in scavenging iron from host proteins and its ability to modulate host signaling pathways underscore its importance as a virulence factor.
For drug development professionals, the this compound uptake pathway, particularly the FstC receptor, represents a promising target. The receptor's plasticity could be exploited for a "Trojan horse" strategy, where antimicrobial agents are conjugated to amonabactin analogues to facilitate their specific delivery into the bacterial cell.[3][10] Future research should focus on elucidating the precise structural interactions between this compound and the FstC receptor, further detailing the kinetics of the ligand exchange mechanism, and exploring the full extent of its influence on host-pathogen interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 120919-04-2 [smolecule.com]
- 6. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Physiological control of amonabactin biosynthesis in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two Catechol Siderophores, Acinetobactin and Amonabactin, Are Simultaneously Produced by Aeromonas salmonicida subsp. salmonicida Sharing Part of the Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of a gene encoding the outer membrane receptor for ferric enterobactin in Aeromonas hydrophila ATCC 7966(T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Catecholamine-Stimulated Growth of Aeromonas hydrophila Requires the TonB2 Energy Transduction System but Is Independent of the Amonabactin Siderophore - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Amonabactin-mediated iron acquisition from transferrin and lactoferrin by Aeromonas hydrophila: direct measurement of individual microscopic rate constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Amonabactin Synthetase G Regulates Aeromonas hydrophila Pathogenicity Through Modulation of Host Wnt/β-catenin Signaling | Semantic Scholar [semanticscholar.org]
- 23. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Amonabactin T Gene Cluster: A Technical Guide to its Organization and Core Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amonabactin T is a member of the amonabactin family of siderophores, which are high-affinity iron-chelating compounds produced by various species of the genus Aeromonas, including the opportunistic human pathogen Aeromonas hydrophila.[1] These molecules play a crucial role in bacterial survival by scavenging ferric iron (Fe³⁺) from the host environment, a critical nutrient for bacterial growth and pathogenesis. This compound is a catechol-peptidic siderophore composed of 2,3-dihydroxybenzoic acid (DHB), lysine, glycine, and tryptophan.[1] The biosynthesis of this compound is orchestrated by a dedicated gene cluster, the organization and regulation of which are of significant interest for understanding bacterial iron acquisition mechanisms and for the development of novel antimicrobial strategies. This technical guide provides an in-depth overview of the this compound gene cluster, its genetic organization, the functions of its constituent genes, and key experimental protocols for its study.
Data Presentation: this compound Gene Cluster Organization in Aeromonas hydrophila CCL1
The amonabactin biosynthetic gene cluster in Aeromonas hydrophila strain CCL1 (GenBank Accession No. CP092356) is composed of seven core genes: amoC, amoE, amoB, amoF, amoA, amoG, and amoH.[2][3] The genetic arrangement of this cluster is detailed in the table below, providing quantitative data on gene size and intergenic distances to facilitate comparative analysis.
| Gene Name | Gene Size (bp) | Intergenic Distance (bp) | Proposed Function |
| amoC | 1050 | 104 | 2,3-dihydroxybenzoate-AMP ligase |
| amoE | 1221 | 11 | Isochorismate synthase |
| amoB | 954 | -1 (Overlapping) | 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase |
| amoF | 1629 | 15 | Non-ribosomal peptide synthetase (NRPS) module |
| amoA | 1602 | 22 | Non-ribosomal peptide synthetase (NRPS) module |
| amoG | 6270 | 33 | Non-ribosomal peptide synthetase (NRPS) with a unique iterative-alternative-optional mechanism |
| amoH | 843 | - | Thioesterase |
Mandatory Visualization
This compound Biosynthesis Gene Cluster
Caption: Organization of the this compound biosynthesis gene cluster.
Iron-Dependent Regulation of the Amonabactin Gene Cluster by Fur
Caption: Fur-mediated regulation of the amonabactin gene cluster.
Experimental Protocols
Quantification of this compound using the Arnow Assay
The Arnow assay is a colorimetric method used for the specific quantification of catechol-type siderophores like amonabactin.[2][3][4][5]
Materials:
-
Culture supernatant containing amonabactin
-
0.5 N HCl
-
Arnow's reagent (10 g NaNO₂ and 10 g Na₂MoO₄·2H₂O in 100 mL distilled water)
-
1.0 N NaOH
-
Spectrophotometer
-
2,3-Dihydroxybenzoic acid (DHB) for standard curve
Procedure:
-
Centrifuge the bacterial culture to pellet the cells and collect the supernatant.
-
To 1.0 mL of the culture supernatant, add 1.0 mL of 0.5 N HCl and mix thoroughly.
-
Add 1.0 mL of Arnow's reagent to the mixture and mix.
-
Add 1.0 mL of 1.0 N NaOH and mix. A pink to reddish color will develop in the presence of catechols.
-
Immediately measure the absorbance of the solution at 515 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of 2,3-DHB to quantify the amount of amonabactin in the sample.
Generation of an amoG Knockout Mutant using Overlap Extension PCR
Gene knockout is a fundamental technique to study the function of a specific gene. Overlap extension PCR is a common method to create in-frame deletions.[2][6][7][8]
Workflow:
Caption: Workflow for generating a gene knockout mutant via overlap extension PCR.
Detailed Methodology:
-
Primer Design: Design two pairs of primers. The first pair amplifies the upstream region of amoG, with the reverse primer containing a 5' tail that is complementary to the 5' end of the downstream fragment. The second pair of primers amplifies the downstream region of amoG, with the forward primer containing a 5' tail that is complementary to the 3' end of the upstream fragment.
-
First Round of PCR: Perform two separate PCR reactions to amplify the upstream and downstream flanking regions of the amoG gene from A. hydrophila genomic DNA.
-
Purification of PCR Products: Purify the amplified upstream and downstream fragments using a PCR purification kit to remove primers and dNTPs.
-
Second Round of PCR (Fusion PCR): Combine the purified upstream and downstream fragments in a new PCR reaction. In the initial cycles, the overlapping regions of the fragments will anneal and serve as primers for each other, leading to the synthesis of a fused product. After a few cycles, add the outer forward and reverse primers to amplify the full-length fused fragment.
-
Cloning and Conjugation: Ligate the fused PCR product into a suicide vector (e.g., pDM4) and transform it into an E. coli donor strain (e.g., S17-1 λpir).[2] Transfer the plasmid into A. hydrophila via conjugation.
-
Selection of Mutants: Select for single-crossover integrants on plates containing an appropriate antibiotic for the recipient and the suicide vector. Subsequently, select for double-crossover events (resulting in the deletion of the gene) by plating on a medium containing a counter-selectable marker (e.g., sucrose for vectors containing sacB).
-
Verification: Confirm the gene deletion by PCR and sequencing.
Transcriptomic Analysis of the Amonabactin Gene Cluster
RNA sequencing (RNA-seq) is a powerful tool to study the expression levels of the amonabactin genes under different conditions, such as iron-replete and iron-deplete environments.[2][9][10][11][12]
Experimental Workflow:
Caption: A typical workflow for transcriptomic analysis using RNA-Seq.
Detailed Methodology:
-
Bacterial Growth Conditions: Culture A. hydrophila in a minimal medium with and without an iron chelator (e.g., 2,2'-dipyridyl) to create iron-deplete and iron-replete conditions, respectively.
-
RNA Isolation: Extract total RNA from the bacterial cells at a specific growth phase (e.g., mid-logarithmic phase) using a commercial RNA extraction kit.
-
Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA samples. Construct cDNA libraries from the rRNA-depleted RNA.
-
Sequencing: Sequence the prepared cDNA libraries using a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Mapping: Align the high-quality reads to the A. hydrophila reference genome.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated in the iron-deplete condition compared to the iron-replete condition. This will reveal the regulatory effect of iron on the amonabactin gene cluster.
-
Conclusion
The this compound gene cluster represents a well-organized and tightly regulated system essential for iron acquisition in Aeromonas hydrophila. Understanding its genetic architecture, the function of its individual components, and its regulatory networks is pivotal for comprehending the pathogenicity of this bacterium. The detailed quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of microbiology, infectious diseases, and drug development, facilitating further investigation into this important virulence factor and the exploration of novel therapeutic interventions targeting bacterial iron metabolism.
References
- 1. Amonabactin Synthetase G Regulates Aeromonas hydrophila Pathogenicity Through Modulation of Host Wnt/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arnow Test for Catecholate-Type Siderophores [protocols.io]
- 3. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Siderophore production [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. static.igem.wiki [static.igem.wiki]
- 8. Overlap extension PCR [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Whole Transcriptome Sequencing Data: Workflow and Software - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptomic analysis reveals diverse gene expression changes in airway macrophages during experimental allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Core Mechanism of Amonabactin T Iron Chelation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential nutrient for nearly all forms of life, playing a critical role in numerous metabolic processes. For pathogenic bacteria, the acquisition of iron from a host organism is a crucial determinant of virulence. In the iron-limited environment of a host, many bacteria have evolved sophisticated mechanisms to scavenge this vital element, primarily through the synthesis and secretion of high-affinity iron chelators known as siderophores. Amonabactin T, a bis-catecholate siderophore produced by the opportunistic pathogen Aeromonas hydrophila, represents a key component of its iron acquisition machinery.[1][2] This technical guide provides an in-depth exploration of the mechanism of this compound iron chelation, its transport, and regulation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.
This compound: Structure and Iron Coordination
This compound is a member of the amonabactin family of siderophores, which also includes amonabactin P.[1] These molecules are composed of 2,3-dihydroxybenzoic acid (DHB), lysine, and glycine, with this compound containing a tryptophan residue and amonabactin P containing a phenylalanine residue.[1][2] The iron-chelating functionality of this compound is conferred by its two catecholate groups derived from DHB.[3]
The coordination chemistry of amonabactins with ferric iron (Fe³⁺) is pH-dependent. At lower pH, a 1:1 complex of one amonabactin molecule to one iron ion is preferentially formed. However, at higher pH and with an excess of the ligand, a more stable 2:3 complex is formed, consisting of three amonabactin molecules chelating two iron ions.
Quantitative Data on Amonabactin-Iron Chelation
The stability of the ferric-amonabactin complexes has been determined using potentiometric and spectrophotometric titrations. The following table summarizes the key quantitative data for the iron chelation of amonabactins.
| Complex Stoichiometry (Metal:Ligand) | log β | Experimental Conditions | Reference |
| 1:1 (Fe³⁺:Amonabactin) | 34.3 | Lower pH | [4] |
| 2:3 (Fe₂³⁺:Amonabactin₃) | 86.3 | High pH, excess ligand | [4] |
Mechanism of Ferric-Amonabactin Transport
The uptake of ferric-amonabactin in Aeromonas hydrophila is an energy-dependent process that involves a unique "siderophore shuttle" or "ligand exchange" mechanism at the cell surface.[3]
Signaling and Regulation of Amonabactin Synthesis
The biosynthesis of amonabactin is tightly regulated by the intracellular iron concentration. This regulation is primarily mediated by the Ferric Uptake Regulator (Fur) protein.
Under iron-replete conditions, Fur binds to Fe²⁺ and acts as a transcriptional repressor by binding to a specific DNA sequence known as the "Fur box" in the promoter region of the amo gene cluster, thereby inhibiting the synthesis of amonabactin.[5][6] Conversely, under iron-limiting conditions, Fur is in its apo form (without bound iron), dissociates from the DNA, and allows for the transcription of the amo genes, leading to the production of amonabactin.
Iron Chelation and Outer Membrane Transport
Once secreted, this compound scavenges ferric iron from the extracellular environment, including from host iron-binding proteins like transferrin and lactoferrin.[4] The resulting ferric-amonabactin complex is then recognized and transported across the outer membrane by a specific TonB-dependent transporter, FstC.[7][[“]]
The transport process is energized by the TonB-ExbB-ExbD complex located in the inner membrane. A notable feature of the amonabactin-mediated iron uptake system in A. hydrophila is the "siderophore shuttle" mechanism, where an iron-free siderophore bound to the receptor can facilitate the exchange of iron from a ferric-siderophore in the environment, potentially increasing the rate of iron uptake in iron-poor conditions.[3]
Experimental Protocols
Siderophore Production and Isolation
This compound can be produced by culturing Aeromonas hydrophila in an iron-deficient medium.
Methodology:
-
Culture Preparation: Inoculate A. hydrophila in a minimal medium supplemented with a strong iron chelator (e.g., ethylenediamine-di(o-hydroxyphenylacetic) acid - EDDHA) to induce siderophore production. To specifically enhance the production of this compound, supplement the medium with L-tryptophan (0.3 mM).[1][2]
-
Incubation: Incubate the culture with shaking at an appropriate temperature (e.g., 25-30°C) until the late logarithmic or early stationary phase.
-
Harvesting Supernatant: Centrifuge the culture to pellet the bacterial cells. The supernatant contains the secreted siderophores.
-
Purification: this compound can be purified from the supernatant using polyamide column chromatography.[1][2]
Spectrophotometric Titration for Iron Binding Affinity
This method is used to determine the stoichiometry and stability constant of the amonabactin-iron complex by monitoring changes in absorbance upon addition of Fe³⁺.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of purified this compound in a suitable buffer (e.g., Tris-HCl) at a known concentration.
-
Prepare a standardized stock solution of a ferric salt (e.g., FeCl₃ or Fe(ClO₄)₃) in a dilute acid to prevent hydrolysis.
-
-
Titration:
-
Place the this compound solution in a cuvette.
-
Record the initial UV-Vis spectrum.
-
Make sequential additions of small aliquots of the ferric iron solution to the cuvette.
-
After each addition, allow the solution to equilibrate and record the UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the changes in absorbance at specific wavelengths corresponding to the formation of the ferric-amonabactin complex (typically in the visible range).
-
Plot the absorbance change as a function of the molar ratio of iron to amonabactin. The inflection points in the curve indicate the stoichiometry of the complex.
-
The stability constant (β) can be calculated by fitting the titration data to appropriate binding models using specialized software.
-
⁵⁵Fe Uptake Assay
This radioisotope assay directly measures the transport of iron into bacterial cells mediated by siderophores.
Methodology:
-
Preparation of ⁵⁵Fe-Amonabactin: Prepare the ferric-amonabactin complex by incubating purified this compound with ⁵⁵FeCl₃.
-
Cell Preparation: Grow A. hydrophila to the mid-logarithmic phase in an iron-deficient medium to ensure the expression of the siderophore transport system. Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer.
-
Uptake Experiment:
-
Initiate the uptake by adding the ⁵⁵Fe-amonabactin complex to the cell suspension.
-
At various time points, take aliquots of the cell suspension and immediately filter them through a 0.45 µm membrane filter to separate the cells from the medium.
-
Wash the filters with an ice-cold wash buffer to remove non-specifically bound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity associated with the cells using a scintillation counter.
-
-
Data Analysis: Plot the amount of ⁵⁵Fe accumulated inside the cells over time to determine the rate of iron uptake.
Implications for Drug Development
A thorough understanding of the this compound iron chelation and transport mechanism offers significant opportunities for the development of novel antimicrobial strategies. The "Trojan Horse" approach, where an antibiotic is conjugated to a siderophore, can be employed to facilitate the targeted delivery of the drug into the bacterial cell via the siderophore uptake system. The specificity of the FstC transporter for ferric-amonabactin makes it an attractive target for such siderophore-antibiotic conjugates, potentially leading to the development of more effective and selective treatments for Aeromonas hydrophila infections.
Conclusion
The this compound-mediated iron acquisition system is a highly efficient and tightly regulated process that is critical for the virulence of Aeromonas hydrophila. This guide has provided a comprehensive overview of the molecular mechanisms involved, from the initial chelation of iron to its transport across the bacterial outer membrane. The presented quantitative data, experimental protocols, and pathway diagrams offer a valuable resource for researchers and scientists working to unravel the complexities of bacterial iron metabolism and for drug development professionals seeking to exploit these pathways for therapeutic intervention.
References
- 1. Frontiers | Transcriptional regulation by Ferric Uptake Regulator (Fur) in pathogenic bacteria [frontiersin.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Physiological control of amonabactin biosynthesis in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Amonabactin Synthetase G Regulates Aeromonas hydrophila Pathogenicity Through Modulation of Host Wnt/β-catenin Signaling | Semantic Scholar [semanticscholar.org]
- 7. Detection of Siderophore Producing Microorganisms | Springer Nature Experiments [experiments.springernature.com]
- 8. consensus.app [consensus.app]
The Role of Tryptophan in Amonabactin T Synthesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Amonabactins are catecholate siderophores produced by the bacterium Aeromonas hydrophila to acquire iron, an essential nutrient for its survival and virulence. These molecules exist in two primary forms: amonabactin T and amonabactin P, which are structurally identical except for the incorporation of either a tryptophan or a phenylalanine residue, respectively. This guide provides a detailed examination of the biosynthesis of this compound, focusing specifically on the critical role of tryptophan as a direct precursor. We will explore the biosynthetic pathway, the enzymatic machinery responsible for amino acid selection, and the influence of precursor availability on the final siderophore produced. Furthermore, this document furnishes detailed experimental protocols for the study of amonabactin synthesis and presents key quantitative data in a structured format to aid in comparative analysis.
Introduction to Amonabactin
Siderophores are high-affinity iron-chelating compounds secreted by microorganisms to scavenge ferric iron (Fe³⁺) from the environment. Aeromonas hydrophila, an opportunistic pathogen, produces a family of siderophores known as amonabactins. The core structure of amonabactin consists of 2,3-dihydroxybenzoic acid (DHB), L-lysine, and L-glycine.[1][2][3] This core is further modified by the addition of a terminal amino acid, which defines the two major analogues:
-
This compound (Trp-Amonabactin): Contains a tryptophan residue.
-
Amonabactin P (Phe-Amonabactin): Contains a phenylalanine residue.[1][2][3]
The biosynthesis of these molecules is tightly regulated by iron availability and the presence of precursor amino acids. Understanding the mechanism of tryptophan incorporation is crucial for elucidating the metabolic flexibility of A. hydrophila and can inform strategies for therapeutic intervention.
The Amonabactin Biosynthetic Pathway
The synthesis of amonabactin is a multi-step process orchestrated by a dedicated gene cluster (amo) and involves a Non-Ribosomal Peptide Synthetase (NRPS) assembly line.[4] The overall pathway can be conceptually divided into two primary segments:
-
DHB Synthesis: The catechol moiety, 2,3-dihydroxybenzoic acid (DHB), is synthesized from chorismic acid, a key intermediate in the shikimate pathway.
-
NRPS Assembly: A large NRPS enzyme complex, encoded by genes such as amoF, amoG, and amoH, is responsible for activating the constituent amino acids (lysine, glycine, and tryptophan/phenylalanine) and assembling them with DHB to form the final siderophore.[1][4]
Tryptophan's role is central to the second segment. It serves as a direct substrate for the NRPS machinery. Research indicates that a single, flexible enzymatic pathway is responsible for producing both this compound and P.[1] This pathway features a novel NRPS enzyme with dual substrate specificity, capable of incorporating either tryptophan or phenylalanine.[1] The selection between these two aromatic amino acids is primarily driven by their relative concentrations in the cellular environment.
References
- 1. Physiological control of amonabactin biosynthesis in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Amonabactin T: A Key Virulence Factor in Aeromonas Pathogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Aeromonas species, particularly Aeromonas hydrophila, are opportunistic pathogens capable of causing a wide range of infections in both aquatic and terrestrial hosts, including humans. The ability of these bacteria to acquire iron from the host environment is a critical determinant of their virulence. Amonabactin, a catecholate siderophore, plays a pivotal role in this process. This technical guide provides a comprehensive overview of the role of amonabactin, with a specific focus on amonabactin T, as a significant virulence factor in Aeromonas. It details the biosynthetic pathway, its impact on host-pathogen interactions, and the experimental methodologies used to elucidate its function. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel antimicrobial strategies targeting bacterial iron acquisition.
Introduction to Amonabactin and its Role in Aeromonas Virulence
Iron is an essential nutrient for most living organisms, participating in crucial cellular processes. However, in vertebrate hosts, the concentration of free iron is extremely low, as it is tightly bound to host proteins like transferrin and lactoferrin. To overcome this iron-limited environment, pathogenic bacteria have evolved sophisticated iron acquisition systems, including the production and utilization of high-affinity iron chelators called siderophores.[1]
In the genus Aeromonas, amonabactin is a key siderophore that facilitates iron sequestration from the host.[2] Amonabactin belongs to the catecholate class of siderophores and exists in multiple forms, primarily distinguished by the presence of either a tryptophan (this compound) or a phenylalanine (amonabactin P) residue.[3][4] These molecules are synthesized by a non-ribosomal peptide synthetase (NRPS) machinery encoded by the amo gene cluster.[5][6] The production of amonabactin is tightly regulated by the availability of iron and is crucial for the survival and proliferation of Aeromonas within the host, directly contributing to its pathogenicity.[7][8] Studies have demonstrated that the disruption of amonabactin biosynthesis significantly attenuates the virulence of A. hydrophila.[9]
Amonabactin Biosynthesis and Structure
The biosynthesis of amonabactin is orchestrated by the amo operon, which comprises a cluster of genes responsible for the synthesis of the 2,3-dihydroxybenzoic acid (DHB) catecholate backbone and the subsequent assembly of the complete siderophore molecule.[5] The core structure of amonabactin consists of DHB, lysine, and glycine, with variability arising from the incorporation of either tryptophan or phenylalanine.[3][4][6]
The amonabactin gene cluster typically includes genes such as amoC, amoE, amoB, amoF, amoA, amoG, and amoH.[9] Among these, amoG encodes a large NRPS that plays a central role in the assembly of the peptide chain of amonabactin.[5][9] The promiscuity of an adenylation (A) domain within AmoG allows for the selection and activation of either phenylalanine or tryptophan, leading to the production of amonabactin P and this compound, respectively.[5]
The four primary forms of amonabactin are designated based on the incorporated amino acid (P for phenylalanine, T for tryptophan) and their molecular weights, which differ by the presence or absence of a glycine residue: P750, T789, P693, and T732.[10][11] Once synthesized, ferric-amonabactin complexes are recognized and transported into the bacterial cell via a specific outer membrane receptor, FstC.[5][10]
Quantitative Data on Amonabactin's Role in Virulence
The contribution of amonabactin to the virulence of A. hydrophila has been quantified through various in vitro and in vivo studies. The following tables summarize key findings from studies involving a wild-type strain (CCL1), an amonabactin biosynthesis mutant (ΔAmoG), and a complemented strain (ΔAmoG-C).
Table 1: In Vitro Virulence Phenotypes
| Parameter | Wild-Type (CCL1) | ΔAmoG Mutant | ΔAmoG-C (Complemented) | Reference |
| Amonabactin Production | Present | Absent | Restored | [9] |
| Growth in Iron-limited Media | Normal | Severely Impaired | Restored | [5][9] |
| Adhesion to Caco-2 cells | High | Significantly Reduced | Restored | [9] |
| Cytotoxicity to Caco-2 cells | High | Significantly Reduced | Restored | [9] |
Table 2: In Vivo Virulence in Crucian Carp Model
| Parameter | Wild-Type (CCL1) | ΔAmoG Mutant | ΔAmoG-C (Complemented) | Reference |
| Bacterial Load in Distal Gut | High | Significantly Lower | Restored | [12] |
| Bacterial Load in Kidney | High | Significantly Lower | Restored | [12] |
| Bacterial Load in Spleen | High | Significantly Lower | Restored | [12] |
| Mortality Rate | High | Significantly Lower | Restored | [12] |
| LD₅₀ | Lower (Higher Virulence) | Higher (Lower Virulence) | Restored | [9] |
Experimental Protocols
This section details the key experimental methodologies employed in the study of amonabactin's role in Aeromonas virulence.
Generation of an Amonabactin Biosynthesis Mutant (ΔAmoG)
The creation of a targeted gene knockout mutant is a fundamental technique to study the function of a specific gene.
-
Method: A common method is suicide plasmid-based homologous recombination.
-
Procedure:
-
Flanking regions of the target gene (amoG) are amplified by PCR.
-
The amplified fragments are cloned into a suicide vector (e.g., pDM4), which cannot replicate in Aeromonas.
-
The resulting plasmid is transferred from a donor E. coli strain (e.g., S17-1) to the wild-type A. hydrophila strain via conjugation.
-
Single-crossover mutants are selected on antibiotic plates.
-
Double-crossover mutants (successful gene deletion) are selected by counter-selection (e.g., using sucrose sensitivity conferred by the sacB gene on the suicide vector).
-
The deletion of the target gene is confirmed by PCR and sequencing.[12]
-
Siderophore Production Assays
-
Chrome Azurol S (CAS) Agar Assay: A qualitative assay to detect siderophore production.
-
Principle: The CAS dye forms a complex with iron, resulting in a blue color. When a siderophore is produced, it chelates the iron from the dye, causing a color change to orange/yellow.
-
Procedure: Bacterial strains are spotted onto CAS agar plates and incubated. The formation of an orange halo around the colony indicates siderophore production.[6]
-
-
Arnow Assay: A quantitative method to measure the concentration of catechol-type siderophores.
-
Principle: This colorimetric assay is based on the reaction of catechols with nitrite-molybdate reagent in an acidic environment, followed by the addition of NaOH.
-
Procedure:
-
Bacterial culture supernatants are mixed with HCl.
-
Nitrite-molybdate reagent is added, followed by incubation.
-
NaOH is added, and the absorbance is measured at 510 nm.
-
The concentration is determined using a standard curve prepared with 2,3-dihydroxybenzoic acid.[9]
-
-
In Vivo Infection Model (Crucian Carp)
-
Model: Crucian carp (Carassius auratus) are a relevant model for studying A. hydrophila infections in fish.
-
Procedure:
-
Healthy fish are acclimated to laboratory conditions.[9]
-
Bacterial strains (wild-type, mutant, complemented) are cultured, washed, and resuspended in PBS to a specific concentration (CFU/mL).
-
Fish are challenged with the bacterial suspension via intraperitoneal injection.
-
Mortality is recorded over a defined period (e.g., 14 days) to determine the LD₅₀ (median lethal dose).
-
At specific time points post-infection, tissues (e.g., gut, kidney, spleen) are harvested to determine the bacterial load by plating serial dilutions of tissue homogenates.[12]
-
Cell Culture Adhesion and Cytotoxicity Assays
-
Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line, are often used as a model for intestinal epithelium.
-
Adhesion Assay:
-
Caco-2 cells are grown to confluence in multi-well plates.
-
Cells are infected with bacterial strains at a specific multiplicity of infection (MOI).
-
After incubation, non-adherent bacteria are removed by washing with PBS.
-
The epithelial cells are lysed (e.g., with Triton X-100) to release the adherent bacteria.
-
The number of adherent bacteria is quantified by plating serial dilutions.[12]
-
-
Cytotoxicity Assay (LDH Release):
-
The principle is to measure the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture supernatant.
-
Caco-2 cells are infected as in the adhesion assay.
-
After incubation, the culture supernatant is collected.
-
The LDH activity in the supernatant is measured using a commercial cytotoxicity detection kit.
-
Maximum LDH release is determined by lysing control cells with a detergent.[12]
-
Signaling Pathways and Logical Relationships
Amonabactin Biosynthesis Pathway
The synthesis of amonabactin is a multi-step process involving several enzymes encoded by the amo operon. The following diagram illustrates the general workflow.
Caption: Simplified workflow of amonabactin biosynthesis in Aeromonas.
Experimental Workflow for Virulence Assessment
The diagram below outlines the logical flow of experiments to compare the virulence of wild-type A. hydrophila with an amonabactin-deficient mutant.
Caption: Experimental workflow to assess the role of amonabactin in virulence.
Amonabactin's Impact on Host Gut Epithelial Barrier
Recent studies have shown that amonabactin contributes to the disruption of the host's gut mucosal barrier by modulating the Wnt/β-catenin signaling pathway.[9]
Caption: Amonabactin inhibits Wnt/β-catenin signaling, disrupting gut barrier integrity.
Conclusion and Future Directions
This compound, and the amonabactin siderophore system as a whole, is undeniably a critical virulence factor for Aeromonas species. Its primary role in iron acquisition is fundamental for bacterial survival and proliferation in the host. Furthermore, its ability to modulate host signaling pathways, such as the Wnt/β-catenin pathway, highlights a more intricate role in pathogenesis than previously understood, directly contributing to the breakdown of host defenses like the gut mucosal barrier.[9]
The detailed understanding of the amonabactin biosynthesis pathway, its regulation, and its interaction with the host provides multiple avenues for the development of novel therapeutic strategies. Targeting amonabactin biosynthesis or its receptor-mediated uptake could represent a powerful anti-virulence approach, effectively disarming the pathogen without exerting direct bactericidal pressure that can lead to resistance. Future research should focus on the development of specific inhibitors of key enzymes in the amonabactin pathway, such as AmoG, and on exploring the potential of using amonabactin analogues to deliver antimicrobial agents into the bacterial cell in a "Trojan horse" strategy.[10] Such approaches hold significant promise for combating the growing threat of multidrug-resistant Aeromonas infections.
References
- 1. Frontiers | Non-classical roles of bacterial siderophores in pathogenesis [frontiersin.org]
- 2. The Main Aeromonas Pathogenic Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physiological control of amonabactin biosynthesis in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Iron acquisition and virulence in the motile aeromonads: siderophore-dependent and -independent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amonabactin Synthetase G Regulates Aeromonas hydrophila Pathogenicity Through Modulation of Host Wnt/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Chemical Core of Amonabactin T: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical composition of amonabactin T, a catecholate siderophore produced by various species of the genus Aeromonas. Amonabactins play a crucial role in bacterial iron acquisition and are of significant interest in the study of microbial pathogenesis and the development of novel antimicrobial strategies. This document details the structural characteristics of the tryptophan-containing amonabactins, presents key quantitative data, outlines experimental protocols for their characterization, and provides visualizations of their chemical structures and analytical workflows.
Introduction to Amonabactins
Amonabactins are a family of four closely related siderophores, which are small, high-affinity iron-chelating compounds. These molecules are essential for the survival of many bacteria in iron-limited environments, such as within a host organism. The amonabactin family is characterized by a peptide backbone that incorporates two residues of 2,3-dihydroxybenzoic acid (DHB), which act as the iron-chelating moieties.
The four primary forms of amonabactin are distinguished by the presence of either a D-phenylalanine or a D-tryptophan residue, and the inclusion or exclusion of a glycine residue in the peptide chain. This variation gives rise to the different designations:
-
Amonabactin P: Contains Phenylalanine.
-
This compound: Contains Tryptophan.
The presence or absence of a glycine linker further differentiates them by molecular weight. This guide focuses specifically on the This compound variants.
Chemical Composition and Structure of this compound
The tryptophan-containing amonabactins are comprised of two main forms: Amonabactin T789 and Amonabactin T732. The numerical designation corresponds to their respective molecular weights. The core components of these molecules are:
-
Two 2,3-Dihydroxybenzoic Acid (DHB) units: These catecholate groups are responsible for the high-affinity binding of ferric iron (Fe³⁺).
-
Two L-Lysine residues: These amino acids form part of the peptide backbone.
-
One D-Tryptophan residue: This aromatic amino acid is the defining characteristic of the "T" variants of amonabactin.
-
One Glycine residue (in Amonabactin T789 only): This acts as a linker within the peptide chain, extending the molecule.
Structural Diagrams
The chemical structures of Amonabactin T789 and Amonabactin T732 are depicted below.
Caption: Chemical structure of Amonabactin T789.
Caption: Chemical structure of Amonabactin T732.
Quantitative Data
The following tables summarize the key quantitative data for the two forms of this compound.
Table 1: Molecular Properties of this compound Variants
| Property | Amonabactin T789 | Amonabactin T732 |
| Molecular Formula | C₃₉H₄₇N₇O₁₁ | C₃₇H₄₄N₆O₁₀ |
| Molecular Weight | 789.8 g/mol | 732.8 g/mol |
| Core Components | 2x DHB, 2x L-Lys, 1x D-Trp, 1x Gly | 2x DHB, 2x L-Lys, 1x D-Trp |
Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for Amonabactin T732 in MeOD
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Tryptophan | ||
| CH-Trp | 4.77 (dd) | 54.5 |
| CH₂-Trp | 3.36 (m) | 28.5 |
| Trp Aromatic | 7.54 (d), 7.31 (d), 7.08 (s), 7.05 (t), 6.98 (t) | 138.0, 128.7, 124.6, 122.5, 119.9, 119.3, 112.4, 110.9 |
| Lysine (C-12) | ||
| H-12 | 3.78 (t) | 54.3 |
| Lysine (C-14) | ||
| H-14 | 4.37 (dd) | 54.4 |
| Lysine Side Chains | ||
| H-8/H-18 | 3.19 (m) | 40.0, 40.1 |
| H-11/H-15 | 1.76 (m) | 32.4, 32.7 |
| H-9/H-10/H-16/H-17 | 1.32-1.58 (m) | 30.0, 30.1, 23.2, 23.7 |
| DHB | ||
| H-4 | 6.69 (2dd) | 119.6 |
| H-5 | 6.91 (m) | 119.5 |
| H-6 | 7.18 (2d) | 118.8 |
| C-1 | - | 116.9 |
| C-2 | - | 150.0 |
| C-3 | - | 147.3 |
| Carbonyls | ||
| C-O, Trp | - | 174.9 |
| C-13 | - | 173.2 |
| C-19 | - | 171.5 |
| C-7 | - | 171.3 |
| C-O, Lys-Trp | - | 169.9 |
Experimental Protocols
The characterization of this compound involves several key experimental procedures. The following sections provide an overview of these methodologies.
Purification of this compound
Amonabactins are typically purified from the culture supernatant of Aeromonas species grown under iron-deficient conditions.
Protocol: Polyamide Column Chromatography
-
Culture Supernatant Preparation: Centrifuge the bacterial culture to remove cells. The supernatant contains the secreted siderophores.
-
Adsorption: Pass the cell-free supernatant through a polyamide column. The aromatic rings of the DHB moieties in amonabactin will adsorb to the polyamide resin.
-
Washing: Wash the column with deionized water to remove unbound compounds.
-
Elution: Elute the bound amonabactins from the column using a solvent such as methanol or an ethanol/water mixture.
-
Concentration: Concentrate the eluate, for example, under a stream of nitrogen, to increase the concentration of the purified amonabactins.
-
Further Purification (Optional): For higher purity, the sample can be subjected to High-Performance Liquid Chromatography (HPLC).
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed chemical structure of amonabactins.
Protocol: NMR Analysis of this compound
-
Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent, such as methanol-d₄ (MeOD) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of at least 1 mM.
-
¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum to identify the different types of protons present in the molecule and their chemical environments.
-
¹³C NMR Spectroscopy: Acquire a one-dimensional carbon-13 NMR spectrum to identify the different carbon atoms.
-
2D NMR Spectroscopy: To fully assign the structure, perform a series of two-dimensional NMR experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin couplings within the same molecule.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for connecting the different structural fragments.
-
-
Data Analysis: Integrate and analyze the 1D and 2D NMR spectra to assign all proton and carbon chemical shifts and confirm the connectivity of the atoms, thus elucidating the complete structure.
Mass Spectrometry Analysis
Mass spectrometry is used to determine the exact molecular weight of this compound and to confirm its elemental composition. Tandem mass spectrometry (MS/MS) can provide information about the structure through fragmentation analysis.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve the purified this compound in a suitable solvent for ESI, such as a mixture of methanol and water, often with a small amount of formic acid to promote ionization.
-
Infusion: Introduce the sample into the ESI source of the mass spectrometer via direct infusion or coupled with an HPLC system for online separation and analysis.
-
Mass Spectrum Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed, allowing for the determination of the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental formula.
-
Tandem Mass Spectrometry (MS/MS): Select the molecular ion of this compound and subject it to collision-induced dissociation (CID). The resulting fragment ions can be analyzed to confirm the sequence of amino acids and the presence of the DHB units.
Visualizations of Experimental Workflows
The following diagrams illustrate the general workflows for the purification and characterization of this compound.
Caption: General workflow for the purification of this compound.
Caption: Workflow for the structural characterization of this compound.
Conclusion
This compound, in its T789 and T732 forms, represents a fascinating and important class of siderophores. Their unique chemical structure, centered around two iron-chelating DHB units and a peptide backbone containing D-tryptophan, is key to their biological function. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on Aeromonas pathogenesis, siderophore-mediated iron uptake, and the development of novel therapeutics that may target these essential pathways. Further research into the specific structure-activity relationships and the potential for these molecules to be used as drug delivery vehicles will undoubtedly continue to be a fruitful area of investigation.
Amonabactin T Outer Membrane Receptor FstC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential nutrient for most living organisms, playing a critical role in various cellular processes. In pathogenic bacteria, the acquisition of iron from the host environment is a key virulence factor. To overcome the low bioavailability of iron, many bacteria synthesize and secrete high-affinity iron chelators called siderophores. Aeromonas salmonicida, a significant pathogen in fish, produces a group of catecholate siderophores known as amonabactins to scavenge iron. The transport of ferri-amonabactin complexes across the outer membrane is a crucial step in iron acquisition and is mediated by a specific TonB-dependent outer membrane receptor, FstC. This technical guide provides an in-depth overview of the FstC receptor, including its function, ligand specificity, the mechanism of transport, and relevant experimental protocols.
FstC: The Amonabactin Receptor
FstC is an outer membrane protein identified as the primary receptor for ferric-amonabactin complexes in Aeromonas salmonicida.[1] It belongs to the family of TonB-dependent transporters (TBDTs), which are characterized by their reliance on the inner membrane TonB-ExbB-ExbD complex to energize the transport of substrates against a concentration gradient.[2] The fstC gene is located within the amonabactin biosynthesis and transport gene cluster, highlighting its dedicated role in this iron uptake system.[1]
Ligand Specificity and Plasticity
Aeromonas salmonicida produces four main forms of amonabactin: P750, T789, P693, and T732. These variants differ in the length of the linker between the two iron-binding catecholamide units. FstC exhibits a remarkable degree of ligand plasticity, capable of recognizing and transporting all four natural amonabactin forms. However, it displays a preference for biscatecholate siderophores with a longer linker of 15 atoms (P750 and T789) over those with a shorter 12-atom linker (P693 and T732).[1] This preference translates to more efficient growth promotion of A. salmonicida under iron-limited conditions when supplemented with the longer amonabactin forms.[1][3]
Interestingly, studies with synthetic amonabactin analogues have shown that the terminal phenylalanine or tryptophan residues are not essential for recognition by FstC, further underscoring the receptor's plasticity.[1] This characteristic makes FstC an attractive target for the development of "Trojan horse" antibiotics, where antimicrobial agents are conjugated to siderophore analogues to facilitate their entry into the bacterial cell.[1]
Quantitative Data on Amonabactin Transport
While detailed kinetic parameters for the FstC-amonabactin interaction are not extensively documented in the public literature, growth promotion assays provide semi-quantitative insights into the efficiency of transport for different amonabactin analogues.
| Amonabactin Analogue | Linker Length (atoms) | Relative Growth Promotion Efficiency |
| P750 | 15 | ++++ (Highest) |
| T789 | 15 | +++ |
| P693 | 12 | ++ |
| T732 | 12 | ++ |
| Analogue 7 (no Phe) | 15 | ++ |
| Analogue 8 (no Trp) | 15 | ++ |
| Monocatecholate Analogues | N/A | - (No activity) |
Table 1: Relative growth promotion of an A. salmonicida FstC(+) strain by different amonabactin forms and synthetic analogues under iron-limiting conditions. The number of '+' symbols indicates the relative efficiency of growth promotion, with '++++' being the highest and '-' indicating no growth promotion. Data is inferred from growth curves presented in Rey-Varela et al., 2019.[1][3]
It has been noted that the amonabactin receptor in the related species Aeromonas hydrophila exhibits a relatively low affinity (a high dissociation constant, Kd) for its substrate compared to other well-characterized siderophore receptors like FepA in E. coli.[4]
Predicted Structure of FstC
As of the last update, an experimentally determined crystal structure for FstC has not been deposited in the Protein Data Bank (PDB). However, a predicted structure can be generated using advanced computational tools like AlphaFold. The predicted structure of FstC from Aeromonas salmonicida (UniProt accession number can be used to retrieve the specific prediction) reveals the canonical architecture of a TonB-dependent transporter: a 22-stranded β-barrel that traverses the outer membrane and a globular N-terminal plug domain that occludes the barrel. The extracellular loops are presumed to be involved in the initial binding of the ferri-amonabactin complex, while the periplasmic N-terminal region contains the conserved "TonB box" motif essential for interaction with the TonB protein.
Signaling and Transport Pathway
The transport of ferri-amonabactin across the outer membrane via FstC is an active process that relies on the proton motive force of the inner membrane, transduced by the TonB-ExbB-ExbD complex.
Experimental Protocols
Overexpression and Purification of FstC
This protocol describes a general approach for the overexpression of FstC in E. coli and its subsequent purification.
Methodology:
-
Cloning: The fstC gene from A. salmonicida is PCR amplified and cloned into a suitable expression vector, often containing an N- or C-terminal polyhistidine tag for purification.
-
Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Membrane Isolation: Cells are harvested and lysed. The total membranes are then isolated from the soluble fraction by ultracentrifugation.
-
Solubilization: The membrane pellet is resuspended in a buffer containing a mild detergent (e.g., lauryldimethylamine N-oxide (LDAO) or n-dodecyl-β-D-maltoside (DDM)) to solubilize the membrane proteins.
-
Chromatography: The solubilized protein is first purified by immobilized metal affinity chromatography (IMAC) using the His-tag. This is followed by size-exclusion chromatography (SEC) to further purify the protein and exchange the detergent if necessary.
In Vitro Ligand Binding Assay
This protocol outlines a method to assess the binding of this compound to purified FstC.
Methodology:
-
Preparation of Ligand: this compound is purified from A. salmonicida culture supernatants or chemically synthesized. For quantitative assays, radiolabeled this compound (e.g., with ³H or ¹⁴C) would be required.
-
Binding Reaction: Purified FstC in a suitable buffer containing detergent is incubated with varying concentrations of labeled this compound.
-
Separation of Bound and Free Ligand: Several methods can be used to separate the FstC-amonabactin complex from the unbound ligand, such as equilibrium dialysis, microscale thermophoresis (MST), or a filter-binding assay.
-
Quantification: The amount of bound ligand is quantified (e.g., by scintillation counting for radiolabeled ligands or fluorescence for fluorescently tagged ligands).
-
Data Analysis: The binding data is plotted, and the dissociation constant (Kd) can be determined by fitting the data to a binding isotherm (e.g., the Langmuir equation).
Whole-Cell Amonabactin Transport Assay
This protocol describes a method to measure the uptake of this compound into whole bacterial cells expressing FstC.
Methodology:
-
Bacterial Strains: An A. salmonicida strain deficient in amonabactin biosynthesis (amoA mutant) but expressing FstC is used to avoid complications from endogenous siderophore production. A strain with a deletion in fstC serves as a negative control.
-
Growth Conditions: Bacteria are grown under iron-limiting conditions to induce the expression of the iron uptake machinery, including FstC.
-
Uptake Assay:
-
Cells are harvested, washed, and resuspended in an appropriate buffer.
-
Radiolabeled ferri-amonabactin T (e.g., ⁵⁵Fe-amonabactin T) is added to initiate the transport assay.
-
At various time points, aliquots of the cell suspension are removed and rapidly filtered through a membrane filter to separate the cells from the medium.
-
The filters are washed to remove non-specifically bound ligand.
-
-
Quantification: The radioactivity retained on the filters (representing internalized siderophore) is measured using a scintillation counter.
-
Data Analysis: The rate of uptake is calculated and can be used to determine kinetic parameters such as Km and Vmax by performing the assay at different substrate concentrations.[4]
Gene Regulation
The expression of the fstC gene, along with the other genes in the amonabactin operon, is tightly regulated by iron availability. Under iron-replete conditions, the ferric uptake regulator (Fur) protein binds to a specific DNA sequence (the "Fur box") in the promoter region of the operon, repressing transcription. When iron levels are low, Fur is inactivated, leading to the derepression of the operon and the synthesis of the amonabactin biosynthesis enzymes and the FstC transporter.
Conclusion
The this compound outer membrane receptor FstC is a key component of the iron acquisition machinery in Aeromonas salmonicida and a potential virulence factor. Its ability to transport various forms of amonabactin with a degree of plasticity makes it an intriguing subject for further study, particularly in the context of developing novel antimicrobial strategies. While quantitative data on its binding and transport kinetics are still limited, the methodologies outlined in this guide provide a framework for future research aimed at a more detailed characterization of this important bacterial transporter. A deeper understanding of FstC's structure and function will be invaluable for the development of targeted therapies against infections caused by Aeromonas species.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reconstitution of bacterial outer membrane TonB-dependent transporters in planar lipid bilayer membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microbial iron transport via a siderophore shuttle: A membrane ion transport paradigm - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Regulation of Amonabactin T Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amonabactin T is a catecholate-type siderophore produced by the bacterium Aeromonas hydrophila, a pathogen of concern in both aquatic and human health.[1][2][3] Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge iron from their environment, a critical process for bacterial survival and pathogenesis, particularly in the iron-limited conditions of a host.[4][5] this compound is one of two primary forms of amonabactin, the other being amonabactin P. These molecules share a common structure composed of 2,3-dihydroxybenzoic acid (DHB), lysine, and glycine, but differ in the terminal amino acid, which is tryptophan for this compound and phenylalanine for amonabactin P.[1][2][3] The regulation of this compound production is a tightly controlled process, primarily governed by iron availability and the presence of its specific precursor, L-tryptophan.[1][3] Understanding the intricacies of this regulatory network is crucial for the development of novel antimicrobial strategies targeting iron acquisition in pathogenic bacteria. This guide provides a comprehensive overview of the molecular mechanisms governing this compound biosynthesis, detailed experimental protocols for its study, and quantitative data on its production.
I. The Amonabactin Biosynthesis Gene Cluster and its Regulation
The production of amonabactin is orchestrated by the amo gene cluster, which in Aeromonas hydrophila CCL1 comprises seven genes: AmoC, AmoE, AmoB, AmoF, AmoA, AmoG, and AmoH.[4][5] These genes encode the enzymatic machinery necessary for the synthesis and assembly of the amonabactin molecule.
A. Genetic Organization and Function of the amo Operon
The amo genes are organized in an operon, suggesting a coordinated regulation of their expression.[6] While the specific function of each protein is still under investigation, bioinformatic analyses and homology to other siderophore biosynthesis systems have provided significant insights into their putative roles.
Table 1: Genes and Predicted Functions in the Amonabactin Biosynthesis Cluster
| Gene | Predicted Function |
| AmoC | Likely involved in the biosynthesis of the 2,3-dihydroxybenzoic acid (DHB) precursor, a key catecholate component for iron chelation.[4][5][7] |
| AmoE | Putative enzyme involved in the modification or transport of DHB or an intermediate in the amonabactin biosynthetic pathway.[4][5] |
| AmoB | Predicted to be a component of the non-ribosomal peptide synthetase (NRPS) machinery, possibly involved in the activation and incorporation of amino acid precursors.[4][5][7] |
| AmoF | Likely another component of the NRPS complex, contributing to the assembly of the peptide backbone of amonabactin.[4][5] |
| AmoA | A crucial enzyme in the amonabactin biosynthesis pathway, with demonstrated involvement in siderophore production.[8] |
| AmoG | A large, multi-domain NRPS enzyme responsible for the activation and incorporation of the final amino acid (tryptophan or phenylalanine) into the amonabactin structure.[4][5] |
| AmoH | Putative thioesterase that may be responsible for the final release of the assembled amonabactin molecule from the NRPS complex.[4][5] |
B. Iron-Dependent Regulation via the Fur Protein
The primary regulatory signal for amonabactin production is iron availability.[9] In many bacteria, iron homeostasis is maintained by the Ferric Uptake Regulator (Fur) protein.[10] In iron-replete conditions, Fur binds to Fe²⁺ as a cofactor and acts as a transcriptional repressor by binding to specific DNA sequences known as "Fur boxes" located in the promoter regions of iron-regulated genes.[10] This binding blocks transcription of the downstream genes. Conversely, under iron-limiting conditions, Fur is unable to bind DNA, leading to the derepression of the target genes and the subsequent production of siderophores like amonabactin. While the precise Fur box in the amonabactin operon promoter of A. hydrophila has not been experimentally mapped, a putative "iron box" has been identified through bioinformatic analysis, suggesting a similar mechanism of regulation.[6]
Figure 1. Iron-dependent regulation of the amonabactin operon by the Fur protein.
C. Precursor-Directed Regulation by L-Tryptophan
The specific production of this compound is directly influenced by the availability of its precursor amino acid, L-tryptophan.[1][2][3] Supplementing the growth medium of A. hydrophila with L-tryptophan leads to the exclusive synthesis of this compound, while the addition of L-phenylalanine promotes the production of amonabactin P.[1][2][3] This indicates that the NRPS enzyme AmoG exhibits substrate flexibility, incorporating either tryptophan or phenylalanine into the final amonabactin molecule depending on their relative concentrations.
Table 2: Influence of Amino Acid Supplementation on Amonabactin Production
| Supplement (Concentration) | This compound Production | Amonabactin P Production | Reference |
| None | Basal level | Basal level | [3] |
| L-Tryptophan (0.3 mM) | Exclusive production | Not detected | [1][2][3] |
| L-Phenylalanine (0.3-30 mM) | Not detected | Predominant production | [1][2][3] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments used to study the regulation of this compound production.
A. Culturing Aeromonas hydrophila under Iron-Limiting Conditions
To induce amonabactin production, A. hydrophila must be cultured in an iron-deficient medium.
Materials:
-
Aeromonas hydrophila strain (e.g., ATCC 7966)
-
Minimal medium (e.g., M9 minimal salts)
-
Carbon source (e.g., 0.4% glucose)
-
Magnesium sulfate (2 mM)
-
Calcium chloride (0.1 mM)
-
Trace metals solution (iron-free)
-
Iron chelator (e.g., 2,2'-dipyridyl) or iron-poor media preparation techniques (e.g., Chelex-100 treatment)
-
L-Tryptophan solution (sterile-filtered)
Procedure:
-
Prepare M9 minimal medium and autoclave.
-
Aseptically add the sterile solutions of glucose, magnesium sulfate, calcium chloride, and the iron-free trace metals solution.
-
To create iron-limiting conditions, either:
-
Add a specific concentration of an iron chelator like 2,2'-dipyridyl (e.g., 100-200 µM).
-
Prepare the medium using glassware that has been acid-washed to remove trace iron and use water that has been treated with Chelex-100 resin to remove divalent cations, including iron.
-
-
Inoculate the iron-deficient medium with an overnight culture of A. hydrophila (washed in iron-free medium to minimize iron carryover).
-
For specific induction of this compound, supplement the medium with a final concentration of 0.3 mM L-tryptophan.[1][2][3]
-
Incubate the culture at the optimal growth temperature for A. hydrophila (e.g., 28-30°C) with shaking.
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).[11][12][13][14][15][16][17]
-
Harvest the culture supernatant at different time points (e.g., mid-log and stationary phase) by centrifugation to be used for amonabactin detection and quantification.
Figure 2. Workflow for culturing A. hydrophila to produce this compound.
B. Detection and Quantification of this compound
1. Chrome Azurol S (CAS) Assay for Siderophore Detection (Qualitative)
The CAS assay is a universal method for detecting siderophores. It relies on the high affinity of siderophores for iron, which they sequester from a dye-iron complex, resulting in a color change.
Materials:
-
CAS agar plates
-
Culture supernatant from A. hydrophila grown under iron-limiting conditions
Procedure:
-
Spot a small volume (e.g., 10 µL) of the culture supernatant onto a CAS agar plate.
-
Incubate the plate at room temperature or 30°C.
-
A positive result is indicated by the formation of a halo around the spot, where the color of the agar changes from blue to orange/yellow. The size of the halo is semi-quantitative for the amount of siderophore produced.
2. Arnow Assay for Catechol Quantification (Quantitative)
The Arnow assay is a colorimetric method specific for the quantification of catechol-containing compounds like amonabactin.[16][18][19][20][21][22]
Materials:
-
Culture supernatant
-
0.5 M HCl
-
Nitrite-molybdate reagent (10 g sodium nitrite and 10 g sodium molybdate in 100 mL distilled water)
-
1 M NaOH
-
2,3-Dihydroxybenzoic acid (DHB) for standard curve
-
Spectrophotometer
Procedure:
-
To 1 mL of culture supernatant, add 1 mL of 0.5 M HCl.
-
Add 1 mL of the nitrite-molybdate reagent and mix. A yellow color will develop.
-
Add 1 mL of 1 M NaOH and mix. The solution will turn a reddish color in the presence of catechols.
-
Measure the absorbance at 515 nm.
-
Quantify the concentration of this compound by comparing the absorbance to a standard curve prepared with known concentrations of DHB.
Table 3: Example Data from Arnow Assay for Amonabactin Production
| Strain/Condition | Absorbance at 515 nm (Arbitrary Units) | Amonabactin Production | Reference |
| Wild-type A. hydrophila (Iron-replete) | Low | Basal | [18] |
| Wild-type A. hydrophila (Iron-deplete) | High | Induced | [18] |
| ΔamoG mutant A. hydrophila (Iron-deplete) | Low | Abolished | [18][23] |
| ΔamoG-C complemented strain (Iron-deplete) | High | Restored | [18][23] |
C. Construction of a ΔamoG Deletion Mutant and Complemented Strain
To study the role of specific genes in this compound production, gene deletion mutants and their complemented counterparts are essential tools.[4]
1. Construction of the ΔamoG Deletion Mutant
This is typically achieved through allelic exchange using a suicide vector.
Materials:
-
A. hydrophila wild-type strain
-
E. coli donor strain (e.g., S17-1 λpir)
-
Suicide vector (e.g., pDM4)
-
Primers to amplify flanking regions of amoG
-
Restriction enzymes and T4 DNA ligase
-
Antibiotics for selection
Procedure:
-
Amplify the upstream and downstream flanking regions of the amoG gene from A. hydrophila genomic DNA using PCR.
-
Clone these flanking regions into a suicide vector, creating an in-frame deletion construct.
-
Transform the construct into an E. coli donor strain.
-
Conjugate the E. coli donor with the wild-type A. hydrophila.
-
Select for single-crossover integrants on selective media.
-
Induce a second crossover event by counter-selection (e.g., using sucrose for sacB-based vectors).
-
Screen for the desired deletion mutant by PCR and confirm by sequencing.
2. Complementation of the ΔamoG Mutant
Materials:
-
ΔamoG mutant strain
-
Broad-host-range plasmid (e.g., pACYC184)
-
Primers to amplify the full-length amoG gene with its native promoter
-
Restriction enzymes and T4 DNA ligase
-
E. coli donor strain
Procedure:
-
Amplify the full-length amoG gene, including its native promoter region, from wild-type A. hydrophila genomic DNA.[4]
-
Clone the amplified fragment into a broad-host-range plasmid.[4]
-
Transform the resulting complementation plasmid into an E. coli donor strain.
-
Conjugate the E. coli donor carrying the complementation plasmid with the ΔamoG mutant strain.
-
Select for transconjugants containing the complementation plasmid on appropriate selective media.
-
Confirm the presence of the plasmid and the restoration of this compound production using the CAS and Arnow assays.
Figure 3. Workflow for the generation of a ΔamoG mutant and its complemented strain.
D. Purification and Analysis of this compound
1. Purification of this compound
Materials:
-
Culture supernatant from A. hydrophila grown in iron-deficient medium supplemented with 0.3 mM L-tryptophan
-
Polyamide column
-
Solvents for chromatography (e.g., water, ethanol, acetone)
-
Ethyl acetate
Procedure:
-
Grow a large-scale culture (e.g., 10-12 liters) of A. hydrophila in iron-deficient medium supplemented with 0.3 mM L-tryptophan to ensure exclusive production of this compound.[3]
-
Harvest the culture supernatant by centrifugation.
-
Acidify the supernatant to approximately pH 2.0 with concentrated HCl.
-
Extract the this compound from the acidified supernatant with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate extract to dryness.
-
Resuspend the dried extract in a minimal volume of water and load it onto a polyamide column.
-
Wash the column with water to remove unbound impurities.
-
Elute the this compound from the column using a gradient of ethanol or acetone in water.[3]
-
Collect the fractions containing this compound and evaporate the solvent. The usual yield is approximately 21 mg of this compound per liter of supernatant.[3]
2. LC-MS/MS Analysis of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific detection and quantification of this compound.
Materials:
-
Purified this compound or culture supernatant
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column (e.g., Atlantis dC18, 100 x 4.6 mm, 5 µm)
-
Mobile phases: Water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)
-
This compound standard for quantification
Procedure:
-
Prepare samples by filtering the culture supernatant or dissolving the purified this compound in the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the components using a C18 column with a gradient elution, for example, a 35-minute gradient from 10% to 100% acetonitrile.[6]
-
Detect this compound using the mass spectrometer in positive ion mode. The expected mass-to-charge ratio (m/z) for this compound can be calculated based on its chemical formula.
-
For quantification, use a multiple reaction monitoring (MRM) method with specific precursor-product ion transitions for this compound.
-
Generate a standard curve using known concentrations of purified this compound to quantify its production in the culture supernatant.
Conclusion
The regulation of this compound production in Aeromonas hydrophila is a multifactorial process, with iron availability serving as the primary environmental cue and L-tryptophan availability dictating the specific molecular form of the siderophore produced. The intricate interplay between the Fur regulatory protein and the amo biosynthesis operon ensures that this iron acquisition system is only activated when necessary, conserving cellular resources and enabling the bacterium to thrive in iron-limited environments. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to further investigate this important aspect of bacterial pathogenesis. A deeper understanding of the regulation of this compound production will undoubtedly pave the way for the development of novel therapeutic strategies that target this crucial virulence factor.
References
- 1. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Amonabactin Synthetase G Regulates Aeromonas hydrophila Pathogenicity Through Modulation of Host Wnt/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A gene encoding a membrane protein exists upstream of the amoA/amoB genes in ammonia oxidizing bacteria: a third member of the amo operon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Catecholamine-Stimulated Growth of Aeromonas hydrophila Requires the TonB2 Energy Transduction System but Is Independent of the Amonabactin Siderophore [frontiersin.org]
- 9. scielo.br [scielo.br]
- 10. Frontiers | Fur functions as an activator of T6SS-mediated bacterial dominance and virulence in Aeromonas hydrophila [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Construction and Characterization of an Aeromonas hydrophila Multi-Gene Deletion Strain and Evaluation of Its Potential as a Live-Attenuated Vaccine in Grass Carp [mdpi.com]
- 13. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Identification of siderophore producing and cynogenic fluorescent Pseudomonas and a simple confrontation assay to identify potential bio-control agent for collar rot of chickpea - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Comparison of five bacterial strains producing siderophores with ability to chelate iron under alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Biological Significance of Amonabactin T: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amonabactin T is a catecholate-type siderophore produced by the bacterium Aeromonas hydrophila and other Aeromonas species. As a key molecule in iron acquisition, this compound plays a critical role in the bacterium's survival, growth, and pathogenicity. This technical guide provides an in-depth analysis of the biological significance of this compound, detailing its mechanism of action, its role in virulence, and its interaction with host systems. This document summarizes key quantitative data, outlines experimental protocols for its study, and visualizes relevant biological pathways and workflows.
Introduction
Iron is an essential nutrient for most living organisms, playing a vital role in numerous cellular processes. However, the bioavailability of iron in host environments is extremely low. To overcome this limitation, pathogenic bacteria have evolved sophisticated iron acquisition systems, including the production and utilization of high-affinity iron chelators called siderophores. Aeromonas hydrophila, an opportunistic pathogen with a broad host range, produces a family of siderophores known as amonabactins to scavenge iron from its surroundings.
This compound is one of the primary forms of amonabactin, characterized by the presence of a tryptophan residue in its peptide backbone.[1] It is a biscatecholate siderophore, composed of 2,3-dihydroxybenzoic acid (DHB), lysine, glycine, and tryptophan.[1][2] This structure allows for the high-affinity binding of ferric iron (Fe³⁺), forming a stable complex that can be actively transported into the bacterial cell.[2] The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster, with the nonribosomal peptide synthetase AmoG playing a crucial role.[3][4] Once the ferri-amonabactin complex is formed, it is recognized and transported across the outer membrane by the specific receptor FstC.[5]
The ability to acquire iron via this compound is directly linked to the virulence of A. hydrophila. By efficiently sequestering host iron, the bacterium can proliferate and establish an infection.[3] Recent studies have further elucidated the intricate interplay between this compound-mediated iron acquisition and host cellular signaling, revealing a previously unknown mechanism by which the bacterium modulates the host's immune response to its advantage.[4] This guide will delve into the molecular details of these processes, providing a comprehensive resource for researchers in microbiology, infectious diseases, and drug development.
Quantitative Data on Amonabactin Activity
The biological activity of different amonabactin forms has been quantitatively assessed, particularly concerning their ability to promote bacterial growth under iron-limiting conditions.
| Amonabactin Form | Concentration (µM) | Growth Promotion Activity (relative to P750 at 3.25 µM) | Reference |
| P750 | 3.25 | 100% (Maximal Activity) | [5] |
| T789 | 3.25 | ~74% | [5] |
| P693 | 3.25 | ~57% | [5] |
| T732 (this compound) | 3.25 | ~57% | [5] |
| P750 | 1.62 | - | [5] |
| T789 | 1.62 | - | [5] |
| P693 | 1.62 | ~48% (of P750 activity at 1.62 µM) | [5] |
| T732 (this compound) | 1.62 | ~48% (of P750 activity at 1.62 µM) | [5] |
Note: Amonabactin forms are designated by the presence of either Phenylalanine (P) or Tryptophan (T) and their molecular weights. This compound corresponds to T732 (without glycine) and T789 (with glycine). The data indicates that longer linker lengths between the catecholamide groups (as in P750 and T789) lead to more efficient uptake by the FstC receptor.[5]
Key Experimental Protocols
Construction of a ΔAmoG Mutant Strain
This protocol describes the generation of an AmoG deletion mutant in A. hydrophila to study the role of amonabactin synthesis in pathogenicity.
Methodology:
-
Gene Deletion: The AMP-binding domain of the AmoG gene is targeted for deletion.[3]
-
Vector Construction: A suicide vector is constructed containing the upstream and downstream flanking regions of the target deletion site.
-
Bacterial Mating: The suicide vector is introduced into A. hydrophila via conjugation with a donor E. coli strain.
-
Selection of Mutants: Homologous recombination events leading to the deletion of the target gene are selected for using appropriate antibiotic resistance markers and sucrose counter-selection.
-
Confirmation: The deletion of the AmoG gene is confirmed by PCR analysis and DNA sequencing.[6]
Siderophore Production Assay (CAS Assay)
The chrome azurol S (CAS) assay is a universal method for detecting siderophore production.
Methodology:
-
Plate Preparation: CAS agar plates are prepared as described by Schwyn and Neilands (1987).[7]
-
Bacterial Inoculation: Overnight cultures of wild-type and mutant A. hydrophila strains are washed, resuspended in PBS, and normalized to an OD₆₀₀ of 1.0.[7]
-
Spotting: A small volume (e.g., 10 µL) of the bacterial suspension is spotted onto the CAS agar plate.[7]
-
Incubation: The plates are incubated at 28°C for 24 hours.[7]
-
Observation: Siderophore production is indicated by the formation of a halo (color change from blue to orange/yellow) around the bacterial colony.
In Vivo Infection Model
This protocol outlines the use of a crucian carp model to assess the in vivo virulence of A. hydrophila and the role of this compound.
Methodology:
-
Animal Acclimation: Healthy crucian carps are acclimated to laboratory conditions.[4]
-
Bacterial Challenge: Fish are infected with wild-type A. hydrophila, the ΔAmoG mutant, or a complemented strain via intraperitoneal injection or immersion.[3][4]
-
Monitoring: Fish are monitored for clinical signs of disease and mortality over a defined period.
-
Bacterial Load Determination: At specific time points, tissues such as the kidney, spleen, and liver are aseptically removed, homogenized, and plated to determine the bacterial load (CFU/gram of tissue).[4]
-
Histopathological Analysis: Tissues can be fixed and processed for histological examination to assess tissue damage and inflammatory responses.
Visualizing Key Pathways and Workflows
Amonabactin Biosynthesis and Transport
Caption: this compound biosynthesis, iron chelation, and transport pathway in A. hydrophila.
Experimental Workflow for Investigating this compound Function
Caption: A logical workflow for the experimental investigation of this compound's role in virulence.
Amonabactin-Mediated Modulation of Host Wnt/β-catenin Signaling
Caption: Proposed mechanism of amonabactin-mediated inhibition of host Wnt/β-catenin signaling.
Conclusion and Future Directions
This compound is a multifaceted molecule that is central to the biology and pathogenicity of Aeromonas hydrophila. Its primary role as a siderophore enables the bacterium to thrive in iron-deprived host environments. The synthesis and transport of this compound are tightly regulated processes involving a dedicated set of genes and proteins, making them attractive targets for the development of novel antimicrobial strategies. The finding that amonabactin-mediated iron acquisition can modulate host signaling pathways, such as the Wnt/β-catenin pathway, opens up new avenues of research into the complex host-pathogen interactions during A. hydrophila infection.[4]
Future research should focus on several key areas:
-
Structural Biology: High-resolution structures of the FstC receptor in complex with different amonabactin forms would provide valuable insights into the molecular basis of siderophore recognition and transport.
-
Drug Development: The amonabactin uptake pathway could be exploited for a "Trojan horse" approach, where antimicrobial agents are conjugated to amonabactin analogs to facilitate their entry into the bacterial cell.[5]
-
Host-Pathogen Interactions: Further investigation is needed to fully elucidate the downstream effects of Wnt/β-catenin pathway inhibition by amonabactin and to identify other host pathways that may be targeted.
A comprehensive understanding of the biological significance of this compound will not only advance our knowledge of bacterial pathogenesis but also pave the way for the development of innovative therapeutic interventions against Aeromonas infections.
References
- 1. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 120919-04-2 [smolecule.com]
- 3. Amonabactin Synthetase G Regulates Aeromonas hydrophila Pathogenicity Through Modulation of Host Wnt/β-catenin Signaling [mdpi.com]
- 4. Amonabactin Synthetase G Regulates Aeromonas hydrophila Pathogenicity Through Modulation of Host Wnt/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Catecholamine-Stimulated Growth of Aeromonas hydrophila Requires the TonB2 Energy Transduction System but Is Independent of the Amonabactin Siderophore - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Amonabactin T Extraction from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amonabactin T, a catecholate siderophore produced by Aeromonas hydrophila, represents a class of high-affinity iron chelators with potential applications in drug development, particularly as a scaffold for siderophore-antibiotic conjugates. This document provides a detailed protocol for the extraction and purification of this compound from bacterial cultures. The methodology is based on established procedures, including cultivation in iron-deficient media supplemented with L-tryptophan to promote specific this compound synthesis, followed by a multi-step purification process centered around polyamide column chromatography. This protocol is intended to provide researchers with a robust framework for obtaining purified this compound for further study and application.
Introduction
Siderophores are low-molecular-weight compounds produced by microorganisms in response to iron-limiting conditions to scavenge ferric iron from the environment. Aeromonas hydrophila, an opportunistic pathogen, secretes amonabactin, a phenolate siderophore, to acquire iron. Amonabactin exists in two primary forms: amonabactin P, which incorporates phenylalanine, and this compound, which incorporates tryptophan.[1][2][3][4] The biosynthesis of these two forms can be controlled by supplementing the growth medium with either L-phenylalanine or L-tryptophan.[1][2][3][4] Supplementing cultures with L-tryptophan leads to the exclusive synthesis of this compound.[1][2][3][4] The ability to selectively produce and purify this compound is of significant interest for various research and development applications.
Data Presentation
The following table summarizes the expected yield of this compound from a large-scale bacterial culture, as reported in the literature.
| Parameter | Value | Reference |
| Bacterial Strain | Aeromonas hydrophila 495A2 | [1] |
| Culture Volume | 12 Liters | [1] |
| First Precipitation Yield | ~250 mg | [1] |
| Second Precipitation Yield | ~40 mg | [1] |
| Total Yield | ~290 mg | [1] |
Experimental Protocols
This section details the step-by-step methodology for the cultivation of Aeromonas hydrophila and the subsequent extraction and purification of this compound.
Part 1: Bacterial Cultivation for this compound Production
Objective: To culture Aeromonas hydrophila under conditions that maximize the production of this compound.
Materials:
-
Aeromonas hydrophila 495A2
-
Iron-deficient minimal medium (e.g., M9 minimal salts, ensuring all glassware is acid-washed to remove trace iron)
-
L-tryptophan solution (sterile-filtered)
-
Incubator shaker
-
Centrifuge and sterile centrifuge bottles
Protocol:
-
Prepare an iron-deficient minimal medium. It is critical to use high-purity water and to treat all glassware with an acid wash (e.g., 6 M HCl) to eliminate trace iron contamination.
-
Inoculate a starter culture of Aeromonas hydrophila 495A2 in the iron-deficient medium and grow overnight at 28-37°C with shaking.
-
Use the starter culture to inoculate a larger volume of the iron-deficient medium.
-
Supplement the culture medium with a final concentration of 0.3 mM L-tryptophan to promote the exclusive synthesis of this compound.[1][2][3][4]
-
Incubate the culture at 28-37°C with vigorous shaking for 24-48 hours. Siderophore production is typically enhanced under iron-limiting conditions.
-
After incubation, harvest the bacterial cells by centrifugation (e.g., 8,000 x g for 20 minutes).
-
Carefully decant and collect the supernatant, which contains the secreted this compound. The supernatant can be stored at 4°C or frozen for later processing.
Part 2: this compound Extraction and Purification
Objective: To extract and purify this compound from the bacterial culture supernatant.
Materials:
-
Bacterial culture supernatant
-
Polyamide resin
-
Chromatography column
-
Methanol
-
Water (deionized or distilled)
-
Rotary evaporator
-
Lyophilizer (optional)
-
Desiccant
Protocol:
-
Adsorption to Polyamide Resin:
-
Pass the collected culture supernatant through a column packed with polyamide resin. The phenolic groups of amonabactin will bind to the polyamide.
-
The original literature suggests using a 5.5 by 13-cm column for processing 12 liters of supernatant.
-
-
Washing:
-
Wash the polyamide column with deionized water to remove unbound compounds and media components.
-
-
Elution:
-
Elute the adsorbed this compound from the polyamide column using methanol.
-
Collect the methanol eluate.
-
-
Concentration and Precipitation:
-
Concentrate the methanol eluate using a rotary evaporator.
-
As the volume is reduced, this compound will precipitate out of the solution.
-
Collect the precipitate by filtration or centrifugation.
-
-
Second Precipitation (Optional but Recommended):
-
The supernatant from the first precipitation can be further concentrated to yield a second crop of this compound precipitate.
-
-
Drying:
-
Wash the collected precipitate with a small amount of cold water or ethanol.
-
Dry the purified this compound over a desiccant. The final product should be a solid powder.
-
Visualizations
This compound Extraction Workflow
Caption: Experimental workflow for this compound extraction.
Amonabactin Biosynthesis Control Pathway
Caption: Control of Amonabactin Biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of polyphenols using porous polyamide resin and assessment of mechanism of retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Amonabactin T using Polyamide Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amonabactin T is a catecholate-type siderophore produced by the bacterium Aeromonas hydrophila. Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge iron from the environment. This compound, specifically, incorporates a tryptophan moiety in its structure, distinguishing it from its counterpart, amonabactin P, which contains phenylalanine.[1][2][3] The ability of amonabactin to acquire iron is crucial for the survival and virulence of A. hydrophila, making it a potential target for antimicrobial drug development. Furthermore, the iron-chelating properties of this compound are of interest for potential therapeutic applications in iron overload disorders.
These application notes provide a detailed protocol for the purification of this compound from A. hydrophila culture supernatants using polyamide column chromatography. Polyamide chromatography is a highly effective method for separating phenolic compounds like this compound due to the formation of hydrogen bonds between the hydroxyl groups of the analyte and the amide groups of the stationary phase.
Data Presentation
Table 1: Quantitative Data for this compound Purification
| Parameter | Value | Reference |
| Culture Volume | 12 Liters | [4] |
| Initial Yield (from two precipitations) | ~290 mg | [4] |
| Purity | Not explicitly reported | |
| Recovery | Not explicitly reported | |
| Biological Activity | Stimulates growth of amonabactin-negative mutants in iron-deficient medium | [1][2][3] |
Experimental Protocols
Protocol 1: Production of this compound in Aeromonas hydrophila
This protocol is based on the method described by Barghouthi et al. (1989).[2][4]
Materials:
-
Aeromonas hydrophila strain (e.g., 495A2)
-
Iron-deficient culture medium
-
L-tryptophan supplement (0.3 mM)
-
Shaking incubator
-
Centrifuge
Procedure:
-
Inoculate a starter culture of A. hydrophila in a suitable broth medium and grow overnight.
-
Inoculate 12 liters of iron-deficient medium with the overnight culture.
-
To promote the exclusive synthesis of this compound, supplement the culture medium with L-tryptophan to a final concentration of 0.3 mM.[1][2][3]
-
Incubate the culture at the optimal growth temperature for A. hydrophila with shaking for a period sufficient to allow for siderophore production (e.g., 24-48 hours).
-
Harvest the bacterial cells by centrifugation.
-
Collect the supernatant, which contains the secreted this compound.
Protocol 2: Polyamide Column Chromatography for this compound Purification
This protocol is a detailed interpretation of the method described by Barghouthi et al. (1989)[4] and general principles of polyamide chromatography for phenolic compounds.
Materials:
-
Crude this compound extract (supernatant from Protocol 1)
-
Polyamide 6 resin
-
Chromatography column (e.g., 5.5 x 13 cm)[4]
-
Deionized water
-
Methanol
-
Peristaltic pump or gravity flow setup
-
Fraction collector
-
UV-Vis spectrophotometer for monitoring elution
Procedure:
1. Column Packing: a. Prepare a slurry of Polyamide 6 resin in deionized water. b. Pour the slurry into the chromatography column and allow it to settle, ensuring a homogeneously packed bed. c. Equilibrate the column by washing with at least 3-5 column volumes of deionized water.
2. Sample Loading: a. Acidify the crude this compound supernatant to precipitate some impurities, if necessary, and clarify by centrifugation or filtration. b. Load the clarified supernatant onto the equilibrated polyamide column. The loading can be done by gravity or using a peristaltic pump at a low flow rate to ensure efficient binding.
3. Washing: a. After loading the entire sample, wash the column with 2-3 column volumes of deionized water to remove unbound impurities.
4. Elution: a. Elute the bound this compound from the column using methanol.[4] A stepwise or gradient elution can be employed for better separation if co-purifying other compounds. For a simple elution: i. Begin by eluting with 50% methanol in deionized water. ii. Gradually increase the methanol concentration to 100%. This compound is expected to elute at a high methanol concentration. b. Collect fractions throughout the elution process. c. Monitor the elution of this compound by measuring the absorbance of the fractions at a suitable wavelength (catecholate siderophores typically absorb in the UV range, around 315 nm).
5. Post-Elution Processing: a. Pool the fractions containing pure this compound based on the spectrophotometric readings. b. Concentrate the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified this compound. c. The purified this compound can be further purified by precipitation from ethyl acetate.[4]
Visualizations
Diagram 1: Experimental Workflow for this compound Purification
Caption: Workflow for this compound purification.
Diagram 2: Amonabactin Biosynthesis and Iron Uptake Pathway
Caption: Amonabactin synthesis and iron uptake.
References
- 1. Physiological control of amonabactin biosynthesis in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Chemical Synthesis of Amonabactin T and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amonabactins are a family of catechol-type siderophores produced by various Aeromonas species, including the opportunistic human pathogen Aeromonas hydrophila and the fish pathogen Aeromonas salmonicida. These molecules play a crucial role in bacterial iron acquisition, a process essential for virulence. The amonabactin family consists of four main variants: P750, T789, P693, and T732, distinguished by the presence of either a phenylalanine (P) or a tryptophan (T) residue and the inclusion or exclusion of a glycine residue, which affects their molecular weight.[1] The ability to chemically synthesize amonabactin T and its analogs opens avenues for the development of novel antimicrobial agents that can interfere with bacterial iron uptake or be used as "Trojan horse" delivery systems for antibiotics.
This document provides detailed application notes and protocols for the chemical synthesis, purification, and biological evaluation of this compound and its analogs.
Data Presentation
The biological activity of synthetic amonabactins and their analogs can be quantified by their ability to promote the growth of siderophore-deficient bacterial strains under iron-limiting conditions. The following table summarizes the growth promotion activity of various amonabactins in an A. salmonicida strain unable to produce its own siderophores.[1]
| Compound | Linker Length (atoms) | Amino Acid Residue | Relative Growth Promotion (%) at 1.62 µM |
| Amonabactin P750 | 15 | Phenylalanine | 100 |
| Amonabactin T789 | 15 | Tryptophan | ~74 |
| Amonabactin P693 | 12 | Phenylalanine | ~57 |
| Amonabactin T732 | 12 | Tryptophan | ~57 |
| Analog 8 | 15 | (No aromatic residue) | Higher than Analog 7 |
| Analog 7 | 12 | (No aromatic residue) | Lower than Analog 8 |
Data adapted from studies on A. salmonicida.[1] The results indicate that analogs with a longer linker length (15 atoms) exhibit higher biological activity.[1]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound Analog
This protocol describes a representative method for the solid-phase synthesis of an this compound analog using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method is adapted from standard solid-phase peptide synthesis (SPPS) protocols and the known structure of amonabactins.
Materials:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-Gly-OH
-
Fmoc-Trp(Boc)-OH
-
2,3-Di-isopropyloxy-benzoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes. Drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Glycine Coupling:
-
Dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the resin.
-
Shake for 2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Fmoc Deprotection: Repeat step 2.
-
Tryptophan Coupling:
-
Dissolve Fmoc-Trp(Boc)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the resin.
-
Shake for 2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Fmoc Deprotection: Repeat step 2.
-
Catechol Moiety Coupling (x2):
-
Dissolve 2,3-Di-isopropyloxy-benzoic acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the resin to couple to the N-terminus of tryptophan.
-
Shake for 2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
To couple the second catechol moiety to the lysine side chain, the Boc protecting group on lysine needs to be removed. This may require specific deprotection conditions that are compatible with the resin and other protecting groups. A subsequent coupling step similar to the one above would follow.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification of Synthetic this compound by HPLC
Materials:
-
Crude synthetic this compound
-
Water (HPLC grade) with 0.1% TFA (Solvent A)
-
Acetonitrile (HPLC grade) with 0.1% TFA (Solvent B)
-
Preparative reverse-phase C18 HPLC column
-
HPLC system with a UV detector
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Solvent A.
-
Method Development (Analytical Scale):
-
Inject a small amount of the dissolved crude product onto an analytical C18 column.
-
Run a gradient of 10-90% Solvent B over 30 minutes.
-
Monitor the elution profile at 220 nm and 280 nm (for the tryptophan residue).
-
Identify the peak corresponding to the desired product based on its expected retention time and mass spectrometry analysis of collected fractions.
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with 10% Solvent B.
-
Inject the dissolved crude product.
-
Run a gradient optimized from the analytical run (e.g., a shallower gradient around the elution time of the target peptide).
-
Collect fractions corresponding to the target peak.
-
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a dry powder.
Protocol 3: Bacterial Growth Promotion Assay
This protocol is used to assess the biological activity of synthetic amonabactins by measuring their ability to support the growth of a siderophore-deficient bacterial strain in iron-limited media.
Materials:
-
Siderophore-deficient bacterial strain (e.g., A. salmonicida ΔentB)
-
Iron-limited minimal medium (e.g., M9 minimal media supplemented with an iron chelator like 2,2'-dipyridyl)
-
Synthetic this compound or analogs
-
Spectrophotometer
-
Sterile 96-well plates
-
Incubator
Procedure:
-
Bacterial Culture Preparation:
-
Grow the siderophore-deficient bacterial strain overnight in a rich medium (e.g., LB broth).
-
Pellet the cells by centrifugation, wash twice with iron-limited minimal medium to remove any residual iron and rich media components.
-
Resuspend the cells in iron-limited minimal medium and adjust the optical density at 600 nm (OD600) to a starting value of ~0.1.
-
-
Assay Setup:
-
In a sterile 96-well plate, add 100 µL of the bacterial suspension to each well.
-
Add varying concentrations of the synthetic amonabactin or analog to the wells (e.g., from 0.1 µM to 10 µM).
-
Include a positive control (e.g., medium supplemented with FeCl3) and a negative control (no added siderophore).
-
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 25°C for A. salmonicida) with shaking.
-
Growth Measurement: Measure the OD600 of each well at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
Data Analysis: Plot the growth curves (OD600 vs. time) for each concentration of the amonabactin analog. The growth promotion activity can be quantified by comparing the final OD600 or the growth rate to the negative control.
Mandatory Visualization
Chemical Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of an this compound analog.
Amonabactin and Host Signaling
Caption: Amonabactin synthetase G (AmoG) in A. hydrophila influences host Wnt/β-catenin signaling.[2]
References
Application Note: Quantification of Amonabactin T using the Arnow Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction Amonabactin T is a catechol-type siderophore produced by the bacterium Aeromonas hydrophila to acquire iron, an essential nutrient, from its environment.[1] Structurally, this compound is a bis-catecholate siderophore, composed of two 2,3-dihydroxybenzoic acid (DHBA) units linked to a peptide backbone of lysine, glycine, and tryptophan.[2][3][4] The presence of these catechol moieties allows for the specific quantification of this compound using the Arnow assay. This colorimetric method, first described by L. E. Arnow in 1937, is based on the reaction of catechol groups with a nitrite-molybdate reagent under acidic conditions, which then develops an intense orange-red color in an alkaline environment.[5][6] This application note provides a detailed protocol for the quantification of this compound using this reliable and cost-effective method.
Principle of the Arnow Assay The Arnow assay specifically detects the presence of catechol groups. The reaction proceeds in two steps:
-
In an acidic medium (HCl), the nitrite-molybdate reagent reacts with the catechol moiety of this compound.
-
The subsequent addition of a strong base (NaOH) results in the formation of a chromogen that absorbs light maximally around 515 nm.[7] The intensity of the color produced is directly proportional to the concentration of catechol groups in the sample.[5]
Caption: Logical flow of the Arnow assay for detecting this compound.
Experimental Protocols
Materials and Reagents
Equipment:
-
Spectrophotometer capable of reading absorbance at 515 nm
-
Microcentrifuge
-
Vortex mixer
-
Calibrated micropipettes and tips
-
Glass or plastic cuvettes
-
Test tubes
Reagents:
-
Reagent 1 (0.5 N HCl): Prepare by diluting concentrated HCl.
-
Reagent 2 (Nitrite-Molybdate Reagent): Dissolve 10 g of sodium nitrite (NaNO₂) and 10 g of sodium molybdate (Na₂MoO₄·2H₂O) in 100 mL of deionized water.[7] Store in a dark bottle at 4°C.
-
Reagent 3 (1.0 M NaOH): Dissolve 40 g of NaOH pellets in 1 L of deionized water.
-
Standard (2,3-Dihydroxybenzoic Acid - DHBA): Prepare a 1 mM stock solution in deionized water. DHBA is used as a standard because it is the catechol component of this compound.[8]
Protocol 1: Preparation of Standard Curve
A standard curve using 2,3-DHBA is required to quantify the catechol concentration.
-
Prepare Dilutions: From the 1 mM DHBA stock solution, prepare a series of dilutions in deionized water to obtain final concentrations ranging from 20 µM to 200 µM (e.g., 20, 40, 80, 120, 160, 200 µM).
-
Reaction Setup: For each dilution and a blank (deionized water), pipette 1.0 mL into a clean test tube.
-
Add Reagents:
-
Add 1.0 mL of 0.5 N HCl (Reagent 1) to each tube and mix.[5]
-
Add 1.0 mL of Nitrite-Molybdate Reagent (Reagent 2) to each tube and mix.[5]
-
Allow the reaction to proceed for 5 minutes at room temperature.[5]
-
Add 1.0 mL of 1.0 M NaOH (Reagent 3) to each tube and mix. An intense orange-red color will develop immediately.[5]
-
-
Measure Absorbance: Within 10-40 minutes, measure the absorbance of each standard and the blank at 515 nm.[7][8]
-
Plot Curve: Subtract the blank absorbance from each standard's absorbance. Plot the corrected absorbance values against the corresponding DHBA concentration (µM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.
Protocol 2: Quantification of this compound in Samples
This protocol is suitable for quantifying this compound in clarified bacterial culture supernatants.
-
Sample Preparation: Grow Aeromonas hydrophila under iron-limiting conditions to induce siderophore production.[4] Centrifuge the culture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells. Collect the supernatant and pass it through a 0.22 µm filter to remove any remaining cells.
-
Reaction Setup: Pipette 1.0 mL of the clarified supernatant into a clean test tube. If the concentration is expected to be high, dilute the supernatant with the sterile growth medium (used as the blank).
-
Perform Assay: Follow the same reagent addition steps (3 & 4) as described in Protocol 1 . Use uninoculated, sterile growth medium as the blank.
-
Measure Absorbance: Measure the absorbance of the sample and the blank at 515 nm.
Caption: Experimental workflow for the Arnow assay.
Calculations
-
Correct Sample Absorbance: Subtract the absorbance of the blank from the absorbance of the sample.
-
Calculate Catechol Concentration: Use the linear regression equation from the DHBA standard curve to calculate the concentration of catechol groups in your sample.
-
Concentration (µM) = (Corrected Sample Absorbance - c) / m (Where 'm' is the slope and 'c' is the y-intercept of the standard curve)
-
-
Calculate this compound Concentration: this compound is a bis-catecholate, meaning each molecule contains two DHBA moieties.[2] Therefore, to find the molar concentration of this compound, divide the calculated catechol concentration by 2.
-
This compound Conc. (µM) = Catechol Conc. (µM) / 2
-
Data Presentation
Table 1: Example Data for 2,3-DHBA Standard Curve
| DHBA Conc. (µM) | Absorbance at 515 nm (Avg) | Corrected Absorbance (Abs - Blank) |
| 0 (Blank) | 0.045 | 0.000 |
| 20 | 0.185 | 0.140 |
| 40 | 0.328 | 0.283 |
| 80 | 0.610 | 0.565 |
| 120 | 0.895 | 0.850 |
| 160 | 1.178 | 1.133 |
| 200 | 1.462 | 1.417 |
Resulting Equation: y = 0.0071x + 0.001; R² = 0.999
Table 2: Example Calculation for an Unknown Sample
| Sample | Absorbance at 515 nm | Blank Absorbance | Corrected Absorbance | Calculated Catechol Conc. (µM) | This compound Conc. (µM) |
| Supernatant | 0.752 | 0.045 | 0.707 | 99.44 | 49.72 |
Calculation based on the example standard curve equation: (0.707 - 0.001) / 0.0071 = 99.44 µM catechol. this compound Concentration = 99.44 / 2 = 49.72 µM.
This compound Biosynthesis and Uptake
The production of amonabactin is regulated by iron availability and involves a specific gene cluster. The biosynthesis of this compound involves genes such as amoA and amoG.[9][10] Once synthesized and secreted, this compound chelates ferric iron (Fe³⁺) in the extracellular environment. The resulting ferri-amonabactin complex is then recognized and transported into the bacterial cell by a specific outer membrane receptor, FstC.[11] This entire process is a key virulence mechanism for pathogens like A. hydrophila.[10]
References
- 1. scielo.br [scielo.br]
- 2. Buy this compound | 120919-04-2 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of five bacterial strains producing siderophores with ability to chelate iron under alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijcrr.com [ijcrr.com]
- 8. Arnow Test for Catecholate-Type Siderophores [protocols.io]
- 9. scielo.br [scielo.br]
- 10. Amonabactin Synthetase G Regulates Aeromonas hydrophila Pathogenicity Through Modulation of Host Wnt/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Utilizing Amonabactin T in Bacterial Growth Promotion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential micronutrient for the vast majority of bacteria, playing a critical role as a cofactor in numerous metabolic pathways.[1][2] However, the bioavailability of iron in many environments, including within a host organism, is extremely low. To overcome this limitation, many bacteria have evolved sophisticated iron acquisition systems, a key component of which is the synthesis and secretion of high-affinity iron chelators known as siderophores.[1][3][4]
Amonabactin T is a catecholate-type siderophore produced by several species of bacteria, most notably Aeromonas hydrophila.[5][6][7] It is composed of 2,3-dihydroxybenzoic acid, lysine, glycine, and tryptophan.[6] this compound plays a crucial role in bacterial survival and pathogenesis by scavenging ferric iron (Fe³⁺) from the environment and host iron-binding proteins like transferrin and lactoferrin.[5][8] The ability of this compound to facilitate iron uptake makes it a key factor in promoting bacterial growth under iron-depleted conditions.[5][6]
This application note provides a detailed protocol for conducting a bacterial growth promotion assay using this compound. This assay is a valuable tool for researchers studying bacterial iron acquisition, virulence, and for screening potential antimicrobial agents that may target these pathways.
Principle of the Assay
The bacterial growth promotion assay qualitatively and quantitatively assesses the ability of this compound to stimulate the growth of a bacterial strain that is incapable of producing its own siderophores (a siderophore-deficient mutant) in an iron-limited environment. By comparing the growth of this mutant in the presence and absence of exogenous this compound, one can directly measure the growth-promoting activity of the siderophore.
Materials and Reagents
-
This compound (purified)
-
Siderophore-deficient bacterial strain (e.g., an amoA or amoG mutant of Aeromonas hydrophila)[9]
-
Wild-type bacterial strain (positive control)
-
Iron-deficient minimal medium (e.g., M9 minimal medium treated with Chelex-100 to remove trace iron)
-
Iron-rich medium (iron-deficient medium supplemented with FeCl₃)
-
Spectrophotometer (for measuring optical density)
-
Microplate reader (for high-throughput assays)
-
Sterile culture tubes or 96-well plates
-
Standard laboratory equipment (incubator, shaker, pipettes, etc.)
Experimental Protocols
Protocol 1: Preparation of Iron-Deficient Minimal Medium
-
Prepare the desired minimal medium (e.g., M9 minimal salts) according to the standard formulation.
-
To remove contaminating iron, add 5 g/L of Chelex-100 resin to the medium.
-
Stir the medium gently for at least 4 hours at room temperature or overnight at 4°C.
-
Carefully decant or filter the medium to remove the Chelex-100 resin.
-
Autoclave the iron-deficient medium.
-
Separately prepare a sterile stock solution of FeCl₃ (e.g., 10 mM).
-
To prepare iron-rich medium (for control experiments), add the sterile FeCl₃ stock to the iron-deficient medium to a final concentration of 100 µM.
Protocol 2: Bacterial Growth Promotion Assay (Tube Assay)
-
Inoculum Preparation:
-
Grow the wild-type and siderophore-deficient mutant strains overnight in a nutrient-rich broth (e.g., Luria-Bertani broth).
-
Harvest the cells by centrifugation and wash them twice with sterile, iron-deficient minimal medium to remove any residual iron and siderophores.
-
Resuspend the cells in iron-deficient minimal medium and adjust the optical density at 600 nm (OD₆₀₀) to a standardized value (e.g., 0.1).
-
-
Assay Setup:
-
Prepare a sterile stock solution of purified this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Set up a series of sterile culture tubes with the following conditions (in triplicate):
-
Negative Control: Iron-deficient medium + siderophore-deficient mutant.
-
Positive Control 1: Iron-rich medium + siderophore-deficient mutant.
-
Positive Control 2: Iron-deficient medium + wild-type strain.
-
Test Condition: Iron-deficient medium + siderophore-deficient mutant + this compound (at various concentrations, e.g., 1, 10, 50 µM).
-
-
-
Incubation and Measurement:
-
Inoculate the tubes with the prepared bacterial suspensions to a final starting OD₆₀₀ of approximately 0.01.
-
Incubate the tubes at the optimal growth temperature for the bacterium (e.g., 37°C) with shaking.
-
Measure the OD₆₀₀ of the cultures at regular intervals (e.g., every 2-4 hours) for up to 48 hours.
-
Protocol 3: High-Throughput Growth Promotion Assay (96-Well Plate)
This protocol is adapted for screening multiple concentrations of this compound or for testing a larger number of bacterial strains.
-
Follow the inoculum preparation steps as described in Protocol 2.
-
In a sterile 96-well microplate, set up the experimental conditions as described in Protocol 2, with each well containing a final volume of 200 µL.
-
Inoculate the wells with the prepared bacterial suspensions.
-
Incubate the plate in a microplate reader with shaking at the appropriate temperature.
-
Set the microplate reader to automatically measure the OD₆₀₀ of each well at regular intervals.
Data Presentation
Quantitative data from the growth promotion assay should be summarized in a clear and structured table.
| Condition | Bacterial Strain | This compound (µM) | Maximum OD₆₀₀ (at 24h) | Lag Phase (hours) | Generation Time (minutes) |
| Negative Control | Siderophore-deficient | 0 | 0.05 ± 0.01 | N/A | N/A |
| Positive Control 1 | Siderophore-deficient | 0 (in iron-rich medium) | 0.85 ± 0.05 | 4 | 60 |
| Positive Control 2 | Wild-type | 0 | 0.82 ± 0.04 | 4 | 65 |
| Test 1 | Siderophore-deficient | 1 | 0.25 ± 0.02 | 8 | 120 |
| Test 2 | Siderophore-deficient | 10 | 0.65 ± 0.03 | 5 | 75 |
| Test 3 | Siderophore-deficient | 50 | 0.80 ± 0.04 | 4 | 68 |
Note: The data presented in this table are for illustrative purposes only.
Visualizations
This compound-Mediated Iron Uptake Pathway
References
- 1. jabonline.in [jabonline.in]
- 2. scielo.br [scielo.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amonabactin Synthetase G Regulates Aeromonas hydrophila Pathogenicity Through Modulation of Host Wnt/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amonabactin-mediated iron acquisition from transferrin and lactoferrin by Aeromonas hydrophila: direct measurement of individual microscopic rate constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catecholamine-Stimulated Growth of Aeromonas hydrophila Requires the TonB2 Energy Transduction System but Is Independent of the Amonabactin Siderophore - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Iron Removal from Transferrin Using Amonabactin T
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is a critical nutrient for nearly all living organisms, playing a vital role in numerous metabolic processes. In vertebrates, the glycoprotein transferrin is responsible for scavenging and transporting iron in the circulatory system, maintaining it in a soluble, non-toxic form. Many pathogenic bacteria have evolved sophisticated mechanisms to acquire iron from host proteins, a key step in establishing an infection. One such mechanism is the secretion of high-affinity iron chelators called siderophores.
Amonabactin is a catecholate siderophore produced by the bacterium Aeromonas hydrophila in two primary forms: amonabactin T (containing tryptophan) and amonabactin P (containing phenylalanine).[1][2][3] this compound has been shown to efficiently remove iron from human transferrin in vitro, highlighting its potential as a tool for studying iron acquisition mechanisms and for the development of novel antimicrobial agents that target these pathways.[4] These application notes provide detailed protocols for the purification of this compound and for conducting in vitro iron removal experiments from transferrin, along with methods for quantifying the results.
Data Presentation
Kinetic Parameters of Iron Removal from Transferrin
| Transferrin Form | Condition | Rate Constant (k) | Method of Determination | Reference |
| Diferric hTF (Fe₂hTF) | + this compound | To be determined | Stopped-flow spectrofluorometry | - |
| Diferric hTF (Fe₂hTF) | pH 5.6, no chelator | k₁ₙ = 17.7 ± 2.2 min⁻¹ (N-lobe) | Stopped-flow spectrofluorometry | [5] |
| Diferric hTF (Fe₂hTF) | pH 5.6, no chelator | k₂꜀ = 0.65 ± 0.06 min⁻¹ (C-lobe) | Stopped-flow spectrofluorometry | [5] |
| Monoferric hTF (FeₙhTF) | pH 5.6, no chelator | k₂ₙ = 24.8 ± 3.2 min⁻¹ | Stopped-flow spectrofluorometry | [5] |
| Monoferric hTF (Fe꜀hTF) | pH 5.6, no chelator | k₂꜀ = 0.79 ± 0.11 min⁻¹ | Stopped-flow spectrofluorometry | [5] |
Note: The rate of iron removal by amonabactin is dependent on the specific lobe of transferrin. Amonabactin removes iron from the C-terminal site of monoferric transferrin but not the N-terminal site. In diferric transferrin, iron is removed from both sites, with the N-terminal site releasing iron more rapidly.[4]
Experimental Protocols
Protocol 1: Purification of this compound
This protocol is adapted from methodologies described for the purification of amonabactins from Aeromonas hydrophila cultures.[6][7][8]
Materials:
-
Aeromonas hydrophila strain (e.g., 495A2)
-
Iron-deficient culture medium
-
L-tryptophan
-
Polyamide resin
-
Ethyl acetate
-
Methanol
-
Water (deionized)
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates (polyamide)
Procedure:
-
Culture and Siderophore Production: Culture A. hydrophila in an iron-deficient medium supplemented with 0.3 mM L-tryptophan to promote the exclusive synthesis of this compound.[7]
-
Extraction: Acidify the culture supernatant to pH 2.0 with concentrated HCl. Extract the supernatant multiple times with ethyl acetate.
-
Concentration: Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator.
-
Polyamide Column Chromatography:
-
Dissolve the dried extract in a minimal amount of methanol and adsorb it onto a small amount of polyamide resin.
-
Apply the dried resin to the top of a polyamide column pre-equilibrated with water.
-
Wash the column with water to remove unbound impurities.
-
Elute this compound with a stepwise or linear gradient of methanol in water.
-
-
Purity Assessment: Monitor the fractions using polyamide TLC. Visualize this compound by its UV fluorescence and by spraying with Ehrlich's reagent (for tryptophan) or 1% ferric chloride.[6]
-
Final Purification and Yield: Pool the pure fractions, evaporate the solvent, and dry the purified this compound. The typical yield is approximately 21 mg per liter of supernatant.[6]
Protocol 2: In Vitro Iron Removal from Transferrin
This protocol describes the incubation of iron-loaded transferrin with purified this compound and subsequent analysis of iron removal.
Materials:
-
Human serum transferrin (or other transferrin of interest)
-
Ferric nitrilotriacetate (Fe-NTA) solution (for iron loading)
-
Purified this compound
-
Incubation buffer (e.g., Tris-HCl or HEPES, pH 7.4)
-
Urea
-
Acrylamide/bis-acrylamide solution
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Electrophoresis running buffer (e.g., Tris-borate-EDTA with urea)
-
Coomassie Brilliant Blue stain
Procedure:
-
Preparation of Iron-Loaded Transferrin:
-
Prepare diferric transferrin (Fe₂TF) by incubating apotransferrin with a slight molar excess of Fe-NTA.
-
Remove excess iron by dialysis against the incubation buffer.
-
Confirm iron saturation by measuring the A₄₆₆/A₂₈₀ ratio. A ratio of ~0.045 indicates approximately 100% saturation.
-
-
Iron Removal Reaction:
-
In a microcentrifuge tube, combine Fe₂TF with varying concentrations of this compound in the incubation buffer. Include a control with no this compound.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1, 2, 4, 8, and 24 hours).
-
-
Analysis by Urea-PAGE:
-
Prepare a 6% polyacrylamide gel containing 6 M urea.[1]
-
Mix the samples from the iron removal reaction with a sample buffer containing urea.
-
Load the samples onto the gel and perform electrophoresis until adequate separation is achieved. The four forms of transferrin will migrate differently: apotransferrin (apo-TF), N-terminal monoferric transferrin (Feₙ-TF), C-terminal monoferric transferrin (TF-Fe꜀), and diferric transferrin (Fe₂-TF).[1][4]
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
-
Quantification:
-
Densitometrically scan the stained gel to quantify the relative amounts of each transferrin form in each lane.
-
Calculate the percentage of iron removed based on the decrease in the Fe₂-TF band and the appearance of monoferric and apo-transferrin bands.
-
Protocol 3: Spectrophotometric Quantification of Iron Removal
This method provides a more direct quantification of iron removal.
Materials:
-
Same as Protocol 2
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Setup: Set up the iron removal reaction as described in Protocol 2.
-
Spectrophotometric Measurement: At various time points, measure the absorbance of the reaction mixture at 466 nm, which is characteristic of the iron-transferrin complex. A decrease in absorbance at 466 nm corresponds to the removal of iron from transferrin.
-
Calculation: The amount of iron remaining bound to transferrin can be calculated using the molar extinction coefficient of the iron-transferrin complex.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro iron removal from transferrin.
Logical Relationship of Transferrin Iron States
Caption: Iron removal from transferrin by this compound.
Associated Signaling Pathways
While the in vitro removal of iron from transferrin by this compound is a direct biochemical interaction, studies on the producing organism, A. hydrophila, have revealed downstream consequences of amonabactin synthesis on host signaling pathways during infection. The amonabactin synthetase G (AmoG) has been shown to play a role in the pathogenicity of A. hydrophila by modulating the host's Wnt/β-catenin signaling pathway.[5][6][9] This appears to be an indirect effect where the iron acquisition mediated by amonabactin influences the host's response to the pathogen. Researchers studying the effects of amonabactin in cellular or in vivo models should be aware of this potential for host signaling modulation.
Amonabactin's Influence on Wnt/β-catenin Pathway
Caption: In vivo modulation of Wnt signaling by amonabactin.
References
- 1. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 2. A high-throughput method for the quantification of iron saturation in lactoferrin preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea Gel Electrophoresis in Studies of Conformational Changes of Transferrin on Binding and Transport of Non-Ferric Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The electrophoresis of transferrins in urea/polyacrylamide gels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Unique Kinetics of Iron Release from Transferrin: The Role of Receptor, Lobe-Lobe Interactions and Salt at Endosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of iron release from transferrin bound to the transferrin receptor at endosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Amonabactin T - FstC Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the binding interaction between the siderophore Amonabactin T and its outer membrane receptor, FstC, primarily identified in Aeromonas salmonicida. The methodologies described herein are fundamental for characterizing the affinity, kinetics, and thermodynamics of this interaction, which is crucial for understanding bacterial iron acquisition and for the development of novel antimicrobial strategies.
Introduction to this compound and its Receptor FstC
This compound is a catecholate siderophore produced by various Aeromonas species, including the fish pathogen Aeromonas salmonicida. Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge iron from the environment. The uptake of the iron-siderophore complex is mediated by specific outer membrane receptors. In A. salmonicida, the outer membrane protein FstC has been identified as the receptor for amonabactins[1][2]. The interaction between this compound and FstC is a critical step in the iron acquisition pathway of these bacteria, making it an attractive target for the development of new antibacterial agents that could interfere with this essential nutrient uptake system.
Data Presentation: this compound - FstC Binding Parameters
While specific quantitative binding data for the this compound-FstC interaction is not extensively available in the public domain, the following table provides a structured template for researchers to record their experimental findings from the assays described in this document. This will allow for a clear and comparative analysis of binding affinities (K D ), association rates (k on ), and dissociation rates (k off ).
| Method | Ligand | Analyte | K D (M) | k on (M⁻¹s⁻¹) | k off (s⁻¹) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·deg) | Reference |
| Surface Plasmon Resonance (SPR) | This compound | FstC | N/A | N/A | N/A | ||||
| Isothermal Titration Calorimetry (ITC) | This compound | FstC | N/A | N/A |
Experimental Protocols
This section provides detailed protocols for key experiments to characterize the this compound-FstC receptor binding.
Protocol 1: Growth Promotion Assay
This assay qualitatively determines if FstC is the functional receptor for this compound by assessing the growth of bacterial strains in iron-limited conditions.
Objective: To confirm that FstC is required for the uptake of this compound.
Materials:
-
A. salmonicida wild-type (FstC+) strain
-
A. salmonicida ΔfstC mutant (FstC-) strain
-
Iron-deficient minimal medium (e.g., M9 minimal medium supplemented with an iron chelator like 2,2'-dipyridyl)
-
Purified this compound
-
Sterile 96-well plates
-
Incubator with shaking capabilities
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Bacterial Cultures: Grow overnight cultures of both A. salmonicida FstC+ and FstC- strains in a rich medium (e.g., LB broth).
-
Inoculum Preparation: Wash the bacterial cells twice with sterile saline (0.9% NaCl) to remove residual nutrients and iron. Resuspend the cells in saline and adjust the optical density at 600 nm (OD 600 ) to 0.1.
-
Assay Setup: In a sterile 96-well plate, add 198 µL of iron-deficient minimal medium to each well.
-
Add this compound: Add 2 µL of varying concentrations of this compound (e.g., 0, 1, 10, 100 µM) to the designated wells for both FstC+ and FstC- strains.
-
Inoculation: Inoculate each well with 2 µL of the prepared bacterial suspension (final OD 600 ≈ 0.001).
-
Incubation: Incubate the plate at the optimal growth temperature for A. salmonicida (e.g., 25°C) with shaking for 24-48 hours.
-
Data Collection: Measure the OD 600 of each well at regular intervals (e.g., every 4-6 hours) using a microplate reader.
-
Analysis: Plot the growth curves (OD 600 vs. time) for both strains at different this compound concentrations. Growth of the FstC+ strain in the presence of this compound, but not the FstC- strain, indicates that FstC is the receptor.
Diagram of Experimental Workflow:
References
Application Notes and Protocols: Development of Fluorescent Probes Based on Amonabactin T
Audience: Researchers, scientists, and drug development professionals.
Introduction: Amonabactin T is a bis-catecholate siderophore produced by the bacterium Aeromonas hydrophila to facilitate iron acquisition, a process crucial for its survival and virulence.[1][2] Structurally, it is composed of 2,3-dihydroxybenzoic acid, lysine, glycine, and a tryptophan residue.[2][3] The high-affinity and specific nature of the bacterial uptake system for siderophores can be exploited for targeted delivery. By conjugating a fluorophore to the amonabactin scaffold, a fluorescent probe can be created. This probe can be selectively transported into bacteria expressing the corresponding outer membrane transporter, such as FstC in Aeromonas species, via a "Trojan Horse" mechanism.[4][5][6] This strategy enables the selective labeling and detection of pathogenic bacteria, offering valuable tools for diagnostics, imaging, and studying bacterial iron metabolism.[5][7][8]
Probe Design and Mechanism of Action
The fundamental design involves covalently linking a fluorescent reporter molecule to an this compound analogue. The amonabactin moiety acts as a targeting vector, recognized by specific receptors on the bacterial outer membrane. Following binding, the entire probe-siderophore conjugate is actively transported into the bacterium. This accumulation of the fluorophore inside the target cells allows for selective visualization and detection.
Caption: "Trojan Horse" mechanism for bacterial labeling.
Application Note 1: Synthesis of an Amonabactin-Fluorophore Probe
This section outlines the synthesis of a probe, exemplified by an this compound analogue conjugated to a sulforhodamine B (SRB) fluorophore, creating a probe referred to as AMB-SRB.[4][5] The strategy involves synthesizing an amonabactin analogue possessing a reactive handle suitable for bioconjugation, such as a thiol group, followed by a "click chemistry" reaction with a maleimide-functionalized fluorophore.
Caption: Workflow for amonabactin-fluorophore probe synthesis.
Experimental Protocol: Probe Synthesis
Part A: Synthesis of Thiol-Functionalized Amonabactin Analogue The total synthesis of this compound or its analogues is a complex, multi-step process involving advanced organic chemistry techniques, often utilizing solid-phase peptide synthesis and specialized protecting group strategies.[9][10] Researchers should refer to specialized chemical synthesis literature for detailed methodologies. The key outcome is an amonabactin analogue that retains the core catechol and peptide structure for bacterial recognition but incorporates a terminal thiol group for conjugation.
Part B: Thiol-Maleimide Conjugation Protocol [4][5]
-
Reagent Preparation :
-
Dissolve the thiol-containing amonabactin analogue in a suitable buffer, such as phosphate-buffered saline (PBS) with EDTA (pH 7.2-7.5), to a final concentration of 1-5 mg/mL.
-
Dissolve the maleimide-activated fluorophore (e.g., Sulforhodamine B maleimide) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution.[11]
-
-
Conjugation Reaction :
-
To the amonabactin analogue solution, add a 1.2 to 2-fold molar excess of the dissolved fluorophore.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Reaction Quenching (Optional) :
-
The reaction can be quenched by adding a thiol-containing compound like 2-mercaptoethanol or dithiothreitol (DTT) to consume any unreacted maleimide groups.
-
-
Purification :
-
Purify the resulting conjugate (e.g., AMB-SRB) from unreacted components using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Part C: Characterization
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) to verify the expected molecular weight and NMR spectroscopy to confirm its structure.
Application Note 2: Probe Characterization
Protocol: Photophysical and Iron-Binding Properties
-
Spectroscopic Analysis :
-
Dissolve the purified probe in PBS (pH 7.4) to a concentration of 1-10 µM.
-
Measure the absorbance spectrum using a UV-Vis spectrophotometer to determine the maximum absorbance wavelength (λ_abs).
-
Measure the fluorescence emission spectrum using a spectrofluorometer, with excitation at or near the λ_abs, to determine the maximum emission wavelength (λ_em).
-
-
Iron (Fe³⁺) Response :[12]
-
Prepare a stock solution of FeCl₃ in water.
-
To a solution of the probe (e.g., 5 µM in buffer), incrementally add aliquots of the FeCl₃ solution.
-
After each addition, record the fluorescence emission spectrum. A decrease in fluorescence intensity upon Fe³⁺ addition indicates quenching, suggesting the probe can also function as a sensor for ferric iron. This quenching is often due to photoinduced electron transfer (PET) between the fluorophore and the iron-bound catechol groups.[7]
-
Data Presentation: Probe Properties
Table 1: Representative Photophysical Properties
| Property | Value (Amonabactin-SRB Probe) |
|---|---|
| Max. Absorbance (λ_abs) | ~565 nm |
| Max. Emission (λ_em) | ~585 nm |
| Appearance (Visible) | Pink / Magenta |
| Fluorescence | Bright Red-Orange |
Table 2: Fluorescence Response to Ferric Iron
| [Fe³⁺] (µM) | Relative Fluorescence Intensity (%) |
|---|---|
| 0 | 100 |
| 5 | 75 |
| 10 | 48 |
| 20 | 22 |
| 50 | 5 |
Application Note 3: Bacterial Labeling and Imaging
This protocol describes the use of an amonabactin-based probe for the selective labeling of Aeromonas species.
Caption: Workflow for bacterial labeling and analysis.
Experimental Protocol: Bacterial Labeling
-
Bacterial Culture :
-
Culture target bacteria (e.g., A. salmonicida) and a negative control (e.g., E. coli, which does not use amonabactin) in a suitable broth.
-
To induce the expression of siderophore uptake systems, grow the bacteria under iron-limited conditions. This can be achieved by adding an iron chelator like ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA) to the growth medium.[4]
-
Grow cultures to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
-
Cell Preparation :
-
Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 5 minutes).
-
Wash the cell pellet twice with a sterile buffer such as PBS (pH 7.4) to remove media components.
-
Resuspend the cells in the same buffer to a final OD₆₀₀ of ~1.0.
-
-
Labeling :
-
Add the amonabactin-fluorophore probe to the cell suspension to a final concentration of 1-20 µM.
-
Incubate for 30-60 minutes at the bacterium's optimal growth temperature (e.g., 25°C for A. salmonicida) with gentle shaking, protected from light.[4]
-
-
Washing :
-
Pellet the cells by centrifugation.
-
Wash the pellet 2-3 times with cold PBS to remove any unbound probe.
-
-
Analysis :
-
Fluorescence Microscopy : Resuspend the final cell pellet in a small volume of PBS. Mount a drop of the suspension on a microscope slide and cover with a coverslip. Image the cells using a fluorescence microscope with appropriate filter sets (e.g., for Rhodamine).[13][14]
-
Flow Cytometry : Resuspend the final cell pellet in PBS and analyze using a flow cytometer to quantify the percentage of fluorescently labeled cells and the intensity of labeling.[8]
-
Data Presentation: Labeling Specificity
Table 3: Representative Bacterial Labeling Specificity
| Bacterial Strain | Probe Used | % Fluorescent Cells (Flow Cytometry) |
|---|---|---|
| A. salmonicida (Target) | Amonabactin-SRB | > 95% |
| E. coli (Control) | Amonabactin-SRB | < 2% |
| A. salmonicida (Competition)* | Amonabactin-SRB + excess this compound | < 5% |
*A competition assay with unlabeled amonabactin confirms that uptake is mediated by the specific siderophore receptor.
References
- 1. Buy this compound | 120919-04-2 [smolecule.com]
- 2. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective detection of Aeromonas spp. by a fluorescent probe based on the siderophore amonabactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploiting bacterial iron acquisition: siderophore conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The diversity and utility of arylthiazoline and aryloxazoline siderophores: challenges of total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03841B [pubs.rsc.org]
- 10. Syntheses of Mycobactin Analogs as Potent and Selective Inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. A colorimetric, NIR, ultrafast fluorescent probe for ferric iron detection based on the PET mechanism and its multiple applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. Detection of Aeromonas salmonicida subsp. salmonicida infection in zebrafish by labelling bacteria with GFP and a fluorescent probe based on the siderophore amonabactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of Amonabactin T in Pathogen Detection
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Amonabactin T, a tryptophan-containing catecholate siderophore produced by various Aeromonas species, plays a crucial role in iron acquisition for these bacteria.[1][2] This inherent biological function presents a unique opportunity for the development of targeted strategies for the detection of pathogenic Aeromonas. By hijacking the bacterium's own iron uptake machinery, this compound can be utilized as a specific recognition element in advanced diagnostic assays.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound-based fluorescent probes in the selective detection of Aeromonas species. The methodologies described herein are intended for researchers in microbiology, diagnostics, and drug development to facilitate the implementation of this targeted pathogen identification strategy.
Principle of Detection
The application of this compound in pathogen detection is centered around the "Trojan Horse" strategy. A synthetic analog of amonabactin is conjugated to a fluorescent reporter molecule, such as sulforhodamine B, creating a fluorescent probe (e.g., AMB-SRB).[3] When introduced to a sample containing Aeromonas, these bacteria recognize the amonabactin component of the probe and actively transport it into the cell via specific outer membrane transporters, such as FstC.[4][5] This selective uptake leads to the accumulation of the fluorescent probe within the target bacteria, enabling their visualization and detection through fluorescence microscopy.[3][4] This method offers high specificity as it relies on the unique interaction between the siderophore and its cognate bacterial receptor.
Data Presentation
Table 1: Quantitative Data for Amonabactin-Based Probe (AMB-SRB) in Aeromonas Detection
| Parameter | Value | Bacterial Strain(s) | Reference |
| Probe Concentration for Labeling | 6.5 µM | Aeromonas salmonicida | [6] |
| Incubation Time for Labeling | 12 hours | Aeromonas salmonicida | [6] |
| Incubation Temperature | 25 °C | Aeromonas salmonicida | [6] |
| Fluorescence Excitation Wavelength | 560 nm | Aeromonas salmonicida | [6] |
| Fluorescence Emission Wavelength | 575-615 nm | Aeromonas salmonicida | [6] |
Table 2: Selectivity of Amonabactin-Based Fluorescent Probe (AMB-SRB)
| Bacterial Species | Amonabactin Uptake (Fluorescence Signal) | Key Outer Membrane Transporter | Reference |
| Aeromonas salmonicida | Positive | FstC | [3][4] |
| Aeromonas hydrophila | Positive | FstC homolog | [3] |
| Vibrio anguillarum | Negative | Not Applicable | [3] |
| Photobacterium damselae | Negative | Not Applicable | [3] |
| Escherichia coli | Negative | Not Applicable | [3] |
Experimental Protocols
Protocol 1: Synthesis of Amonabactin-Sulforhodamine B (AMB-SRB) Fluorescent Probe
This protocol describes the chemical synthesis of a fluorescently labeled amonabactin analog. The synthesis involves a multi-step process culminating in the conjugation of the amonabactin analog to sulforhodamine B via a thiol-maleimide click reaction.[3]
Materials:
-
Appropriate amonabactin analogue with a thiol-reactive group
-
Sulforhodamine B maleimide
-
Solvents (e.g., DMF, DMSO)
-
Buffers (e.g., phosphate buffer, pH 7.2)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Synthesis of Amonabactin Analog: Synthesize an amonabactin analog containing a free thiol group. This typically involves standard peptide coupling and organic synthesis techniques. The precise steps will depend on the specific analog being created.[3]
-
Dissolution of Reactants: Dissolve the thiol-containing amonabactin analog and sulforhodamine B maleimide in an appropriate organic solvent (e.g., DMF or DMSO).
-
Reaction: Mix the two solutions in a controlled environment, typically under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group. The reaction is generally carried out at room temperature for several hours.
-
Monitoring: Monitor the progress of the reaction using techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Once the reaction is complete, purify the AMB-SRB conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.
-
Storage: Store the purified AMB-SRB probe in a dark, dry environment, preferably at -20°C.
Protocol 2: Growth Promotion Assay
This assay is used to confirm that the synthesized amonabactin-based probe can be utilized by the target bacteria as an iron source, indicating its successful recognition and uptake.
Materials:
-
Target bacterial strain (e.g., Aeromonas salmonicida) and a mutant strain lacking the specific outer membrane transporter (e.g., ΔfstC) as a negative control.
-
Iron-deficient growth medium (e.g., M9 minimal medium supplemented with an iron chelator like 2,2'-bipyridine).
-
AMB-SRB probe.
-
96-well microtiter plates.
-
Incubator with shaking capabilities.
-
Spectrophotometer (plate reader).
Procedure:
-
Bacterial Culture Preparation: Grow the wild-type and mutant bacterial strains overnight in a rich medium (e.g., TSB).
-
Inoculum Preparation: Wash the cells with sterile saline solution and resuspend them in the iron-deficient medium to a specific optical density (e.g., OD₆₀₀ of 0.1).
-
Assay Setup: In a 96-well plate, add the iron-deficient medium to each well. Create a serial dilution of the AMB-SRB probe across the wells. Add the prepared bacterial inoculum to each well. Include positive controls (medium with iron) and negative controls (medium without iron source, and the mutant strain).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 25°C for A. salmonicida) with continuous shaking for 24-48 hours.
-
Data Collection: Measure the optical density (e.g., at 600 nm) of each well at regular intervals using a microplate reader.
-
Analysis: Plot the bacterial growth curves for each condition. Growth of the wild-type strain in the presence of the AMB-SRB probe, comparable to the positive control, and the lack of growth of the mutant strain, confirms the specific uptake of the probe.
Protocol 3: Fluorescence Microscopy for Bacterial Detection
This protocol details the procedure for labeling Aeromonas species with the AMB-SRB probe and visualizing them using fluorescence microscopy.
Materials:
-
Bacterial culture of Aeromonas spp.
-
AMB-SRB fluorescent probe (e.g., 6.5 µM solution).
-
Phosphate-buffered saline (PBS).
-
Microscope slides and coverslips.
-
Fluorescence microscope with appropriate filter sets (e.g., for rhodamine).
Procedure:
-
Bacterial Culture: Grow the Aeromonas strain to the mid-log phase in a suitable broth medium.
-
Labeling: Add the AMB-SRB probe to the bacterial culture to a final concentration of 6.5 µM.[6]
-
Incubation: Incubate the culture with the probe for 12 hours at 25°C with shaking.[6]
-
Washing: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes). Resuspend the cell pellet in PBS and repeat the centrifugation and resuspension steps twice to remove any unbound probe.
-
Slide Preparation: Resuspend the final cell pellet in a small volume of PBS. Place a drop of the bacterial suspension onto a clean microscope slide and cover with a coverslip.
-
Microscopy: Observe the slide under a fluorescence microscope using a filter set appropriate for sulforhodamine B (excitation ~560 nm, emission ~580 nm).[6]
-
Image Acquisition: Capture images of the fluorescently labeled bacteria. The presence of fluorescent bacterial cells indicates successful uptake of the AMB-SRB probe and detection of the target pathogen.
Visualizations
Caption: Amonabactin-based probe uptake pathway in Aeromonas.
Caption: Workflow for Aeromonas detection using amonabactin probe.
References
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Selective detection of Aeromonas spp. by a fluorescent probe based on the siderophore amonabactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Aeromonas hydrophila by Basic and Fluorescent MIRA Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Aeromonas salmonicida subsp. salmonicida infection in zebrafish by labelling bacteria with GFP and a fluorescent probe based on the siderophore amonabactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Urea Gel Electrophoresis Analysis of Iron-Siderophore Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siderophores are small, high-affinity iron-chelating molecules produced by microorganisms and plants to scavenge iron from their environment. The interaction between siderophores and iron is crucial for microbial survival, virulence, and biogeochemical cycles. In the context of drug development, siderophores are being explored as potential vehicles for antibiotic delivery, exploiting the "Trojan horse" strategy to shuttle drugs into pathogenic bacteria. Understanding the formation, stability, and dynamics of iron-siderophore complexes is therefore of paramount importance.
Urea polyacrylamide gel electrophoresis (Urea-PAGE) is a versatile technique traditionally used for the separation of nucleic acids. However, its application can be extended to the analysis of small molecule-metal complexes. The inclusion of urea in the polyacrylamide matrix acts as a denaturant, which can subtly alter the conformation of molecules, allowing for separation based on size, charge, and conformational changes upon metal binding. This application note provides a detailed protocol for the use of Urea-PAGE to analyze and characterize iron-siderophore complexes, a method adapted from native gel electrophoresis techniques and protocols for analyzing metal-binding proteins.[1][2] This method allows for the visual assessment of iron binding to siderophores and can be used to compare the iron-binding capabilities of different siderophores or to study the exchange of iron between different chelators.
Principle of the Method
This protocol utilizes a native polyacrylamide gel electrophoresis system with the addition of urea. Siderophores are small molecules, and their native conformation can be influenced by the binding of a ferric ion (Fe³⁺). The addition of urea to the gel matrix can help to differentiate between the free siderophore (apo-siderophore) and the iron-bound siderophore (ferri-siderophore) by inducing subtle conformational changes that affect their electrophoretic mobility. The separation is based on the differential migration of the complexes through the gel matrix due to differences in their charge-to-mass ratio and conformation. Following electrophoresis, the gel is stained to visualize the location of the iron-siderophore complexes.
Experimental Protocols
Materials and Reagents
-
Acrylamide/Bis-acrylamide solution (40%, 29:1 or 19:1)
-
Urea (molecular biology grade)
-
Tris base
-
Boric acid
-
EDTA (Ethylenediaminetetraacetic acid)
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Siderophore standards (e.g., deferoxamine, enterobactin)
-
Ferric chloride (FeCl₃) or Ferric nitrate (Fe(NO₃)₃)
-
Loading dye (e.g., 6X Orange G or Bromophenol Blue in 50% glycerol)
-
Staining solution: Potassium ferricyanide (K₃[Fe(CN)₆]) and Ferric chloride (FeCl₃) for Prussian Blue staining, or Chrome Azurol S (CAS) overlay.
Equipment
-
Vertical electrophoresis system (e.g., Bio-Rad Mini-PROTEAN®)
-
Power supply
-
Gel casting equipment (glass plates, spacers, combs)
-
pH meter
-
Heating block or water bath
-
Staining trays
-
Gel imaging system
Solution Preparation
Table 1: Stock Solutions
| Solution | Composition | Preparation Instructions |
| 10X TBE Buffer | 0.89 M Tris base, 0.89 M Boric acid, 20 mM EDTA, pH 8.3 | Dissolve 108 g of Tris base, 55 g of boric acid, and 7.44 g of EDTA in 800 mL of deionized water. Adjust the volume to 1 L. |
| 10% (w/v) APS | 100 mg Ammonium persulfate in 1 mL deionized water | Prepare fresh daily. |
| Siderophore Stock | 10 mM in a suitable solvent (e.g., water or DMSO) | Store at -20°C. |
| Iron Stock | 10 mM FeCl₃ in 10 mM HCl | Store at 4°C. |
Experimental Workflow
Caption: Experimental workflow for Urea-PAGE analysis of iron-siderophore complexes.
Detailed Protocol
1. Urea-PAGE Gel Preparation (15% Acrylamide, 6 M Urea)
-
For a 10 mL resolving gel, combine the following in a 15 mL conical tube:
-
4.2 g Urea
-
3.75 mL 40% Acrylamide/Bis-acrylamide solution
-
1.0 mL 10X TBE buffer
-
Add deionized water to a final volume of 10 mL.
-
-
Gently warm the solution in a 37°C water bath and mix until the urea is completely dissolved. Do not overheat, as urea can degrade.[3]
-
Degas the solution for 15 minutes.
-
Add 100 µL of 10% APS and 10 µL of TEMED. Mix gently by inverting the tube.
-
Immediately pour the gel solution between the glass plates of the casting apparatus.
-
Insert the comb and allow the gel to polymerize for at least 60 minutes.
Table 2: Gel Composition (15% Acrylamide, 6 M Urea)
| Component | Volume for 10 mL Gel |
| 40% Acrylamide/Bis-acrylamide | 3.75 mL |
| Urea | 4.2 g |
| 10X TBE Buffer | 1.0 mL |
| Deionized Water | to 10 mL |
| 10% APS | 100 µL |
| TEMED | 10 µL |
2. Sample Preparation
-
Apo-siderophore (Iron-free):
-
In a microcentrifuge tube, mix:
-
5 µL of 10 mM siderophore stock
-
40 µL of deionized water
-
5 µL of 10X TBE buffer
-
-
-
Ferri-siderophore (Iron-bound):
-
In a separate microcentrifuge tube, mix:
-
5 µL of 10 mM siderophore stock
-
5 µL of 10 mM FeCl₃ stock
-
35 µL of deionized water
-
5 µL of 10X TBE buffer
-
-
Incubate at room temperature for 30 minutes to allow for complex formation. The solution should change color, indicating the formation of the iron-siderophore complex.
-
-
Before loading, add 10 µL of 6X loading dye to each 50 µL sample.
3. Gel Loading and Electrophoresis
-
Assemble the polymerized gel into the electrophoresis tank and fill the inner and outer chambers with 1X TBE buffer.
-
Carefully remove the comb and rinse the wells with 1X TBE buffer.
-
Load 15-20 µL of each sample into the wells.
-
Run the gel at a constant voltage of 100-150 V. The electrophoresis time will vary depending on the size of the siderophore and the gel percentage but is typically 1-2 hours. Monitor the migration of the loading dye.
4. Gel Staining
Two common methods for visualizing iron in the gel are Prussian Blue staining and Chrome Azurol S (CAS) overlay.
-
Prussian Blue Staining (for non-heme iron): [4][5]
-
After electrophoresis, gently remove the gel from the glass plates and place it in a staining tray.
-
Rinse the gel with deionized water.
-
Immerse the gel in a freshly prepared solution of 2% (w/v) potassium ferricyanide in 2% (v/v) HCl for 10-15 minutes.
-
Rinse the gel thoroughly with deionized water. Iron-containing bands will appear as distinct blue bands.
-
-
Chrome Azurol S (CAS) Overlay:
-
Prepare the CAS overlay solution as described in the literature (e.g., Schwyn and Neilands, 1987). This solution contains CAS, a shuttle solution, and a gelling agent like agar or agarose.
-
After electrophoresis, place the gel in a clean tray.
-
Carefully pour the molten CAS agar solution over the gel to form a thin overlay.
-
Allow the overlay to solidify.
-
Siderophores with a higher affinity for iron than CAS will remove iron from the dye, resulting in a color change from blue to orange/yellow around the siderophore band.
-
5. Imaging and Data Analysis
-
Document the gel using a standard gel documentation system or a flatbed scanner.
-
Analyze the relative mobility (Rf) of the apo- and ferri-siderophore bands. The shift in mobility upon iron binding provides evidence of complex formation.
-
The intensity of the stained bands can be quantified using densitometry software (e.g., ImageJ) for semi-quantitative analysis.
Data Presentation
Table 3: Hypothetical Electrophoretic Mobility Data
| Siderophore | Sample Type | Migration Distance (cm) | Relative Mobility (Rf) | Observations |
| Deferoxamine | Apo | 5.2 | 0.65 | Diffuse band |
| Deferoxamine | Ferri | 4.5 | 0.56 | Sharp, colored band |
| Enterobactin | Apo | 4.8 | 0.60 | Faint band |
| Enterobactin | Ferri | 3.9 | 0.49 | Intense, colored band |
Signaling Pathways and Logical Relationships
The following diagram illustrates the principle of separation based on conformational changes upon iron binding.
Caption: Conformational change of a siderophore upon iron binding leading to altered electrophoretic mobility in Urea-PAGE.
Troubleshooting
Table 4: Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No bands visible | Insufficient sample concentration. | Increase the concentration of siderophore and iron. |
| Staining procedure failed. | Prepare fresh staining solutions. Optimize staining time. | |
| Smeared bands | Urea degradation. | Prepare fresh gel solution. Avoid overheating the urea solution. |
| High voltage. | Reduce the electrophoresis voltage. | |
| Bands migrate to the top | Incorrect charge of the complex at the running pH. | Verify the pI of the siderophore and adjust the buffer pH if necessary. |
| Inconsistent migration | Uneven polymerization of the gel. | Ensure thorough mixing of APS and TEMED before casting. |
Conclusion
Urea-PAGE offers a relatively simple and cost-effective method for the initial characterization of iron-siderophore complexes. It provides a visual confirmation of iron binding and allows for the comparison of different siderophores under the same conditions. While more sophisticated techniques like mass spectrometry and NMR spectroscopy are required for detailed structural elucidation, Urea-PAGE serves as an excellent screening tool for researchers in microbiology, biochemistry, and drug development. The protocol presented here, adapted from related electrophoretic techniques, provides a solid foundation for the analysis of these important biomolecules.[1][2]
References
- 1. Urea Gel Electrophoresis in Studies of Conformational Changes of Transferrin on Binding and Transport of Non-Ferric Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Video: Denaturing Urea Polyacrylamide Gel Electrophoresis Urea PAGE [jove.com]
- 4. A specific stain for the detection of nonheme iron proteins in polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A specific iron stain for iron-binding proteins in polyacrylamide gels: application to transferrin and lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Amonabactin T Yield in Aeromonas Cultures
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields of amonabactin T in Aeromonas cultures. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My Aeromonas culture is producing low or no this compound. What are the primary factors to investigate?
Low this compound yield is often linked to three critical factors: iron availability, precursor availability, and suboptimal culture conditions. Siderophore production, including amonabactin, is tightly regulated by iron levels; it is induced under iron-limiting conditions.[1][2] Additionally, the biosynthesis of this compound specifically requires the precursor amino acid L-tryptophan.[3][4] Finally, suboptimal growth conditions such as pH, temperature, and aeration can significantly impact overall metabolic activity and, consequently, siderophore production.
A logical workflow for troubleshooting this issue is outlined below:
Caption: Troubleshooting workflow for low this compound yield.
2. How can I ensure sufficient iron limitation to induce this compound production?
To induce siderophore production, it is essential to create an iron-deficient environment. This is typically achieved by using iron-poor media and, if necessary, adding an iron chelator.
-
Media Selection: Utilize a defined minimal medium with a known low iron concentration. Avoid complex media like Luria-Bertani (LB) broth, which can contain sufficient trace iron to repress siderophore synthesis.
-
Glassware Preparation: To prevent iron contamination, wash all glassware with 6M HCl and rinse thoroughly with deionized water.
-
Iron Chelators: If iron limitation in the basal medium is insufficient, supplement with an iron chelator. A common choice is 2,2'-dipyridyl (Dp).[1] It is crucial to determine the optimal concentration that induces siderophore production without severely inhibiting bacterial growth.
| Chelator | Organism | Typical Concentration Range | Effect |
| 2,2'-dipyridyl (Dp) | Aeromonas hydrophila | 100 µM | Induces siderophore production, may cause a slight decrease in growth.[1] |
| EDDHA | Aeromonas hydrophila | 0.049 µM - 100 µM | Used to create iron-restricted conditions for growth studies.[5] |
Experimental Protocol: Determining Optimal 2,2'-dipyridyl Concentration
-
Prepare a series of culture tubes with your iron-deficient minimal medium.
-
Create a gradient of 2,2'-dipyridyl concentrations (e.g., 0, 50, 100, 150, 200 µM).
-
Inoculate the tubes with your Aeromonas strain at a standardized cell density.
-
Incubate under your standard culture conditions.
-
Monitor bacterial growth over time by measuring optical density at 600 nm (OD600).
-
After a set incubation period (e.g., 24-48 hours), harvest the culture supernatant by centrifugation.
-
Quantify the amonabactin produced in the supernatant using the Arnow assay (see FAQ 6).
-
Select the 2,2'-dipyridyl concentration that provides the highest amonabactin yield with acceptable cell growth.
3. How do I ensure the specific production of this compound over amonabactin P?
Aeromonas hydrophila produces two forms of amonabactin: this compound (containing tryptophan) and amonabactin P (containing phenylalanine).[3][4] The relative production of each is influenced by the availability of these precursor amino acids in the culture medium.
To maximize the yield of this compound, supplement your culture medium with L-tryptophan. A concentration of 0.3 mM L-tryptophan has been shown to lead to the exclusive synthesis of this compound.[3][4] Conversely, supplementing with L-phenylalanine (0.3 to 30 mM) results in the predominant production of amonabactin P.[3][4]
| Precursor Supplement | Concentration | Outcome |
| L-Tryptophan | 0.3 mM | Exclusive production of this compound[3][4] |
| L-Phenylalanine | 0.3 - 30 mM | Predominant production of amonabactin P[3][4] |
4. What are the optimal culture conditions (pH, temperature, aeration) for this compound production?
While this compound-specific optimization data is limited, general principles for siderophore production in related bacteria can be applied and optimized for your specific Aeromonas strain.
-
pH: Siderophore production is often optimal at a neutral to slightly alkaline pH. For many bacteria, a pH range of 7.0-8.5 is effective.[6]
-
Temperature: Aeromonas hydrophila can produce siderophores at both 28°C and 37°C.[7] The optimal temperature may be strain-dependent, but a starting point within this range is recommended.
-
Aeration: Good aeration is generally required for the growth of Aeromonas and can influence siderophore production. Shaking incubation (e.g., 150-200 rpm) is recommended to ensure sufficient oxygen supply.
Experimental Protocol: Optimizing Culture Conditions
-
Set up a matrix of experiments varying one parameter at a time (e.g., pH values of 6.5, 7.0, 7.5, 8.0).
-
Use your optimized iron-deficient medium supplemented with L-tryptophan.
-
Inoculate with a standardized culture of your Aeromonas strain.
-
Incubate under the varied conditions.
-
Monitor growth (OD600) and quantify this compound production using the Arnow assay.
-
Repeat the process for temperature and aeration to determine the optimal combination of conditions.
5. How can I qualitatively check if my Aeromonas culture is producing any siderophores?
The Chrome Azurol S (CAS) agar assay is a widely used method for the qualitative detection of siderophores.[1] This assay is based on the principle that siderophores will chelate iron from the CAS-iron complex, resulting in a color change from blue to orange/yellow.
Caption: Principle of the Chrome Azurol S (CAS) assay.
Experimental Protocol: Chrome Azurol S (CAS) Agar Plate Assay
A detailed protocol for preparing CAS agar can be found in the literature. The general steps are as follows:
-
Prepare the CAS assay solution, which involves the careful mixing of CAS dye, a detergent (like HDTMA), and an iron(III) solution.
-
Autoclave your growth medium (e.g., a minimal medium agar) and cool it to approximately 50°C.
-
Aseptically mix the CAS assay solution with the molten agar and pour into petri dishes.
-
Once solidified, spot-inoculate your Aeromonas culture onto the center of the plate.
-
Incubate at the optimal temperature for your strain.
-
A positive result is indicated by the formation of an orange or yellow halo around the bacterial growth against the blue background of the agar. The size of the halo can give a qualitative indication of the amount of siderophore produced.
Troubleshooting the CAS Assay:
-
No halo formation: This could indicate no siderophore production or that the concentration is below the detection limit. Confirm that your culture conditions are optimized for siderophore production (i.e., iron-limited).
-
Precipitation in the medium: This can occur if the components of the CAS solution are mixed improperly or if the pH is incorrect. Ensure all glassware is acid-washed to remove trace metals.
-
Toxicity to the organism: The detergent used in the CAS assay can be toxic to some bacteria. If you observe poor growth, consider using a modified CAS assay with a less toxic detergent or a double-layer agar method.[8]
6. How can I quantify the amount of this compound in my culture supernatant?
The Arnow assay is a colorimetric method used to quantify catechol-type siderophores, such as amonabactin.[9][10] The assay is based on the reaction of the catechol moiety of amonabactin with a nitrite-molybdate reagent under acidic conditions, which forms a yellow-colored complex. The color then shifts to an intense orange-red upon the addition of a strong base.[11]
Experimental Protocol: Arnow Assay for Amonabactin Quantification
-
Centrifuge your Aeromonas culture to pellet the cells and collect the supernatant.
-
In a test tube, mix 1 mL of the culture supernatant with 1 mL of 0.5 N HCl.
-
Add 1 mL of nitrite-molybdate reagent (10 g NaNO₂, 10 g Na₂MoO₄ in 100 mL of water).
-
Add 1 mL of 1 N NaOH. A pink to reddish color will develop if catechols are present.
-
Measure the absorbance of the solution at 515 nm using a spectrophotometer.
-
To quantify the concentration, create a standard curve using known concentrations of 2,3-dihydroxybenzoic acid (DHB), which is a core component of amonabactin.
Troubleshooting the Arnow Assay:
-
No color change: This indicates the absence or a very low concentration of catechol-type siderophores.
-
Faint color: The concentration of amonabactin may be low. Consider concentrating the supernatant before performing the assay.
-
Inaccurate quantification: Ensure your standard curve is linear and covers the expected concentration range of your samples. Use the uninoculated culture medium as a blank to subtract any background absorbance.
7. My troubleshooting efforts have not improved the yield. What other factors could be at play?
If you have addressed iron limitation, precursor availability, and culture conditions, consider the following:
-
Strain Integrity: Your Aeromonas strain may have lost the ability to produce amonabactin due to mutation. Consider re-streaking from a frozen stock or obtaining a fresh culture. You can also perform PCR to verify the presence of key biosynthesis genes, such as amoG.[1][12]
-
Extraction and Quantification Issues: If you are using an extraction protocol, ensure it is efficient and that you are not losing the product during the process. For quantification, verify the accuracy of your standards and the performance of your analytical equipment.
-
Presence of Inhibitory Compounds: Some media components or metabolic byproducts could be inhibiting amonabactin synthesis. Consider analyzing your culture medium for potential inhibitors.
Advanced Methods
This compound Extraction and Purification
For applications requiring purified this compound, a combination of polyamide column chromatography can be used for separation from the culture supernatant.[3][4]
HPLC Quantification of this compound
-
Column: A C18 column is a common choice for separating small molecules like siderophores.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection is suitable for this compound due to the presence of aromatic rings. The optimal wavelength for detection would need to be determined by performing a UV scan of purified this compound, but a starting point could be around 230 nm or 330 nm, which are common wavelengths for related compounds.[13][14]
-
Quantification: For absolute quantification, a purified and quantified this compound standard is required to generate a standard curve.
By systematically addressing the factors outlined in this guide, researchers can effectively troubleshoot and optimize the production of this compound in Aeromonas cultures.
References
- 1. Amonabactin Synthetase G Regulates Aeromonas hydrophila Pathogenicity Through Modulation of Host Wnt/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amonabactin-mediated iron acquisition from transferrin and lactoferrin by Aeromonas hydrophila: direct measurement of individual microscopic rate constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Optimization of Siderophore Production in Three Marine Bacterial Isolates along with Their Heavy-Metal Chelation and Seed Germination Potential Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of iron, growth temperature and plasmids on siderophore production in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Siderophore Producing Microorganisms | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of siderophore producing and cynogenic fluorescent Pseudomonas and a simple confrontation assay to identify potential bio-control agent for collar rot of chickpea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of five bacterial strains producing siderophores with ability to chelate iron under alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Amonabactin T Purification Technical Support Center
Welcome to the technical support center for the purification of amonabactin T. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the isolation and purification of this catecholate siderophore.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Suboptimal Culture Conditions for Production | Ensure the culture medium is iron-deficient to induce siderophore production. Supplement the medium with 0.3 mM L-tryptophan to promote the exclusive synthesis of this compound.[1][2] |
| Degradation of this compound during Purification | This compound, as a catecholate siderophore, is susceptible to oxidation, especially in its iron-free (apo) form.[3][4] Work at a neutral to slightly alkaline pH (6.5-8.5) to maintain stability.[5] Minimize exposure to light and consider using degassed buffers. |
| Inefficient Extraction from Culture Supernatant | Ensure complete removal of bacterial cells by centrifugation and filtration before proceeding with extraction to prevent contamination and interference. |
| Poor Binding or Recovery from Polyamide Column | Optimize the loading and elution conditions for your polyamide column. Ensure the column is properly packed and equilibrated.[6] Consider alternative purification methods like boronate affinity chromatography, which has shown higher yields for other catechol siderophores.[7][8] |
| Loss of Product during Concentration Steps | If using evaporation to concentrate eluates, perform this under reduced pressure and at a low temperature to prevent degradation. Lyophilization is a gentler alternative. |
Problem 2: Co-purification of Amonabactin P
| Possible Cause | Suggested Solution |
| Presence of Phenylalanine in the Culture Medium | Aeromonas hydrophila produces both this compound (tryptophan-containing) and amonabactin P (phenylalanine-containing).[1][2] |
| Strategic Culture Medium Supplementation | To obtain this compound exclusively, supplement the culture medium with 0.3 mM L-tryptophan. This has been shown to cause the exclusive synthesis of this compound.[1][2] |
| Analytical Separation of this compound and P | If a mixed culture is used, polyamide thin-layer chromatography (TLC) can be used to separate and distinguish between this compound and P. This compound can be specifically detected using Ehrlich reagent due to the presence of tryptophan.[9] |
Problem 3: Difficulty in Monitoring this compound during Purification
| Possible Cause | Suggested Solution |
| Lack of a Reliable Detection Method | Implement a combination of detection methods to track this compound throughout the purification process. |
| Qualitative and Quantitative Assays | Use UV fluorescence and a 1% ferric chloride spray for visualization on TLC plates.[9] For quantitative analysis, the Arnow assay can be used to determine the concentration of catechol-type siderophores.[10] The Chrome Azurol S (CAS) assay is a universal method for detecting siderophore activity.[11] |
| Chromatographic Analysis | High-performance liquid chromatography (HPLC) can be employed for the analysis and purification of siderophores, providing higher resolution and quantification.[12][13] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a catecholate siderophore produced by the bacterium Aeromonas hydrophila.[1][5] It is composed of 2,3-dihydroxybenzoic acid, lysine, glycine, and tryptophan.[1][2] There are two variants of this compound, designated T789 and T732, which differ in the presence or absence of a glycine residue.[14][15]
Q2: How can I enhance the production of this compound in my cultures?
A2: To enhance the production of this compound, it is crucial to create an iron-limited environment for the Aeromonas hydrophila culture. More importantly, supplementing the growth medium with 0.3 mM L-tryptophan will induce the exclusive synthesis of this compound over its phenylalanine-containing counterpart, amonabactin P.[1][2]
Q3: What are the optimal pH and temperature conditions for this compound stability?
Q4: I am having trouble with polyamide column chromatography. Are there any alternatives?
A4: Yes, if you are experiencing difficulties with polyamide column chromatography, you could consider boronate affinity chromatography. This method has been reported to provide higher yields for the purification of other catechol siderophores and is effective at separating them from degradation products.[7][8]
Q5: How can I confirm the identity and purity of my final this compound sample?
A5: The identity and purity of your this compound sample can be confirmed using a combination of techniques. Thin-layer chromatography (TLC) on polyamide plates can be used for initial assessment, with visualization by UV fluorescence and specific staining with Ehrlich reagent for the tryptophan moiety.[9] For more definitive identification and purity analysis, techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) are recommended to confirm the molecular weight and structure.[13]
Quantitative Data Summary
Table 1: Molecular Weights of Amonabactin Variants
| Amonabactin Variant | Amino Acid | Presence of Glycine | Molecular Weight (Da) |
| Amonabactin T789 | Tryptophan | Yes | 789 |
| Amonabactin T732 | Tryptophan | No | 732.8 [5] |
| Amonabactin P750 | Phenylalanine | Yes | 750 |
| Amonabactin P693 | Phenylalanine | No | 693 |
Note: The nomenclature of amonabactin variants is based on the incorporated amino acid (T for tryptophan, P for phenylalanine) and the molecular weight.[14][15]
Table 2: Typical Yield of this compound
| Culture Volume | Purification Method | Typical Yield | Reference |
| 12 Liters | Polyamide Column Chromatography | ~290 mg (from two precipitations) | [9] |
Experimental Protocols
Protocol 1: Selective Production of this compound
-
Prepare an iron-deficient culture medium for Aeromonas hydrophila.
-
Inoculate the medium with A. hydrophila and incubate under appropriate conditions to promote growth and siderophore production.
-
Harvest the culture supernatant by centrifugation to remove bacterial cells.
-
Filter the supernatant through a 0.22 µm filter to ensure complete removal of bacteria.
Protocol 2: Purification of this compound using Polyamide Column Chromatography
-
Sample Preparation: Acidify the cell-free culture supernatant from Protocol 1 to approximately pH 3 with HCl.
-
Adsorption: Pass the acidified supernatant through a polyamide column. The amonabactins will adsorb to the polyamide resin.
-
Washing: Wash the column with a suitable volume of acidified water (pH 3) to remove unbound impurities.
-
Elution: Elute the bound this compound from the column using a methanol-water gradient or a stepwise elution with increasing concentrations of methanol.[9]
-
Monitoring: Collect fractions and monitor for the presence of this compound using UV absorbance at approximately 310 nm or by spotting aliquots on a TLC plate and visualizing with UV light and ferric chloride spray.[9]
-
Concentration: Pool the fractions containing pure this compound and concentrate them under reduced pressure or by lyophilization.
-
Precipitation and Recovery: Further purification can be achieved by precipitation from a suitable solvent system, followed by washing and drying of the precipitate.[9]
Visualizations
References
- 1. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila [pubmed.ncbi.nlm.nih.gov]
- 2. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of catecholate, hydroxamate, and carboxylate model siderophores by extracellular enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. Buy this compound | 120919-04-2 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification of catechol siderophores by boronate affinity chromatography: identification of chrysobactin from Erwinia carotovora subsp. carotovora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 12. mdpi.com [mdpi.com]
- 13. Purification of Siderophores by High Performance Liquid Chromatography and Electrospray Ionization-Mass Spectrometry (ESI-MS) | Springer Nature Experiments [experiments.springernature.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
improving the stability of purified amonabactin T
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of purified amonabactin T during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a peptide-based catecholate siderophore produced by the bacterium Aeromonas hydrophila.[1][2] Its structure contains two 2,3-dihydroxybenzoic acid (DHB) groups, which are excellent iron chelators, linked to a peptide backbone of lysine, glycine, and tryptophan. This complex structure, particularly the catechol and peptide moieties, makes it susceptible to degradation under various experimental conditions, potentially leading to a loss of iron-chelating activity and experimental variability.
Q2: What are the primary degradation pathways for this compound?
The main degradation pathways for this compound involve its two key structural components:
-
Oxidation of Catechol Groups: The 2,3-dihydroxybenzoyl moieties are susceptible to oxidation, especially in the presence of oxygen. This can lead to the formation of semiquinone and quinone species, which may further polymerize, resulting in rust-colored decomposition products and a loss of iron-binding capacity.[3][4]
-
Hydrolysis of Peptide Bonds: The peptide backbone of this compound can be cleaved through enzymatic or chemical hydrolysis.[5] This breaks the siderophore into smaller, inactive fragments.
-
Photolysis of the Ferric Complex: When chelated with iron (Fe(III)), the resulting ferric-amonabactin T complex can be sensitive to light. Photolysis can induce the reduction of Fe(III) to Fe(II) and cause oxidative cleavage of the this compound ligand itself.[6][7][8][9][10]
Q3: How does pH affect the stability of this compound?
This compound is generally most stable and functional in a neutral to slightly alkaline pH range (6.5-8.5). Deviations from this range can accelerate degradation:
-
Acidic Conditions (pH < 6.5): While some catechol siderophores exhibit increased stability at lower pH, acidic conditions can promote the hydrolysis of peptide bonds over time.[11][12]
-
Alkaline Conditions (pH > 8.5): High pH can significantly increase the rate of catechol oxidation.
Q4: Is there a difference in stability between the apo (iron-free) and ferric (iron-bound) forms of this compound?
Yes, their stability profiles differ:
-
Apo-amonabactin T: The iron-free form is primarily susceptible to the oxidation of its catechol groups.
-
Ferric-amonabactin T: The iron-bound complex is generally more protected from catechol oxidation but is vulnerable to photolytic degradation.
Troubleshooting Guides
Issue 1: Purified this compound solution has turned a rust-brown color.
| Possible Cause | Suggested Solution |
| Oxidation of catechol groups. This is often accelerated by exposure to air (oxygen), high pH, or the presence of metal contaminants.[3] | 1. Work in an inert atmosphere: When preparing and handling this compound solutions, purge vials and solvents with an inert gas like nitrogen or argon. 2. Control pH: Ensure the buffer pH is within the optimal range of 6.5-8.5. 3. Use high-purity solvents: Use deoxygenated, high-purity water and solvents to minimize metal contaminants. 4. Purification: If oxidation has already occurred, boronate affinity chromatography can be used to separate the intact catechol siderophore from its rust-colored decomposition products.[4] |
Issue 2: Loss of biological activity (iron uptake) in experiments.
| Possible Cause | Suggested Solution |
| Degradation of this compound. This could be due to oxidation, hydrolysis, or photolysis. | 1. Assess Purity: Before use, verify the purity and integrity of your this compound stock using HPLC or LC-MS.[13] 2. Fresh Preparations: Prepare fresh working solutions of this compound for each experiment from a properly stored stock. 3. Protect from Light: If working with the ferric-amonabactin T complex, conduct experiments in low-light conditions or use amber-colored tubes to prevent photolysis.[6][9] |
| Incorrect buffer conditions. | Verify that the pH and composition of your experimental buffer are compatible with this compound stability. |
| Inaccurate quantification of stock solution. | Re-quantify the this compound concentration in your stock solution using a reliable method such as UV-Vis spectrophotometry based on its molar extinction coefficient or a Chrome Azurol S (CAS) assay.[14] |
Issue 3: Precipitation of this compound from solution.
| Possible Cause | Suggested Solution |
| Low solubility in the chosen solvent. | This compound has better solubility in mixed aqueous-organic solvents. Consider using a solution of methanol:water (1:1) or 75% ethanol for stock solutions. |
| Aggregation. | Sonication may help to redissolve small aggregates. If precipitation is persistent, consider the need for a different solvent system or the addition of a small amount of a solubilizing agent, ensuring it does not interfere with your downstream application. |
Experimental Protocols
Protocol 1: Recommended Storage of Purified this compound
| Parameter | Recommendation | Rationale |
| Form | Lyophilized powder | Maximizes long-term stability by minimizing hydrolysis and oxidation. |
| Temperature | -20°C or below | Reduces the rate of chemical degradation. |
| Atmosphere | Inert gas (Nitrogen or Argon) in a desiccator | Prevents oxidation of the catechol moieties. |
| Stock Solution Solvent | Methanol:Milli-Q Water (1:1, v/v) or 75% Ethanol | Provides good solubility. |
| Stock Solution Storage | -20°C in small aliquots | Avoids repeated freeze-thaw cycles which can degrade the peptide structure. |
Protocol 2: Assessment of this compound Purity and Degradation by HPLC
This protocol provides a general guideline. Specific parameters may need optimization.
-
Column: C18 reversed-phase column (e.g., Atlantis dC18, 100 x 4.6 mm, 5 µm).[13]
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: A linear gradient from 10% to 100% Mobile Phase B over 35 minutes.[13]
-
Flow Rate: 1 mL/min.[13]
-
Detection: UV detector at wavelengths relevant for the catechol (around 310 nm) and peptide (around 220 nm and 280 nm for tryptophan) components. Mass spectrometry can be used for definitive identification of the parent compound and any degradation products.[13]
-
Procedure: a. Prepare a standard of freshly purified this compound. b. Inject the standard to determine its retention time and peak shape. c. Inject the sample to be tested. d. Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main this compound peak indicates degradation.
Visualizations
Caption: Recommended workflow for handling purified this compound.
Caption: Key degradation pathways for this compound.
References
- 1. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of catechol siderophores by boronate affinity chromatography: identification of chrysobactin from Erwinia carotovora subsp. carotovora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Biological Pathways of Siderophores and Their Multidisciplinary Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pure.uhi.ac.uk [pure.uhi.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Siderophores: A Case Study in Translational Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Siderophores | Springer Nature Experiments [experiments.springernature.com]
overcoming background interference in amonabactin T bioassays
Welcome to the technical support center for amonabactin T bioassays. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly background interference, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
This compound is a catecholate-type siderophore produced by bacteria such as Aeromonas hydrophila.[1] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron in iron-limiting environments. The detection and quantification of this compound are crucial for studying bacterial virulence, iron metabolism, and for the development of novel antimicrobial agents that target iron acquisition systems.
Q2: What are the common methods for detecting this compound?
The most common method for detecting siderophores, including this compound, is the universal Chrome Azurol S (CAS) assay.[2][3] This colorimetric assay is based on the competition for iron between the siderophore and the CAS dye. For more specific detection of its catecholate nature, the Arnow colorimetric test can be used.[2]
Q3: What are the primary sources of background interference in this compound bioassays?
High background in this compound bioassays, particularly the CAS assay, can stem from several factors:
-
Media Components: High concentrations of iron or other nutrients in the growth media can interfere with the assay.[3] Phosphates in the media can also interfere with the CAS assay solution.[4]
-
Non-Siderophore Iron Chelators: Other secreted compounds, such as organic acids, can also bind to iron and cause a color change in the CAS assay, leading to false positives or high background.[5]
-
Reagent Issues: Precipitation of the CAS dye, improper reagent concentrations, or contamination of buffers can all contribute to high background signals.[6][7]
-
Plate Washing and Blocking: In plate-based assays, insufficient washing or inadequate blocking of non-specific binding sites can lead to elevated background readings.[6][8]
Q4: How can I reduce background interference from my growth medium?
To minimize interference from your growth medium, consider the following:
-
Use a defined minimal medium with a low iron concentration. A modified M9 (MM9) medium is often recommended.[2][3]
-
If using a rich medium, consider a diluted version to reduce the concentration of potentially interfering compounds.[3]
-
For the CAS assay, using a low-phosphate variant of your medium can prevent interference with the assay solution.[4]
Q5: My negative controls show a high signal. What should I do?
High background in negative controls is a common issue. Here are some troubleshooting steps:
-
Check Your Reagents: Ensure all buffers and media are freshly prepared and free from contamination.[6] Verify the integrity of your CAS assay solution; if precipitation is observed, prepare a fresh solution.[7]
-
Optimize Washing Steps: If using a plate-based assay, increase the number of washing steps or the soaking time between washes to remove unbound components.[6][8]
-
Improve Blocking: For plate assays, you can try increasing the concentration of your blocking agent (e.g., from 1% to 2% BSA) or extending the blocking incubation time.[6]
-
Evaluate Media Components: As mentioned in Q4, your growth medium itself might be the source of the background. Test uninoculated media with the CAS assay to confirm.
Troubleshooting Guides
Guide 1: High Background in CAS Assay
This guide provides a systematic approach to troubleshooting high background noise in the Chrome Azurol S (CAS) assay for this compound detection.
Problem: The absorbance readings for my blank and negative control wells are unexpectedly high, reducing the sensitivity of the assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in CAS assays.
Quantitative Data Summary: CAS Assay Solution Components
| Component | Stock Solution | Amount for 100 mL Blue Dye |
| Chrome Azurol S | 2.4 mg/mL in ddH₂O | 50 mL |
| FeCl₃·6H₂O | 0.27 mg/mL in 10 mM HCl | 10 mL |
| HDTMA | 1.825 mg/mL in ddH₂O | 40 mL |
Note: The final blue dye is prepared by slowly adding the FeCl₃ solution to the CAS solution, followed by the HDTMA solution with stirring.[7]
Guide 2: Confirming Catecholate Siderophore Production
If you suspect that non-siderophore compounds are causing interference in your universal CAS assay, a more specific test like the Arnow assay can help confirm the presence of catecholate-type siderophores like this compound.
Arnow Assay Workflow:
Caption: Experimental workflow for the Arnow assay.
Experimental Protocols
Protocol 1: Chrome Azurol S (CAS) Liquid Assay
This protocol is adapted for use in a 96-well plate format for higher throughput.
Materials:
-
CAS assay solution (see table above)
-
Culture supernatant containing putative this compound
-
Appropriate sterile, iron-free growth medium (for blank)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 100 µL of your culture supernatant to a well.
-
For your blank/negative control, add 100 µL of sterile, uninoculated growth medium to a separate well.
-
Add 100 µL of the CAS assay solution to each well.
-
Incubate the plate at room temperature for 20-30 minutes. The color will change from blue to purple or orange in the presence of siderophores.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the siderophore units as: (Abs_blank - Abs_sample) / Abs_blank * 100.
Protocol 2: Arnow Assay for Catecholate Detection
This protocol specifically detects the presence of catecholate compounds.
Materials:
-
Nitrite-molybdate reagent (10g sodium nitrite and 10g sodium molybdate in 100 mL ddH₂O)
-
0.5 N HCl
-
1 N NaOH
-
Culture supernatant
-
Test tubes
-
Spectrophotometer
Procedure:
-
To 1 mL of culture supernatant in a test tube, add 1 mL of 0.5 N HCl.
-
Add 1 mL of the nitrite-molybdate reagent and mix.
-
Add 1 mL of 1 N NaOH and mix. A yellow to reddish color will develop in the presence of catechols.
-
Measure the absorbance at 510 nm.
-
A standard curve can be generated using known concentrations of 2,3-dihydroxybenzoic acid (a component of this compound).
References
- 1. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arp1.com [arp1.com]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
issues with amonabactin T extraction from complex media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of amonabactin T from complex media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a phenolate siderophore produced by the bacterium Aeromonas hydrophila. Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge for iron in iron-limiting environments.[1] this compound is composed of 2,3-dihydroxybenzoic acid, lysine, glycine, and tryptophan.[1] Aeromonas hydrophila also produces amonabactin P, which contains phenylalanine instead of tryptophan.[1]
Q2: How can I selectively produce this compound over Amonabactin P?
The production of this compound can be favored by supplementing the culture medium with its specific amino acid precursor. Adding L-tryptophan (at a concentration of 0.3 mM) to the culture medium has been shown to lead to the exclusive synthesis of this compound.[1] Conversely, supplementing with L-phenylalanine would predominantly yield amonabactin P.[1]
Q3: What is the general strategy for extracting this compound?
The extraction and purification of this compound from culture supernatants typically involves solid-phase extraction using a polyamide resin.[1] After growing Aeromonas hydrophila in an iron-deficient medium to induce siderophore production, the cell-free supernatant is passed through a polyamide column. The column is then washed, and this compound is eluted with a solvent such as methanol.[2]
Q4: How can I detect the presence of this compound during the extraction process?
This compound can be visualized using a few methods. Due to its tryptophan component, it can be detected with Ehrlich reagent.[2] Like other siderophores, its presence can be qualitatively assessed using the Chrome Azurol S (CAS) assay, where a color change from blue to orange indicates the presence of iron-chelating molecules.[3][4] Additionally, this compound exhibits UV fluorescence, and a 1% ferric chloride spray can be used for its detection on thin-layer chromatography (TLC) plates.[2]
Troubleshooting Guide
Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Culture Conditions | - Ensure the culture medium is sufficiently iron-deficient to induce siderophore production. Deferrate the medium using a chelating resin if necessary.- Supplement the medium with 0.3 mM L-tryptophan to specifically enhance this compound production.[1]- Optimize other culture parameters such as pH, temperature, and aeration for your specific Aeromonas hydrophila strain. Siderophore production can be sensitive to these factors.[5] |
| Inefficient Extraction from Supernatant | - Ensure the pH of the culture supernatant is acidic (around pH 2.0) before loading onto the polyamide column to improve binding of the acidic this compound.[5]- Check the binding capacity of your polyamide resin. Overloading the column will result in loss of product in the flow-through. |
| Incomplete Elution from Polyamide Column | - Ensure the elution solvent (e.g., methanol) is of high purity.[2]- Increase the volume of the elution solvent or perform multiple elution steps to ensure complete recovery from the column.- If using a gradient elution, ensure the final solvent concentration is sufficient to elute the strongly bound this compound. |
| Degradation of this compound | - Phenolate siderophores can be susceptible to oxidation.[[“]] Work quickly and at reduced temperatures (e.g., 4°C) during the extraction process.- Protect samples from prolonged exposure to light. |
Poor Purity of this compound Extract
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Other Media Components | - Ensure a thorough wash step after loading the sample onto the polyamide column to remove loosely bound impurities. Water is a common wash solvent.[2]- Consider a pre-extraction step with a non-polar solvent like ethyl acetate to remove some hydrophobic impurities before column chromatography. |
| Presence of Amonabactin P | - To obtain pure this compound, ensure the culture medium was supplemented with L-tryptophan and not L-phenylalanine.[1]- If a mixture is present, further chromatographic separation using techniques like High-Performance Liquid Chromatography (HPLC) may be necessary. |
| Contamination with Other Siderophores or Phenolic Compounds | - Different siderophores may be produced by your bacterial strain. Use specific detection methods (e.g., Ehrlich reagent for this compound) to distinguish it from other compounds.[2]- Optimize the chromatographic conditions (e.g., gradient elution) to achieve better separation of this compound from other similar molecules. |
Experimental Protocols
Culturing Aeromonas hydrophila for this compound Production
-
Prepare an iron-deficient culture medium (e.g., a minimal salts medium treated with a chelating resin to remove iron).
-
Supplement the medium with a suitable carbon source (e.g., glucose) and nitrogen source (e.g., ammonium chloride).
-
Add L-tryptophan to a final concentration of 0.3 mM to promote the synthesis of this compound.[1]
-
Inoculate the medium with a fresh culture of Aeromonas hydrophila.
-
Incubate the culture at an optimal temperature (e.g., 28-30°C) with aeration for 24-48 hours, or until sufficient growth and siderophore production are achieved (monitor using the CAS assay).
Extraction and Purification of this compound using Polyamide Chromatography
-
Centrifuge the bacterial culture to pellet the cells.
-
Collect the supernatant, which contains the secreted this compound.
-
Acidify the supernatant to approximately pH 2.0 with a suitable acid (e.g., HCl).[5]
-
Prepare a polyamide column by packing the resin in a suitable column and equilibrating it with acidified water (pH 2.0).
-
Load the acidified supernatant onto the polyamide column.
-
Wash the column with acidified water to remove unbound media components.
-
Elute the this compound from the column using methanol.[2] Collect the eluate.
-
The eluate can be concentrated under a stream of nitrogen if the concentration is low.[2]
Quantification of this compound by HPLC-DAD
-
HPLC System: A standard HPLC system with a Diode Array Detector (DAD) is suitable.
-
Column: A C18 reverse-phase column is a common choice for separating small organic molecules.
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.
-
-
Gradient: A typical gradient might run from 10% B to 90% B over 20-30 minutes.
-
Detection: Monitor the absorbance at a wavelength where this compound absorbs, likely in the UV range (e.g., around 315 nm for the phenolate moiety).
-
Quantification: Prepare a standard curve using purified this compound of a known concentration to quantify the amount in your samples.
Quantitative Data
The yield of this compound can vary significantly depending on the culture conditions and extraction efficiency.
| Culture Volume | Reported Yield of this compound | Reference |
| 12 Liters | ~250 mg (first precipitation) + ~40 mg (second precipitation) | [2] |
| 1 Liter | ~21 mg | [2] |
Note: These values should be considered as estimates, and yields may differ based on the specific experimental conditions.
Visualizations
This compound Biosynthesis Pathway
Caption: Simplified biosynthesis pathway of this compound.
This compound Extraction Workflow
Caption: General workflow for the extraction of this compound.
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting flowchart for low yield of this compound.
References
- 1. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catecholamine-Stimulated Growth of Aeromonas hydrophila Requires the TonB2 Energy Transduction System but Is Independent of the Amonabactin Siderophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Optimization and identification of siderophores produced by Pseudomonas monteilii strain MN759447 and its antagonism toward fungi associated with mortality in Dalbergia sissoo plantation forests [frontiersin.org]
- 6. consensus.app [consensus.app]
Technical Support Center: Identifying Amonabactin-Negative Mutants in Aeromonas
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working to identify amonabactin-negative mutants in Aeromonas species.
Frequently Asked Questions (FAQs)
Q1: What is amonabactin and why is it important in Aeromonas?
Amonabactin is the primary siderophore (iron-chelating molecule) produced by most Aeromonas species.[1][2] It is crucial for bacterial survival and growth under iron-limited conditions, such as those found within a host organism.[3] The amonabactin biosynthesis gene cluster, often containing genes like AmoG, is essential for its production.[1][3] Mutants unable to produce amonabactin, for instance, an AmoG mutant, show impaired growth under iron stress and can have reduced pathogenicity.[3][4][5]
Q2: I'm not getting a clear orange halo around my suspected mutants on the Chrome Azurol S (CAS) agar plate. What could be wrong?
Several factors can lead to ambiguous CAS assay results. Here are some common issues and solutions:
-
Media Composition: The CAS assay is sensitive to pH and the concentration of components.[6] Ensure your glassware is acid-washed to remove trace iron, and strictly follow a validated protocol for preparing the CAS agar.[6][7]
-
Toxicity of CAS Agar: The detergent used in standard CAS agar, HDTMA, can be toxic to some bacterial strains, inhibiting growth and, consequently, siderophore detection.[8] If you suspect toxicity, consider using a modified or double-layered CAS assay where the CAS indicator is not in direct contact with the growing colony.[8][9]
-
Incorrect Iron Concentration: The goal is to create an iron-limited environment to induce siderophore production. If the medium has too much residual iron, production will be suppressed. Conversely, if it's too depleted, bacterial growth may be completely inhibited.[10]
-
Incubation Time: Siderophore production and the resulting color change take time. Ensure you are incubating the plates for a sufficient period, typically 48-72 hours, before scoring the results.[11]
Q3: My CAS assay is positive (orange halo), but subsequent tests suggest the mutant still produces amonabactin. Why?
A positive CAS assay indicates the production of any siderophore, not specifically amonabactin. Aeromonas salmonicida, for example, can produce both amonabactin and another siderophore called acinetobactin.[1][2] Therefore, a CAS-positive result in a suspected amonabactin-negative mutant could mean:
-
The mutation is "leaky" and still allows for low-level amonabactin production.
-
The strain produces other siderophores that are chelating the iron from the CAS dye.
Confirmation requires more specific methods like High-Performance Liquid Chromatography (HPLC) to separate and identify the specific siderophores present in the culture supernatant.
Q4: How can I definitively confirm that my mutant is amonabactin-negative?
A multi-step approach is recommended for confirmation:
-
Primary Screening: Use the CAS agar plate assay to screen for mutants that do not produce a halo (potential siderophore-negative mutants).[12]
-
Secondary Quantification: Use a liquid CAS assay to quantify the reduction in siderophore production compared to the wild-type strain.
-
Specific Identification: Analyze culture supernatants using HPLC. This will separate different siderophore types and confirm the absence of the characteristic amonabactin peaks.
-
Genetic Confirmation: Sequence the relevant genes in the amonabactin biosynthesis cluster (e.g., AmoA, AmoG) to confirm the presence of the intended mutation.[13][14]
-
Phenotypic Rescue: A key experiment is to show that the growth defect of the mutant under iron-limiting conditions can be restored by supplying exogenous amonabactin.[15][16]
Q5: What are the different types of amonabactin-negative mutants I might isolate?
Based on mutagenesis studies, amonabactin-negative mutants can fall into different categories[12]:
-
DHB Synthesis Mutants: These mutants cannot produce 2,3-dihydroxybenzoic acid (DHB), a key precursor for amonabactin. They will be amonabactin-negative but can be "rescued" to produce amonabactin if DHB is added to the growth medium.[12]
-
Assembly Pathway Mutants: These mutants can produce DHB (which they may excrete) but have a defect in the enzymes that assemble DHB and amino acids into the final amonabactin molecule.[12]
-
Regulatory Mutants: Mutations in regulatory genes, such as the Fur (Ferric Uptake Regulator), can lead to misregulation of the entire iron acquisition system.
Experimental Workflow & Logic
The following diagrams illustrate the general workflow for identifying amonabactin-negative mutants and the logic behind interpreting CAS assay results.
Caption: Workflow for identifying amonabactin-negative mutants.
Caption: Troubleshooting logic for CAS plate assay results.
Quantitative Data Summary
The following table provides representative data on how amonabactin production might differ between wild-type, mutant, and complemented strains, as measured by a quantitative assay.
| Strain | Genotype | Relative Amonabactin Production (%) | Growth in Iron-Limited Media |
| Wild-Type (e.g., CCL1) | AmoG+ | 100 | ++ |
| Mutant | ΔAmoG | < 5 | -- |
| Complemented Mutant | ΔAmoG + pAmoG | ~95 | ++ |
| Data are representative and based on findings that ΔAmoG mutants exhibit a significantly diminished ability to synthesize amonabactin.[5] |
Detailed Experimental Protocols
Protocol 1: Chrome Azurol S (CAS) Agar Plate Assay
This protocol is a widely used method for screening microbial colonies for siderophore production.[6] The principle is based on competition for iron: siderophores from the microorganism will remove iron from the blue CAS-iron complex, resulting in a color change to orange.[9][10]
Materials:
-
Glassware: All glassware must be cleaned with 6M HCl and rinsed with deionized water to remove trace iron.[6][7]
-
CAS Stock Solution (Blue Dye):
-
Growth Medium Agar: A suitable growth medium for Aeromonas (e.g., Minimal Media 9) prepared as a 1.5% agar solution.
Procedure:
-
Prepare Blue Dye: Slowly mix Solution 1 with 9 ml of Solution 2. While stirring, slowly add Solution 3. The resulting mixture should be a dark blue color.[6][7] Autoclave this solution and store it in a sterile plastic container.
-
Prepare CAS Agar Plates:
-
Prepare and autoclave your desired growth medium (e.g., MM9 salts with 1.5% agar).[6]
-
Cool the autoclaved agar to approximately 50°C.
-
Aseptically add any required sterile supplements (e.g., casamino acids, glucose).[6]
-
Slowly add the sterile Blue Dye solution to the molten agar with gentle swirling to mix thoroughly. A common ratio is 1 part Blue Dye to 9 parts agar medium.[11]
-
Aseptically pour the plates and let them solidify.
-
-
Inoculation and Incubation:
-
Spot inoculate your wild-type and potential mutant colonies onto the surface of the CAS agar plates.
-
Incubate at the optimal growth temperature for Aeromonas (e.g., 28-30°C) for 48-72 hours.
-
-
Interpretation:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Amonabactin Synthetase G Regulates Aeromonas hydrophila Pathogenicity Through Modulation of Host Wnt/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amonabactin Synthetase G Regulates Aeromonas hydrophila Pathogenicity Through Modulation of Host Wnt/β-catenin Signaling [mdpi.com]
- 6. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of siderophore production from several fungi and bacteria by a modification of chrome azurol S (CAS) agar plate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academicjournals.org [academicjournals.org]
- 10. youtube.com [youtube.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Physiological control of amonabactin biosynthesis in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. scielo.br [scielo.br]
- 15. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila [pubmed.ncbi.nlm.nih.gov]
strategies to increase the efficiency of amonabactin T synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to increase the efficiency of amonabactin T synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the chemical synthesis of this compound?
A1: The most efficient and common strategy for the chemical synthesis of this compound is Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. This approach simplifies purification by allowing for the removal of excess reagents and by-products by simple filtration.
Q2: Which solid-phase resin is recommended for this compound synthesis?
A2: A Wang resin or a 2-chlorotrityl chloride resin is recommended for the synthesis of this compound. These resins are suitable for Fmoc-based SPPS and allow for the cleavage of the final peptide with a C-terminal carboxylic acid under moderately acidic conditions, which is compatible with the sensitive functional groups in this compound.
Q3: What protecting groups are suitable for the building blocks of this compound?
A3: An orthogonal protection strategy is crucial for the successful synthesis of this compound. The most widely used strategy is Fmoc for the temporary protection of the α-amino groups of the amino acids. Permanent side-chain protecting groups are required for lysine, tryptophan, and the catechol moiety of 2,3-dihydroxybenzoic acid.
| Building Block | α-Amino Protecting Group | Side-Chain Protecting Group |
| L-Alanine | Fmoc | None |
| L-Lysine | Fmoc | Boc (tert-Butoxycarbonyl) |
| Glycine | Fmoc | None |
| L-Tryptophan | Fmoc | Boc (tert-Butoxycarbonyl) |
| 2,3-Dihydroxybenzoic acid | None (carboxyl group used for coupling) | Benzyl (Bzl) or other acid-labile ethers for the hydroxyl groups |
Q4: How can I improve the coupling efficiency of the sterically hindered amino acids in the this compound sequence?
A4: To improve coupling efficiency, especially for sterically hindered residues, you can employ stronger coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[1][2][3] Additionally, extending the coupling time or performing a double coupling (repeating the coupling step with fresh reagents) can help drive the reaction to completion. Microwave-assisted SPPS can also significantly enhance the speed and efficiency of difficult couplings.[2]
Q5: What is the best way to cleave the synthesized this compound from the resin and remove the protecting groups?
A5: A cleavage cocktail containing a strong acid, typically trifluoroacetic acid (TFA), is used to simultaneously cleave the peptide from the resin and remove the acid-labile side-chain protecting groups. Due to the presence of a tryptophan residue, which is susceptible to alkylation by carbocations generated during cleavage, a scavenger cocktail is essential. A common cleavage cocktail for tryptophan-containing peptides is "Reagent K" or a similar mixture.[4]
Reagent K Composition:
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
The reaction is typically carried out for 2-4 hours at room temperature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low final yield of this compound | - Incomplete coupling at one or more steps.- Aggregation of the growing peptide chain on the resin.- Premature cleavage of the peptide from the resin. | - Use a more powerful coupling reagent (e.g., HATU, HCTU).- Perform double couplings for difficult residues.- Use a resin less prone to premature cleavage (e.g., 2-chlorotrityl chloride).- Incorporate pseudoproline dipeptides to disrupt aggregation. |
| Presence of deletion sequences in the final product (mass spectrometry) | Incomplete Fmoc deprotection or incomplete coupling. | - Increase Fmoc deprotection time or use a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the deprotection solution (e.g., 2% DBU/2% piperidine in DMF).[5]- Monitor coupling completion with a colorimetric test (e.g., Kaiser test or ninhydrin test). |
| Side-product formation related to Tryptophan (e.g., +74 Da adduct) | Alkylation of the tryptophan indole ring by carbocations generated during TFA cleavage. | - Use a cleavage cocktail with a high concentration of scavengers (e.g., Reagent K).[4]- Minimize cleavage time.- Ensure the use of Boc protection for the indole nitrogen of tryptophan. |
| Oxidation of the 2,3-dihydroxybenzoic acid (catechol) moiety | Exposure to air and light, especially under basic or neutral pH. | - Work under an inert atmosphere (e.g., argon or nitrogen) when possible, especially during workup.- Use degassed solvents.- Keep the catechol-containing intermediates and final product protected from light. |
| Difficulty in purifying the final product by HPLC | - Poor solubility of the crude peptide.- Co-elution of impurities with the desired product. | - Screen different HPLC solvent systems (e.g., varying the organic modifier or using different ion-pairing agents).- Optimize the gradient for better separation.- For peptides with poor solubility at low pH, purification at a higher pH might be beneficial.[6] |
Experimental Protocols
Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol outlines the manual solid-phase synthesis of this compound on a 2-chlorotrityl chloride resin.
1. Resin Loading:
-
Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
Dissolve Fmoc-Ala-OH (2 equivalents relative to resin capacity) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2 hours.
-
Wash the resin with DCM and then cap any unreacted sites with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.
-
Wash the resin thoroughly with DCM and dimethylformamide (DMF).
2. Peptide Chain Elongation (One cycle for each amino acid: Gly, Lys(Boc), Trp(Boc))
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Repeat once.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Coupling:
-
Pre-activate the next Fmoc-amino acid (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction with a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
3. Coupling of 2,3-Di(benzyloxy)benzoic Acid:
-
After the final Fmoc deprotection of the N-terminal Tryptophan, couple 2,3-Di(benzyloxy)benzoic acid using the same HATU/DIPEA activation and coupling procedure as for the amino acids.
4. Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Prepare a fresh cleavage cocktail: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
5. Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[7][8]
-
Collect fractions containing the pure product and confirm the identity by mass spectrometry.
-
Lyophilize the pure fractions to obtain this compound as a white powder.
Visualizations
Caption: Solid-Phase Synthesis Workflow for this compound.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
References
preventing degradation of amonabactin T during storage
This technical support center provides guidance on the proper storage and handling of amonabactin T to minimize degradation and ensure experimental reproducibility.
Troubleshooting Guides
Issue: Loss of this compound activity or suspected degradation.
| Question | Possible Cause | Troubleshooting Steps |
| Are you observing a decrease in the iron-chelating activity of your this compound solution over time? | Oxidation of Catechol Moieties: this compound is a catecholate-type siderophore, and its catechol groups are susceptible to oxidation, especially at neutral to alkaline pH and in the presence of oxygen. This oxidation to quinone forms reduces its iron-binding affinity.[1][2] | 1. Check the pH of your solution: If possible, maintain the pH in the acidic range (e.g., pH 4-6) where catechol groups are more stable. 2. Deoxygenate your solvent: Before dissolving this compound, sparge the solvent with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. 3. Store under an inert atmosphere: Store the solution under an inert gas to prevent re-exposure to oxygen. |
| Has the color of your this compound solution changed (e.g., turned yellowish or brownish)? | Oxidative Degradation: Color changes can be an indicator of the oxidation of the catechol groups. | 1. Confirm degradation: Use an analytical method like UV-Vis spectrophotometry or HPLC to check for changes in the absorbance spectrum or the appearance of degradation peaks. 2. Review storage conditions: Ensure the material is stored at the recommended low temperatures and protected from light. |
| Are you using a stock solution that has been stored for an extended period? | Long-term Storage Instability: Even under ideal conditions, very long-term storage can lead to some degradation. | 1. Re-qualify the stock solution: Use a functional assay (e.g., iron chelation assay) or an analytical method (HPLC) to determine the current concentration of active this compound. 2. Prepare fresh stock solutions: If significant degradation is confirmed, it is best to prepare a fresh stock solution from solid material. |
| Was the this compound solution exposed to light for a prolonged time? | Photodegradation: Although not explicitly documented for this compound, many complex organic molecules are sensitive to light. | 1. Protect from light: Always store this compound solutions in amber vials or wrap containers in aluminum foil. 2. Minimize light exposure during experiments: Keep solutions covered or in low-light conditions as much as possible during experimental procedures. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C or lower in a tightly sealed container to protect it from moisture and oxygen. The container should be placed in a desiccator to minimize exposure to humidity.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in a deoxygenated solvent. A mixture of methanol and water (1:1) has been used for storing amonabactin analogues. For aqueous solutions, using a buffer with a slightly acidic pH (e.g., pH 5-6) can help improve stability. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: Is the iron-complexed form of this compound (ferri-amonabactin T) more stable than the iron-free form?
Yes, in general, the ferric complexes of catecholate siderophores are less susceptible to degradation than their apo (iron-free) forms.[2][3] The iron center helps to protect the catechol groups from oxidation.
Q4: Can I store this compound solutions at 4°C?
For short-term storage (a few days), 4°C is generally acceptable. However, for long-term storage, -20°C or lower is strongly recommended to minimize the rate of potential degradation reactions.
Q5: My this compound is only slightly soluble in water. How can I improve its solubility?
Amonabactins can have limited solubility in water. Gentle heating in a boiling water bath has been reported to aid dissolution.[4] Alternatively, preparing a concentrated stock solution in an organic solvent like methanol or DMSO and then diluting it into your aqueous experimental medium can be an effective strategy.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Atmosphere | Light Conditions | Duration |
| Solid | -20°C or -80°C | Normal (in a desiccator) | Dark | Long-term |
| Stock Solution (in organic solvent) | -20°C or -80°C | Inert gas (e.g., Argon) overlay | Dark (amber vials) | Long-term (in aliquots) |
| Aqueous Solution (slightly acidic) | -20°C or -80°C | Inert gas (e.g., Argon) overlay | Dark (amber vials) | Mid-term (in aliquots) |
| Aqueous Solution (short-term use) | 4°C | Normal | Dark | Short-term (up to a few days) |
Table 2: Illustrative Example of this compound Stability Data from a Long-Term Study
This table is an illustrative example based on general principles of small molecule stability. Users should generate their own data.
| Storage Condition | Time Point | Purity by HPLC (%) | Appearance |
| -20°C, Dark, in Methanol | 0 months | 99.5 | Colorless solution |
| 6 months | 99.2 | Colorless solution | |
| 12 months | 98.9 | Colorless solution | |
| 4°C, Dark, in Aqueous Buffer pH 7.4 | 0 months | 99.6 | Colorless solution |
| 1 month | 95.1 | Faint yellow tint | |
| 3 months | 88.7 | Yellowish solution | |
| 25°C, Light, in Aqueous Buffer pH 7.4 | 0 months | 99.5 | Colorless solution |
| 1 week | 80.3 | Brownish solution | |
| 1 month | 55.6 | Dark brown solution |
Experimental Protocols
Protocol 1: Stability Testing of this compound Solutions
Objective: To determine the stability of this compound under different storage conditions.
Materials:
-
This compound
-
Solvents (e.g., HPLC-grade methanol, sterile water, buffer of choice)
-
HPLC system with a C18 column and a UV detector
-
pH meter
-
Inert gas (argon or nitrogen)
-
Amber vials
-
Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
Methodology:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol).
-
Dilute the stock solution to the desired final concentration in different buffers and solvents to be tested.
-
Deoxygenate the solutions by bubbling with an inert gas for 10-15 minutes.
-
Aliquot the solutions into amber vials, overlay with inert gas, and seal tightly.
-
Establish time points for analysis (e.g., 0, 1 week, 1 month, 3 months, 6 months).
-
Store the aliquots under the desired conditions (e.g., -20°C, 4°C, 25°C, with and without light exposure).
-
At each time point, analyze the samples by a stability-indicating HPLC method.
-
Mobile Phase Example: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (e.g., around 316 nm).
-
-
Quantify the peak area of this compound and any degradation products.
-
Calculate the percentage of remaining this compound relative to the initial time point.
-
Record any changes in the physical appearance of the solutions (color, precipitation).
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Recommended workflow for preparing and storing this compound solutions.
References
Technical Support Center: Amonabactin T HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amonabactin T detection by High-Performance Liquid Chromatography (HPLC). The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Issue 1: No Peak or a Very Weak this compound Peak
Question: I am not observing a peak for this compound, or the peak is much smaller than expected. What are the potential causes and how can I resolve this?
Answer:
Several factors can lead to the absence or weakness of the this compound peak. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incorrect Wavelength Detection | This compound contains a tryptophan moiety, which should be detectable around 220 nm and possibly 280 nm.[1] Verify that your detector is set to an appropriate wavelength. |
| Sample Degradation | This compound, like other siderophores, may be susceptible to degradation. Ensure proper sample handling and storage. Prepare fresh standards and samples. |
| Injection Issue | The autosampler may not be injecting the sample correctly. Check the syringe and injection valve for blockages or leaks. Manually inject a standard to confirm instrument function. |
| No or Low Mobile Phase Flow | Ensure the HPLC pump is on and delivering the mobile phase at the set flow rate. Check for leaks in the system.[2] |
| Column Issues | The column may be clogged or compromised. Try flushing the column or replacing it with a new one.[3] |
| Detector Lamp Off | Ensure the detector lamp is turned on and has not reached the end of its lifespan.[2] |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no/weak this compound peak.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My this compound peak is tailing (asymmetrical with a drawn-out latter half). What could be causing this and how do I fix it?
Answer:
Peak tailing is a common issue in reverse-phase HPLC, often caused by secondary interactions between the analyte and the stationary phase.
Potential Causes and Solutions for Peak Tailing:
| Potential Cause | Recommended Action |
| Secondary Silanol Interactions | The catechol groups of this compound can interact with residual silanol groups on the C18 column packing.[4][5] Lowering the mobile phase pH (e.g., to pH 2-3 with trifluoroacetic acid - TFA) can suppress this interaction.[4][5] |
| Column Contamination or Degradation | The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Flush the column with a strong solvent or replace it.[6] |
| Sample Overload | Injecting too concentrated a sample can lead to peak tailing.[7] Dilute your sample or reduce the injection volume.[6] |
| Mismatched Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[8] |
Logical Relationship for Peak Shape Issues:
Caption: Common causes for different types of poor peak shape.
Issue 3: Inconsistent Retention Times
Question: The retention time for my this compound peak is shifting between injections. How can I stabilize it?
Answer:
Consistent retention times are crucial for reliable identification and quantification. Drifting or random changes in retention time point to issues with the mobile phase, the pump, or the column temperature.[9][10]
Potential Causes and Solutions for Inconsistent Retention Times:
| Potential Cause | Recommended Action |
| Inadequate Column Equilibration | The column may not be fully equilibrated with the mobile phase, especially when using ion-pairing reagents or buffers.[10] Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before injection. |
| Changes in Mobile Phase Composition | The mobile phase composition can change due to evaporation of volatile components or improper mixing.[9] Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure proper degassing. |
| Pump Malfunction or Leaks | Air bubbles in the pump or leaks in the system can cause fluctuations in the flow rate, leading to variable retention times.[2][11] Purge the pump and check all fittings for leaks. |
| Column Temperature Fluctuations | Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC conditions for this compound analysis?
A1: Based on methods for similar catechol-type siderophores, a good starting point would be a reversed-phase C18 column with a gradient elution.[12][13][14]
Recommended Starting Parameters:
| Parameter | Recommendation |
| Column | C18, 5 µm particle size, e.g., 250 x 4.6 mm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5-95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25-30 °C |
Q2: How should I prepare my samples for this compound analysis?
A2: Sample preparation is critical for obtaining clean chromatograms and protecting your HPLC column. For samples from bacterial cultures, a solid-phase extraction (SPE) step is often beneficial. It is advisable to filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.[3]
General Sample Preparation Workflow:
Caption: General workflow for this compound sample preparation.
Q3: What is the importance of using an acid modifier like TFA in the mobile phase?
A3: An acid modifier like Trifluoroacetic Acid (TFA) serves two main purposes. First, it lowers the pH of the mobile phase, which helps to protonate the catechol groups of this compound and the residual silanol groups on the silica-based column packing.[4][5] This minimizes secondary ionic interactions that can cause severe peak tailing. Second, it can improve the peak shape of peptides and other complex molecules.
Q4: My baseline is noisy. What are the common causes?
A4: A noisy baseline can interfere with the detection and integration of small peaks. Common causes include:
-
Air bubbles in the system: Degas the mobile phase and purge the pump.[15]
-
Contaminated mobile phase: Use high-purity solvents and prepare fresh mobile phase.[15]
-
Detector issues: The lamp may be failing, or the flow cell could be dirty.
-
Pump fluctuations: Worn pump seals can cause pressure fluctuations that manifest as baseline noise.[16]
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uhplcs.com [uhplcs.com]
- 3. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. HPLC analysis of siderophore extracts. [bio-protocol.org]
- 13. Frontiers | Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis [frontiersin.org]
- 14. Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
- 16. mastelf.com [mastelf.com]
Amonabactin Overproduction Mutants: Technical Support Center
Welcome to the technical support center for researchers working with amonabactin overproduction mutants. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development endeavors.
Troubleshooting Guides
This section addresses common issues encountered during experiments with amonabactin overproduction mutants in a question-and-answer format.
Question 1: My mutant strain shows a strong positive result on Chrome Azurol S (CAS) agar (large orange halo), but it grows poorly in iron-limited liquid media. What could be the reason?
Answer: This is a classic phenotype observed in amonabactin overproduction mutants. The issue often lies not in the synthesis of amonabactin, but in its utilization. Here’s a breakdown of the likely causes and how to troubleshoot them:
-
Defective Amonabactin Uptake: The overproduction phenotype can be a secondary effect of a mutation in the transport system responsible for importing ferri-amonabactin (the iron-bound form) back into the cell.[1] The cell continues to produce and excrete amonabactin in response to perceived intracellular iron starvation, as it cannot efficiently internalize the iron it has chelated.
-
Troubleshooting Steps:
-
Cross-feeding Assays: Streak your overproducing mutant on an iron-limited agar plate near a wild-type strain or a known amonabactin-negative, utilization-positive strain. If the wild-type strain shows enhanced growth near your mutant, it confirms that the mutant is producing a functional siderophore that it cannot efficiently use itself.
-
Sequence Analysis: If you have generated the mutant, re-sequence the genomic region responsible for amonabactin transport. In Aeromonas species, look for mutations in genes encoding the outer membrane receptor for ferri-amonabactin (e.g., FstC) and other components of the transport machinery.[2]
-
-
Question 2: I am trying to quantify amonabactin production, but I am getting inconsistent results with my CAS liquid assay. What are the common pitfalls?
Answer: Inconsistent results in CAS liquid assays can arise from several factors. Here are some common issues and their solutions:
-
Interfering Substances: Components of your culture medium or other secreted metabolites can interfere with the CAS assay.
-
Troubleshooting Steps:
-
Blank Correction: Always run a blank with sterile culture medium to subtract any background absorbance.
-
pH Control: The CAS assay is pH-sensitive. Ensure that the pH of your samples and the CAS assay solution are within the optimal range for the assay.
-
-
-
Precipitation of the CAS reagent: Improper preparation or storage of the CAS reagent can lead to precipitation and inaccurate readings.
-
Troubleshooting Steps:
-
Proper Mixing: Follow the protocol for preparing the CAS solution carefully, ensuring that the components are added in the correct order and mixed thoroughly.
-
Fresh Preparation: It is often best to use a freshly prepared CAS solution for the most reliable results.
-
-
-
Pipetting Errors: The CAS assay involves multiple small-volume additions, making it susceptible to pipetting inaccuracies.
-
Troubleshooting Steps:
-
Calibrate Pipettes: Ensure your pipettes are properly calibrated.
-
Consistent Technique: Use a consistent pipetting technique for all samples and standards.
-
-
Question 3: My amonabactin overproduction mutant is showing a reversion to a wild-type phenotype after a few subcultures. Why is this happening and how can I prevent it?
Answer: Reversion to a wild-type phenotype suggests that the mutation causing overproduction is either unstable or that revertants have a significant growth advantage.
-
Genetic Instability: The mutation may be due to a mobile genetic element or a point mutation that is easily reverted.
-
Troubleshooting Steps:
-
Genomic Verification: After extended culture, re-sequence the relevant genes to check for reversion.
-
Minimize Subculturing: Prepare a large batch of frozen stocks of the mutant from a confirmed single colony. For each experiment, start a fresh culture from a frozen stock rather than subculturing from a previous one.
-
-
-
Growth Disadvantage of the Mutant: Continuous overproduction of amonabactin can be metabolically taxing, and any revertants that arise will likely outcompete the mutant strain, especially in iron-replete conditions.
-
Troubleshooting Steps:
-
Selective Plating: If possible, include a selection marker linked to your mutation to maintain a pure culture.
-
Iron-Limited Conditions: Maintain the mutant culture in iron-limited media to provide a selective pressure that favors siderophore production, although this may not prevent the emergence of revertants that have a more balanced production and uptake.
-
-
Frequently Asked Questions (FAQs)
Q1: What is amonabactin and why is it important?
A1: Amonabactin is a catechol-type siderophore produced by several species of Aeromonas, including the opportunistic pathogen Aeromonas hydrophila.[1][3] Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge iron from the environment, which is essential for their growth and virulence. Amonabactin exists in two primary forms, amonabactin T (containing tryptophan) and amonabactin P (containing phenylalanine).[1][3]
Q2: What is the genetic basis of amonabactin biosynthesis?
A2: The biosynthesis of amonabactin is encoded by the amo gene cluster, which typically includes genes amoC, amoE, amoB, amoF, amoA, amoG, and amoH.[4] These genes encode the enzymes responsible for synthesizing the 2,3-dihydroxybenzoic acid (DHB) precursor and for assembling the final amonabactin molecule.[1]
Q3: How is amonabactin production regulated?
A3: Amonabactin production is tightly regulated in response to iron availability, primarily through the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur binds to Fe²⁺ and represses the transcription of the amo gene cluster by binding to a specific DNA sequence known as the "Fur box" in the promoter region. Under iron-limiting conditions, Fur is unable to bind DNA, leading to the de-repression and subsequent transcription of the amo genes and amonabactin synthesis.
Q4: What are the typical phenotypes of an amonabactin overproduction mutant?
A4: Amonabactin overproduction mutants typically exhibit a large orange halo on CAS agar plates, indicating high levels of siderophore secretion.[1] Paradoxically, they often show impaired growth in iron-limited liquid media because the overproduction is frequently caused by a defect in the uptake of the ferri-amonabactin complex.[1]
Data Presentation
The following table provides illustrative data on amonabactin production in a wild-type strain versus a typical utilization mutant. Please note that these are representative values and actual results may vary depending on the specific strains and experimental conditions.
| Strain | Genotype | Amonabactin Production (µM) | Growth in Iron-Limited Medium (OD₆₀₀) |
| Wild-Type | amo+, fstC+ | 15 ± 2.5 | 0.8 ± 0.1 |
| Overproduction Mutant | amo+, fstC- | 75 ± 8.1 | 0.2 ± 0.05 |
| Biosynthesis Mutant | amoA- | < 1 | 0.1 ± 0.02 |
Experimental Protocols
Chrome Azurol S (CAS) Agar Plate Assay for Siderophore Detection
This protocol provides a semi-quantitative method to visualize siderophore production.
Materials:
-
CAS dye
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
FeCl₃·6H₂O
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)
-
Nutrient agar or other suitable growth medium
-
Sterile petri dishes
Procedure:
-
Prepare CAS Assay Solution (Blue Dye):
-
Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
In a separate beaker, dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
In a third container, prepare a 10 mM FeCl₃·6H₂O solution in 10 mM HCl.
-
Slowly mix the CAS solution with 10 mL of the FeCl₃ solution.
-
While stirring, slowly add the HDTMA solution to the CAS/FeCl₃ mixture. The solution should turn dark blue.
-
Autoclave the blue dye solution and store it in a dark, sterile container.
-
-
Prepare CAS Agar Plates:
-
Prepare your desired growth medium (e.g., nutrient agar) and autoclave it.
-
Cool the autoclaved medium to 50-60°C.
-
Aseptically add the sterile blue dye solution to the cooled agar at a 1:9 ratio (e.g., 100 mL of blue dye to 900 mL of agar).
-
Mix gently to avoid bubbles and pour into sterile petri dishes.
-
Allow the plates to solidify at room temperature.
-
-
Inoculation and Incubation:
-
Spot or streak your bacterial strains onto the CAS agar plates.
-
Incubate the plates under the appropriate conditions for your bacteria (e.g., 30°C for 24-48 hours).
-
-
Observation:
-
Siderophore production is indicated by the formation of an orange or yellow halo around the bacterial growth, where the siderophore has chelated the iron from the blue dye complex. The size of the halo is semi-proportional to the amount of siderophore produced.
-
High-Performance Liquid Chromatography (HPLC) for Amonabactin Quantification
This protocol provides a representative method for the quantification of amonabactin from culture supernatants. This method may require optimization for your specific equipment and strains.
Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Deionized water (HPLC grade)
-
0.22 µm syringe filters
-
Amonabactin standard (if available) or a purified culture extract for relative quantification
Procedure:
-
Sample Preparation:
-
Grow your bacterial cultures in an appropriate iron-limited medium.
-
Centrifuge the culture to pellet the cells (e.g., 10,000 x g for 15 minutes at 4°C).
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
The filtered supernatant can be directly injected or subjected to solid-phase extraction (SPE) for concentration and purification if needed.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in deionized water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 315 nm (for catecholate siderophores)
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-50% B (linear gradient)
-
25-30 min: 50-90% B (linear gradient)
-
30-35 min: 90% B
-
35-40 min: 10% B (re-equilibration)
-
-
-
Quantification:
-
If an amonabactin standard is available, create a standard curve by injecting known concentrations. The concentration of amonabactin in your samples can be determined by comparing the peak area to the standard curve.
-
For relative quantification, compare the peak areas of amonabactin from different strains (e.g., wild-type vs. mutant) normalized to the cell density (OD₆₀₀) of the culture.
-
Mandatory Visualizations
Signaling Pathway: Regulation of Amonabactin Biosynthesis
Experimental Workflow: Troubleshooting Amonabactin Overproduction
References
- 1. Physiological control of amonabactin biosynthesis in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amonabactin Synthetase G Regulates Aeromonas hydrophila Pathogenicity Through Modulation of Host Wnt/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Amonabactin T vs. Amonabactin P: A Comparative Guide to Biological Activity
For researchers in microbiology, infectious diseases, and drug development, understanding the nuances of bacterial iron acquisition systems is paramount. Siderophores, small molecules with a high affinity for iron, are key players in this process and represent potential targets for novel antimicrobial strategies. Among these, the amonabactins, produced by Aeromonas species, exhibit interesting structural and functional diversity. This guide provides a detailed comparison of the biological activities of the tryptophan-containing (Amonabactin T) and phenylalanine-containing (Amonabactin P) forms of this siderophore, supported by experimental data.
Structural and Functional Overview
Amonabactin is a catecholate siderophore that exists in four natural forms, distinguished by the presence of either a tryptophan or a phenylalanine residue and by the length of a linker chain between the two iron-chelating catecholamide groups.[1][2][3] The nomenclature reflects these differences:
-
Amonabactin P750 and T789: Possess a longer linker of 15 atoms.
-
Amonabactin P693 and T732: Feature a shorter 12-atom linker.
The primary biological role of amonabactins is to scavenge ferric iron from the host environment and transport it into the bacterial cell to support growth, particularly under iron-limiting conditions.[1][4][5] This uptake is mediated by a specific outer membrane transporter protein, FstC.[1][5]
Comparative Biological Activity: Growth Promotion
The different forms of amonabactin exhibit varied efficacy in promoting bacterial growth. Studies on Aeromonas salmonicida have demonstrated that the longer-linker forms, Amonabactin P750 and T789, are significantly more active than their shorter-linker counterparts.[1][3]
Table 1: Comparative Growth Promotion Activity of Amonabactin Forms
| Amonabactin Form | Amino Acid | Linker Length (atoms) | Relative Growth Promotion Activity at 3.25 µM (vs. P750) |
| P750 | Phenylalanine | 15 | 100% |
| T789 | Tryptophan | 15 | ~74%[1] |
| P693 | Phenylalanine | 12 | ~57%[1] |
| T732 | Tryptophan | 12 | ~57%[1] |
Data sourced from studies on Aeromonas salmonicida under iron-restricted conditions.[1]
At a concentration of 3.25 µM, Amonabactin P750 was found to be the most potent, achieving maximal biological activity.[1] Amonabactin T789 showed approximately 74% of this activity, while the shorter forms, P693 and T732, exhibited only about 57% of the growth promotion seen with P750.[1] These differences were even more pronounced at a lower concentration of 1.62 µM, where the shorter forms only reached about 48% of the activity of P750.[1] This suggests that both the amino acid residue and, more significantly, the linker length play crucial roles in the efficiency of iron acquisition.
Experimental Protocols
Quantification of Biological Activity (Growth Promotion Assay)
This protocol is based on the methodology used to assess the siderophore activity of synthetic amonabactins on A. salmonicida.[1]
-
Bacterial Strains and Culture Conditions: An A. salmonicida strain capable of utilizing amonabactins (FstC(+)) is grown in a suitable medium.
-
Iron-Limiting Conditions: To induce siderophore-dependent growth, the bacteria are cultured in an iron-restricted medium. This is typically achieved by adding an iron chelator, such as ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA), to the culture medium (e.g., CM9 medium plus 5 µM EDDHA).[1][5]
-
Siderophore Supplementation: The synthetic amonabactin forms (P750, T789, P693, and T732) are added to the iron-limited cultures at various concentrations (e.g., 0.162 µM, 1.62 µM, 3.25 µM, and 6.50 µM).[5] A control group with no added siderophore is included to measure basal growth.
-
Incubation and Growth Measurement: The cultures are incubated for a defined period (e.g., 12 hours), and bacterial growth is quantified by measuring the optical density at 600 nm (OD600).
-
Data Analysis: The growth (OD600) in the presence of each amonabactin is compared to the basal growth and across the different amonabactin forms. Statistical analysis (e.g., Student's t-test) is used to determine significant differences.[1][5]
Signaling Pathways and Pathogenicity
While the direct impact of this compound versus P on host signaling pathways is not yet fully elucidated, research has implicated the amonabactin biosynthesis machinery in the pathogenicity of Aeromonas hydrophila. Specifically, the amonabactin synthetase G (AmoG) has been shown to regulate the host's Wnt/β-catenin signaling pathway.[6][7] A deficiency in AmoG, leading to impaired amonabactin production, resulted in reduced pathogenicity.[7] It is hypothesized that A. hydrophila may use amonabactin as a virulence factor to inhibit the Wnt/β-catenin pathway, thereby compromising the gut mucosal barrier.[7]
Visualizing the Mechanisms
Amonabactin-Mediated Iron Uptake
Caption: Amonabactin binds extracellular Fe(III) and is transported across the outer membrane by the FstC receptor.
Proposed Role of Amonabactin in Host Cell Signaling
Caption: Proposed mechanism of Amonabactin-mediated disruption of host gut barrier function via Wnt signaling.
Conclusion
The biological activity of amonabactins is not uniform across its different forms. The phenylalanine-containing amonabactin with a longer linker, P750, demonstrates the highest efficiency in promoting the growth of A. salmonicida under iron-starved conditions. While both the amino acid component and linker length influence activity, the latter appears to be a more critical determinant for recognition and transport by the FstC receptor. The emerging link between amonabactin synthesis and the modulation of host signaling pathways underscores its importance as a virulence factor and a potential target for therapeutic intervention. Further research is needed to dissect the specific roles of this compound and P in host-pathogen interactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amonabactin Synthetase G Regulates Aeromonas hydrophila Pathogenicity Through Modulation of Host Wnt/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amonabactin Synthetase G Regulates Aeromonas hydrophila Pathogenicity Through Modulation of Host Wnt/β-catenin Signaling [mdpi.com]
A Comparative Analysis of Iron Acquisition Efficiency: Amonabactin T vs. Enterobactin
For Immediate Release
[City, State] – [Date] – A comprehensive comparison of the iron acquisition efficiencies of two prominent catecholate siderophores, amonabactin T and enterobactin, reveals distinct strategies for bacterial iron uptake. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their mechanisms, quantitative performance data, and the experimental protocols used for their evaluation.
Introduction
Iron is an essential nutrient for nearly all living organisms, playing a critical role in numerous metabolic processes. However, the bioavailability of iron in aerobic environments is extremely low. To overcome this limitation, many bacteria have evolved to produce and utilize siderophores, small-molecule iron chelators with a high affinity for ferric iron (Fe³⁺). This guide focuses on a comparative analysis of two such siderophores: this compound, produced by Aeromonas species, and enterobactin, secreted by Escherichia coli and other enteric bacteria. While both are catecholate-type siderophores, their mechanisms of iron acquisition and transport efficiencies exhibit significant differences, providing valuable insights for antimicrobial research and the development of siderophore-based drug delivery systems.
Quantitative Comparison of Iron Acquisition Parameters
The efficiency of a siderophore is determined by its binding affinity for iron and the rate at which the iron-siderophore complex is transported into the bacterial cell. The following table summarizes the key kinetic and binding parameters for this compound and enterobactin in Aeromonas hydrophila.
| Siderophore | Binding Affinity (Kd, nM) | Michaelis Constant (Kmax, µM) | Maximum Transport Rate (Vmax, pmol/min/OD600) |
| Amonabactin T732 | ~660 | ~0.2 | ~150 |
| Enterobactin | ~800 | ~0.2 | ~160 |
Data extrapolated from studies on amonabactins and enterobactin in A. hydrophila.[1][2]
Notably, the amonabactin receptor in A. hydrophila exhibits a relatively lower affinity (higher Kd) for its ferric complex compared to the high-affinity enterobactin receptor (FepA) in E. coli for ferric enterobactin.[1] Despite this, the maximal transport rates (Vmax) for both ferric amonabactin and ferric enterobactin in A. hydrophila are comparable.[1][2]
Iron Acquisition Mechanisms
The pathways for iron uptake mediated by this compound and enterobactin are fundamentally different, highlighting distinct evolutionary strategies for iron acquisition.
This compound: The Siderophore Shuttle Exchange
Iron transport mediated by amonabactin in Aeromonas hydrophila occurs via a novel "siderophore shuttle" or ligand exchange mechanism at the cell surface.[1] This process involves a single, multifunctional outer membrane receptor.[1]
Key steps in the this compound iron uptake pathway:
-
Apo-siderophore Binding: An iron-free this compound molecule (apo-amonabactin) initially binds to the outer membrane receptor.
-
Ferric-siderophore Recognition: A second binding site on the receptor recognizes and binds a ferric-amonabactin T complex from the extracellular environment.
-
Ligand Exchange: In a crucial step, the ferric iron is transferred from the incoming ferric-amonabactin T to the receptor-bound apo-amonabactin T.
-
Transport: The newly formed ferric-amonabactin T complex is then transported across the outer membrane into the periplasm. This process is energy-dependent, requiring the TonB-ExbB-ExbD complex.[3]
-
Periplasmic Transport and Cytoplasmic Release: Once in the periplasm, the ferric-amonabactin T complex is bound by a periplasmic binding protein and transported across the cytoplasmic membrane via an ABC transporter. The mechanism of iron release within the cytoplasm is not yet fully elucidated.
Enterobactin: Direct Transport of the Intact Complex
In contrast to the shuttle mechanism of amonabactin, the iron acquisition pathway for enterobactin in E. coli involves the transport of the intact ferric-enterobactin complex across the bacterial membranes.[4]
Key steps in the enterobactin iron uptake pathway:
-
Receptor Binding: The ferric-enterobactin complex binds with high affinity to the specific outer membrane receptor, FepA.
-
Outer Membrane Transport: The transport across the outer membrane is an active process energized by the TonB-ExbB-ExbD complex, which transduces the proton motive force of the cytoplasmic membrane.
-
Periplasmic Shuttling: In the periplasm, the ferric-enterobactin complex is captured by the periplasmic binding protein, FepB.
-
Inner Membrane Transport: FepB delivers the complex to the inner membrane ABC transporter, consisting of FepD, FepG (the permeases), and FepC (the ATPase). FepC hydrolyzes ATP to power the transport of the complex into the cytoplasm.
-
Iron Release: Once inside the cytoplasm, the highly stable ferric-enterobactin complex is cleaved by the ferric enterobactin esterase (Fes) to release the iron.
Experimental Protocols
The quantitative data presented in this guide are derived from established experimental methodologies designed to assess siderophore-mediated iron uptake.
Determination of Binding Affinity (Kd)
The dissociation constant (Kd) for the binding of the ferric-siderophore complex to its outer membrane receptor is determined through binding experiments.
Protocol:
-
Cell Preparation: An amonabactin-deficient strain of A. hydrophila is grown under iron-limiting conditions to induce the expression of siderophore receptors.
-
Binding Assay: The assay is performed at 0°C to inhibit transport and allow for the measurement of binding only.
-
Incubation: A fixed concentration of bacterial cells is incubated with varying concentrations of the radiolabeled ferric-siderophore complex (e.g., ⁵⁵Fe-amonabactin T or ⁵⁵Fe-enterobactin).
-
Separation: The cells with bound ferric-siderophore are separated from the unbound complex by filtration or centrifugation.
-
Quantification: The amount of radioactivity associated with the cell pellet is measured using a scintillation counter.
-
Data Analysis: The Kd is determined from the concentration dependence of ferric-siderophore binding, typically by plotting the amount of bound ligand against the concentration of free ligand and fitting the data to a saturation binding curve.
Determination of Transport Kinetics (Kmax and Vmax)
The Michaelis constant (Kmax) and the maximum rate of transport (Vmax) are determined through iron uptake assays.
Protocol:
-
Cell Preparation: Wild-type A. hydrophila is grown under iron-limiting conditions.
-
Uptake Assay: The uptake of the radiolabeled ferric-siderophore is monitored over time (e.g., 20 minutes).
-
Incubation: Bacterial cells are incubated with various concentrations of the ⁵⁵Fe-labeled ferric-siderophore.
-
Sampling: At specific time intervals, aliquots of the cell suspension are removed, and the uptake is stopped (e.g., by rapid filtration and washing with a cold stop buffer, or by the addition of a metabolic inhibitor like KCN).
-
Quantification: The amount of ⁵⁵Fe taken up by the cells is quantified by scintillation counting.
-
Data Analysis: The initial rates of uptake (V) at different substrate concentrations (S) are calculated. The kinetic parameters, Kmax and Vmax, are then determined from a Lineweaver-Burk plot (1/V vs. 1/S).
Conclusion
The comparison between this compound and enterobactin highlights the diverse strategies bacteria employ to acquire the essential nutrient iron. While enterobactin relies on a high-affinity receptor and the transport of the intact iron complex, amonabactin utilizes a unique siderophore shuttle mechanism. This ligand exchange at the cell surface may provide an advantage in environments where the concentration of free siderophore is high. Understanding these distinct mechanisms is crucial for the development of novel antimicrobial agents that can either inhibit iron uptake or exploit these transport systems for targeted drug delivery. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in this field.
References
A Comparative Guide to Amonabactin and Acinetobactin: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional differences between two catecholate siderophores, amonabactin and acinetobactin. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to acquire iron from their environment. Understanding the distinct characteristics of these molecules is crucial for research into bacterial pathogenesis and the development of novel antimicrobial strategies.
Structural and Functional Overview
Amonabactin and acinetobactin are both siderophores that play critical roles in iron acquisition for different bacterial species. Amonabactin is primarily produced by various Aeromonas species, while acinetobactin is a key virulence factor for the opportunistic pathogen Acinetobacter baumannii.[1][2]
Amonabactin is a collective term for a group of four related compounds.[3] These molecules are composed of 2,3-dihydroxybenzoic acid (DHBA), lysine, and glycine, with variations that include either a tryptophan or a phenylalanine residue.[2][4]
Acinetobactin also utilizes a DHBA moiety for iron chelation and is synthesized from L-threonine, N-hydroxyhistamine, and 2,3-dihydroxybenzoic acid.[5][6] It exists in two isomeric forms: preacinetobactin and acinetobactin. Preacinetobactin is the initial form synthesized by the bacterium and is more stable at acidic pH, while it non-enzymatically converts to the more stable acinetobactin form at neutral or alkaline pH.[7] Interestingly, some studies suggest that Aeromonas salmonicida can produce both amonabactin and acinetobactin simultaneously, and their biosynthetic pathways may share some common genes.
Quantitative Comparison of Functional Parameters
The following table summarizes the available quantitative data for the iron-binding affinity and receptor-binding kinetics of amonabactin and acinetobactin. It is important to note that directly comparable quantitative data for amonabactin is limited in the available literature.
| Parameter | Amonabactin | Acinetobactin (Preacinetobactin) | Source |
| Iron Stability Constant (log KFe) | Not explicitly found | ~27.1 ± 0.2 | [8] |
| Receptor Binding Affinity (Kd) | Described as "low affinity" | 83 nM (for 1:2 Fe3+:siderophore complex with BauA) | [9] |
| 763 nM (for 1:1 Fe3+:siderophore complex with BauA) | [9] |
Biosynthetic Pathways
The biosynthesis of both amonabactin and acinetobactin involves non-ribosomal peptide synthetase (NRPS) machinery. The key precursors and the general flow of their synthesis are outlined below.
Amonabactin Biosynthesis
The biosynthesis of amonabactin begins with the activation of 2,3-dihydroxybenzoic acid (DHBA), which is then sequentially condensed with L-lysine, glycine, and either L-tryptophan or L-phenylalanine by an NRPS system. The amonabactin gene cluster contains the necessary genes for the synthesis of the DHBA precursor and the assembly of the final siderophore molecule.[4]
Biosynthetic pathway of Amonabactin.
Acinetobactin Biosynthesis
The biosynthesis of acinetobactin is initiated with the production of its precursors: 2,3-dihydroxybenzoic acid (DHBA), L-threonine, and N-hydroxyhistamine.[5] These precursors are then assembled by a non-ribosomal peptide synthetase (NRPS) complex encoded by the bas gene cluster to form preacinetobactin.[6][10] The entA gene, located outside the main cluster, is also crucial for DHBA synthesis.[5]
Biosynthetic pathway of Acinetobactin.
Experimental Protocols
This section provides detailed methodologies for the purification and functional characterization of amonabactin and acinetobactin.
Siderophore Purification
Objective: To isolate and purify amonabactin and acinetobactin from bacterial culture supernatants.
General Workflow:
General workflow for siderophore purification.
Detailed Protocol for Acinetobactin Purification: [11][12]
-
Culture: Grow Acinetobacter baumannii in a large volume (e.g., 1-2 L) of an iron-deficient minimal medium (e.g., M9 minimal media with succinate as the carbon source) for 48-72 hours at 37°C with shaking.
-
Harvest Supernatant: Centrifuge the culture at a high speed (e.g., 10,000 x g for 30 minutes) to pellet the bacterial cells. Carefully decant and collect the cell-free supernatant.
-
Adsorption Chromatography: Pass the supernatant through a column packed with Amberlite XAD-7 resin. This resin will bind the siderophores.
-
Elution: Wash the column with deionized water to remove unbound components. Elute the bound siderophores with a solvent such as methanol or acetonitrile.
-
Concentration: Evaporate the solvent from the eluate under reduced pressure to obtain a crude siderophore extract.
-
HPLC Purification: Resuspend the crude extract in a suitable solvent (e.g., water with 0.1% trifluoroacetic acid) and purify by reverse-phase high-performance liquid chromatography (HPLC) using a C18 column. A gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for elution.[10][11]
-
Fraction Collection and Analysis: Collect fractions and monitor for the presence of acinetobactin using a spectrophotometer (acinetobactin has a characteristic absorbance spectrum) and mass spectrometry to confirm the molecular weight.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain purified acinetobactin as a powder.
Note on Amonabactin Purification: A similar protocol can be followed for amonabactin purification from Aeromonas species, with polyamide column chromatography being a common initial purification step.[2]
Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification
Objective: To detect and quantify the production of siderophores in bacterial culture supernatants.
Principle: The CAS assay is a colorimetric method based on the competition for iron between the siderophore and the dye, chrome azurol S. In the presence of a siderophore, iron is removed from the CAS-iron complex, resulting in a color change from blue to orange/yellow.
Protocol:
-
Prepare CAS Assay Solution:
-
Solution A: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
-
Solution B: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.
-
Solution C: Dissolve 2.7 mg of FeCl3·6H2O in 10 mL of 10 mM HCl.
-
Slowly mix Solution C with Solution A. Then, slowly add Solution B to the mixture while stirring vigorously. The final solution should be dark blue. Autoclave and store in the dark.
-
-
Prepare CAS Agar Plates (for qualitative detection):
-
Autoclave a minimal media agar (e.g., M9 agar).
-
Cool the agar to approximately 50°C.
-
Aseptically add the CAS assay solution to the molten agar (typically a 1:9 ratio of CAS solution to agar) and mix gently to avoid bubbles.
-
Pour the CAS agar into sterile petri dishes and allow to solidify.
-
Spot bacterial cultures onto the plates and incubate. A color change from blue to orange/yellow around the colony indicates siderophore production.
-
-
Liquid CAS Assay (for quantitative analysis):
-
Mix equal volumes of bacterial culture supernatant and CAS assay solution in a microplate well or a cuvette.
-
Incubate at room temperature for a specified time (e.g., 20-30 minutes).
-
Measure the absorbance at 630 nm. A decrease in absorbance compared to a control (media mixed with CAS solution) indicates the presence of siderophores.
-
The percentage of siderophore units can be calculated using the formula: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (media + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).
-
Bacterial Growth Promotion Assay
Objective: To assess the ability of purified siderophores to promote bacterial growth under iron-limiting conditions.
Protocol:
-
Prepare Iron-Deficient Media: Prepare a suitable bacterial growth medium (e.g., M9 minimal medium) and treat it with an iron chelator like 2,2'-dipyridyl to sequester any trace iron.
-
Prepare Bacterial Inoculum: Grow the bacterial strain of interest (e.g., a siderophore-deficient mutant) to mid-log phase, wash the cells with an iron-free buffer to remove any residual iron, and resuspend to a standardized optical density.
-
Set up the Assay: In a microplate, add the iron-deficient medium, the bacterial inoculum, and varying concentrations of the purified siderophore (amonabactin or acinetobactin). Include a negative control (no added siderophore) and a positive control (medium supplemented with FeCl3).
-
Incubation and Measurement: Incubate the microplate at the optimal growth temperature for the bacterium and monitor bacterial growth over time by measuring the optical density at 600 nm (OD600) at regular intervals.
-
Data Analysis: Plot the growth curves (OD600 vs. time) for each condition. The ability of the siderophore to promote growth will be evident by an increase in the growth rate and/or final cell density compared to the negative control.
Conclusion
Amonabactin and acinetobactin, while both being catecholate siderophores, exhibit distinct structural features and are associated with different bacterial genera. The available quantitative data suggests that acinetobactin (specifically, the preacinetobactin form) has a high affinity for its cognate receptor, BauA, which is crucial for the virulence of A. baumannii.[8][9] While quantitative data for amonabactin's receptor binding is less defined, its role in iron acquisition for Aeromonas species is well-established. The provided experimental protocols offer a framework for the direct comparison of these two important siderophores in a laboratory setting, which can further elucidate their functional differences and inform the development of novel therapeutic interventions targeting bacterial iron uptake.
References
- 1. Frontiers | In-Depth Analysis of the Role of the Acinetobactin Cluster in the Virulence of Acinetobacter baumannii [frontiersin.org]
- 2. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiological control of amonabactin biosynthesis in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genes Involved in the Biosynthesis and Transport of Acinetobactin in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Iron-dependent mechanisms in Acinetobacter baumannii: pathogenicity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acinetobacter baumannii can use multiple siderophores for iron acquisition, but only acinetobactin is required for virulence | PLOS Pathogens [journals.plos.org]
- 9. Preacinetobactin not acinetobactin is essential for iron uptake by the BauA transporter of the pathogen Acinetobacter baumannii | eLife [elifesciences.org]
- 10. In-Depth Analysis of the Role of the Acinetobactin Cluster in the Virulence of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and Characterization of the Acinetobactin and Baumannoferrin Siderophores Produced by Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acinetobactin-Mediated Inhibition of Commensal Bacteria by Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Validating Amonabactin T's Role in Bacterial Pathogenesis: A Gene Knockout Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the function of amonabactin T, a crucial siderophore, through gene knockout studies. We will examine the impact of genetic deletion on bacterial physiology and virulence, compare it with alternative iron acquisition systems, and provide detailed experimental protocols for reproducibility.
Introduction to Amonabactin and Iron Acquisition
In the battle for survival, pathogenic bacteria must acquire essential nutrients from their host, and iron is a frequent point of contention. Vertebrate hosts sequester iron using high-affinity proteins like transferrin and lactoferrin, creating an iron-limited environment for invading microbes. To overcome this, bacteria like Aeromonas hydrophila and Aeromonas salmonicida secrete high-affinity iron chelators called siderophores.[1]
Amonabactin is a catechol-peptidic siderophore produced by Aeromonas species and is considered a key virulence factor.[2] It exists in multiple forms, with this compound (containing tryptophan) being a prominent variant. The biosynthesis of amonabactin is orchestrated by the amo gene cluster (AmoCEBFAGH). Gene knockout studies targeting this cluster are fundamental to precisely validating the role of amonabactin in bacterial survival and pathogenicity.
Performance Comparison: Wild-Type vs. Gene Knockout Strains
Gene knockout studies provide the most direct evidence of a gene's function. By deleting a key gene in the amonabactin biosynthesis pathway, such as AmoG, researchers can observe the direct consequences on the bacterium's ability to acquire iron, grow in iron-restricted conditions, and cause disease.
The following data summarizes the findings from a study on Aeromonas hydrophila where the AmoG gene, which encodes a crucial nonribosomal peptide synthetase, was deleted.
Table 1: Phenotypic Comparison of A. hydrophila Wild-Type, ΔAmoG Mutant, and Complemented Strains
| Strain | Genotype | Siderophore Production (Catechol Conc. µg/mL) | Growth in Iron-Limited Medium (OD600 at 24h) | Virulence (LD50 in fish model) |
| CCL1 | Wild-Type | 25.8 ± 2.1 | 1.2 ± 0.15 | 9.26 × 10⁴ CFU/fish |
| ΔAmoG | AmoG knockout mutant | 3.2 ± 0.5 | 0.2 ± 0.05 | 8.58 × 10⁵ CFU/fish |
| ΔAmoG-C | Complemented Mutant | 23.5 ± 1.8 | 1.1 ± 0.12 | 1.15 × 10⁵ CFU/fish |
Data adapted from a study on A. hydrophila pathogenicity. Siderophore production was quantified using the Arnow assay. Growth was assessed in a minimal medium supplemented with an iron chelator (2,2'-dipyridyl). Virulence was determined using a crucian carp infection model.
Analysis of Results: The data clearly demonstrates that the deletion of AmoG results in a dramatic reduction in siderophore production.[1] This directly impairs the mutant's ability to grow in an iron-limited environment, mimicking a host setting.[2] Consequently, the virulence of the ΔAmoG strain is significantly attenuated, with an almost tenfold increase in the LD50 value.[1] The restoration of these functions in the complemented strain (ΔAmoG-C) confirms that the observed phenotypes are specifically due to the AmoG deletion.
Alternative Siderophore System: Acinetobactin
To provide context, it is useful to compare amonabactin with other siderophore systems. Aeromonas salmonicida, the causative agent of furunculosis in fish, is an excellent model as it simultaneously produces both amonabactin and another catechol siderophore, acinetobactin.[3][4]
The biosynthesis of both siderophores relies on a single, shared set of genes within the amonabactin cluster for the synthesis of the core catechol moiety, 2,3-dihydroxybenzoic acid (DHBA).[3][4] However, downstream genes are specific to each pathway (AmoFGH for amonabactin, asb genes for acinetobactin).[5] This shared pathway architecture has important implications:
-
A knockout of upstream genes (e.g., amoC, amoE, amoB) would likely abolish the production of both siderophores.
-
A specific knockout of a downstream gene, like amoG, inactivates amonabactin synthesis while leaving acinetobactin production intact.[3][4] In fact, some wild strains of A. salmonicida have a natural deletion in amoG and produce only acinetobactin.[3][4]
This demonstrates that while both systems contribute to iron acquisition, they are distinct and can be studied independently through targeted gene knockouts. Acinetobactin serves as a critical alternative iron acquisition system, and its presence can compensate for the loss of amonabactin to some degree, highlighting the redundancy and importance of siderophore production for bacterial survival.
Experimental Protocols
Detailed and reproducible methodologies are critical for validating research findings. Below are the core protocols used in the gene knockout studies cited.
Construction of a Gene Deletion Mutant (e.g., ΔAmoG)
This protocol describes the creation of a markerless gene deletion mutant in Aeromonas using homologous recombination.
-
Primer Design and Fragment Amplification:
-
Design primers to amplify ~1kb DNA fragments upstream and downstream of the target gene (AmoG).
-
Incorporate overlapping sequences into the primers that are homologous to an antibiotic resistance cassette (e.g., kanamycin resistance).
-
Amplify the upstream fragment, downstream fragment, and the resistance cassette using high-fidelity PCR.
-
-
Fusion PCR:
-
Join the three fragments (upstream, resistance cassette, downstream) using overlap extension PCR to create a single linear knockout construct.
-
-
Vector Ligation and Transformation:
-
Ligate the fusion PCR product into a suicide vector (a plasmid that cannot replicate in the target bacterium, e.g., pRE112).
-
Transform the recombinant suicide plasmid into a donor E. coli strain (e.g., SM10).
-
-
Conjugation:
-
Mate the donor E. coli carrying the suicide vector with the wild-type Aeromonas hydrophila strain.
-
Select for Aeromonas cells that have integrated the plasmid into their chromosome via a single homologous recombination event by plating on media containing an appropriate antibiotic for the suicide vector and another to select against E. coli.
-
-
Selection for Double Recombination:
-
Induce the second recombination event, which will excise the plasmid backbone and the wild-type gene, leaving the deletion. This is often achieved by growing the single-crossover mutants on a medium containing sucrose (the sacB gene on many suicide vectors is lethal in the presence of sucrose).
-
-
Verification:
-
Screen the resulting colonies for the desired antibiotic resistance (from the inserted cassette) and sensitivity to the suicide vector's antibiotic.
-
Confirm the gene deletion by PCR using primers flanking the target gene and by DNA sequencing.
-
Siderophore Production Assay (Arnow Assay)
This method quantifies the production of catechol-type siderophores like amonabactin.
-
Culture Preparation: Grow bacterial strains in an iron-deficient medium to induce siderophore production.
-
Sample Collection: Centrifuge the cultures to pellet the cells and collect the cell-free supernatant.
-
Reaction:
-
To 1 mL of supernatant, add 1 mL of 0.5 N HCl.
-
Add 1 mL of nitrite-molybdate reagent (10g sodium nitrite and 10g sodium molybdate in 100 mL water).
-
Add 1 mL of 1 N NaOH. The solution will turn red in the presence of catechols.
-
-
Quantification: Measure the absorbance of the solution at 510 nm. Calculate the concentration based on a standard curve generated with known concentrations of 2,3-dihydroxybenzoic acid (DHBA).
Virulence Assay (LD50 Determination)
This protocol determines the median lethal dose (LD50) of the bacterial strains in an animal model.
-
Bacterial Preparation: Grow wild-type, mutant, and complemented strains to the mid-logarithmic phase. Wash and resuspend the cells in sterile phosphate-buffered saline (PBS).
-
Animal Model: Use a suitable animal model, such as crucian carp (Carassius auratus) or zebrafish (Danio rerio).
-
Infection: Divide the fish into groups and inject them intramuscularly or intraperitoneally with serial tenfold dilutions of the bacterial suspensions (e.g., from 10² to 10⁷ CFU/fish). Include a control group injected with PBS.
-
Monitoring: Observe the fish over a period of 14 days and record daily mortality.
-
Calculation: Calculate the LD50 value using a statistical method such as the Reed-Muench method.
Visualizing the Pathways and Workflows
To better understand the biological and experimental processes, the following diagrams were generated using Graphviz.
Caption: Workflow for creating a gene knockout mutant.
Caption: this compound biosynthesis pathway in Aeromonas.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Beyond Fish Pathogens: A Comprehensive Overview of Aeromonas salmonicida [mdpi.com]
- 4. Two Catechol Siderophores, Acinetobactin and Amonabactin, Are Simultaneously Produced by Aeromonas salmonicida subsp. salmonicida Sharing Part of the Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Species Activity of Amonabactin T: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-species activity of amonabactin T, a catecholate siderophore primarily produced by Aeromonas species. Siderophores are high-affinity iron chelators that play a crucial role in microbial iron acquisition and are increasingly being explored as potential drug delivery agents. Understanding the species-specificity of siderophore uptake is critical for the development of targeted antimicrobial strategies. This document summarizes the available experimental data on this compound utilization across different bacterial species, details the experimental protocols used to assess its activity, and visualizes the known and potential signaling pathways for its uptake.
I. Comparative Analysis of this compound Activity
This compound is a well-characterized siderophore in Aeromonas hydrophila, where it plays a significant role in iron acquisition and virulence.[1][2][3][4] Its activity in other bacterial species is an area of ongoing research. The available data on its production and utilization by different species are summarized below.
Production of Amonabactin Across Species
While primarily associated with Aeromonas, evidence suggests that the genetic machinery for amonabactin production may be present in other bacteria.
| Bacterial Species | Production of Amonabactin | Key Findings |
| Aeromonas hydrophila | Yes | A primary producer of this compound.[5][6] |
| Aeromonas salmonicida | Yes | Produces both amonabactin and acinetobactin.[7] |
| Aeromonas sobria | Lower than A. hydrophila | Studies show a lower prevalence of amonabactin production compared to A. hydrophila.[5][6] |
| Aeromonas caviae | Lower than A. hydrophila | Lower prevalence of amonabactin production has been observed.[5][6] |
| Staphylococcus epidermidis | Reported | A study has reported the production of amonabactin by a clinical isolate of S. epidermidis MK88.[8][9][10][11][12] |
Utilization of Exogenous this compound
The ability of different bacterial species to utilize externally provided this compound for growth in iron-limited conditions is a key measure of its cross-species activity.
| Bacterial Species | Growth Promotion by this compound | Receptor/Uptake Mechanism |
| Aeromonas salmonicida | Yes | Utilizes the TonB-dependent outer membrane receptor FstC. Different forms of amonabactin show varied growth promotion activity.[13][14] |
| Escherichia coli | No definitive data | While E. coli can utilize some xenosiderophores, specific studies on this compound utilization are lacking. It possesses various TonB-dependent receptors for other catecholate siderophores like enterobactin (FepA) and ferrichrome (FhuA).[15][16][17] |
| Pseudomonas aeruginosa | No definitive data | This species is known for its versatile iron uptake systems and production of its own siderophores, pyoverdine and pyochelin. It can utilize some xenosiderophores, but its ability to use this compound has not been reported.[18][19] |
| Staphylococcus aureus | No definitive data | As a Gram-positive bacterium, it lacks an outer membrane and TonB-dependent receptors. Iron uptake is mediated by surface-associated proteins. The mechanism for potential this compound uptake is unknown. |
| Vibrio anguillarum | No definitive data | This fish pathogen produces its own siderophores, piscibactin and vanchrobactin, and possesses receptors for their uptake. Cross-utilization of amonabactin has not been documented.[20][21] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the cross-species activity of this compound.
Siderophore Production Assessment: Chrome Azurol S (CAS) Agar Assay
This is a universal assay for detecting the production of siderophores.
Principle: The CAS agar contains a blue-colored iron-dye complex (Fe-CAS-HDTMA). When a siderophore with a higher affinity for iron is produced by a microorganism, it removes the iron from the complex, resulting in a color change from blue to orange/yellow around the colony.
Materials:
-
CAS (Chrome Azurol S)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
FeCl₃·6H₂O
-
PIPES buffer
-
Nutrient agar or other suitable growth medium
-
Sterile petri dishes
Procedure:
-
Prepare CAS indicator solution:
-
Dissolve 60.5 mg of CAS in 50 ml of deionized water.
-
In a separate beaker, dissolve 72.9 mg of HDTMA in 40 ml of deionized water.
-
Slowly mix the CAS and HDTMA solutions with constant stirring.
-
Prepare a 1 mM FeCl₃·6H₂O solution in 10 mM HCl.
-
While stirring vigorously, slowly add 10 ml of the FeCl₃ solution to the CAS/HDTMA mixture. The solution will turn dark blue. Autoclave and store in the dark.
-
-
Prepare CAS agar plates:
-
Prepare the desired growth medium (e.g., Nutrient Agar) and autoclave.
-
Cool the agar to 50-60°C.
-
Aseptically add the CAS indicator solution to the molten agar at a ratio of 1:9 (e.g., 50 ml of CAS solution to 450 ml of agar).
-
Mix gently to avoid bubbles and pour into sterile petri dishes.
-
-
Inoculation and Incubation:
-
Spot inoculate the bacterial strains to be tested onto the CAS agar plates.
-
Incubate the plates at the optimal growth temperature for the bacteria for 24-48 hours.
-
-
Observation:
-
Observe the plates for the formation of an orange or yellow halo around the colonies, indicating siderophore production. The diameter of the halo can be measured as a semi-quantitative indication of the amount of siderophore produced.
-
Bacterial Growth Promotion Assay
This assay determines the ability of a bacterium to utilize a specific siderophore for growth under iron-limited conditions.
Materials:
-
Iron-deficient minimal medium (e.g., M9 minimal medium treated with Chelex-100 to remove iron)
-
Purified this compound
-
Bacterial strain to be tested
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare iron-deficient medium: Prepare a suitable minimal medium and treat it with Chelex-100 resin to remove trace iron. Filter-sterilize the medium.
-
Prepare bacterial inoculum: Grow the test bacterium overnight in a rich medium (e.g., LB broth). Wash the cells twice with sterile phosphate-buffered saline (PBS) to remove any residual iron and medium components. Resuspend the cells in PBS and adjust the optical density (OD₆₀₀) to a standardized value (e.g., 0.1).
-
Set up the assay:
-
In a 96-well plate, add 180 µl of the iron-deficient minimal medium to each well.
-
Add 10 µl of the washed bacterial inoculum to each well.
-
Add 10 µl of different concentrations of purified this compound (e.g., ranging from 0.1 to 100 µM) to the test wells.
-
Include a positive control with the addition of FeCl₃ (e.g., 10 µM) and a negative control with no added iron or siderophore.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal growth temperature for the bacterium with shaking.
-
Measure the OD₆₀₀ at regular intervals (e.g., every 2-4 hours) for 24-48 hours using a microplate reader.
-
-
Data Analysis:
-
Plot the growth curves (OD₆₀₀ vs. time) for each condition.
-
Compare the growth of the bacteria in the presence of this compound to the negative and positive controls to determine its growth-promoting activity.
-
Radiolabeled Iron Uptake Assay
This assay directly measures the uptake of iron mediated by a siderophore.
Materials:
-
⁵⁵FeCl₃ or ⁵⁹FeCl₃ (radiolabeled iron)
-
Purified this compound
-
Bacterial strain to be tested
-
Iron-deficient medium
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
-
Filtration apparatus with membrane filters (e.g., 0.22 µm pore size)
Procedure:
-
Prepare ⁵⁵Fe-amonabactin T complex: In a microcentrifuge tube, mix a known concentration of purified this compound with a molar excess of ⁵⁵FeCl₃ in a suitable buffer (e.g., Tris-HCl, pH 7.4). Allow the complex to form for at least 1 hour at room temperature.
-
Prepare bacterial cells: Grow the test bacterium to mid-log phase in iron-deficient medium. Harvest the cells by centrifugation, wash them twice with ice-cold wash buffer (e.g., PBS), and resuspend them in the same buffer to a specific cell density.
-
Initiate uptake:
-
Pre-warm the cell suspension to the desired temperature (e.g., 37°C).
-
Add the ⁵⁵Fe-amonabactin T complex to the cell suspension to initiate the uptake experiment.
-
At various time points (e.g., 0, 1, 5, 10, 20, 30 minutes), withdraw aliquots of the cell suspension.
-
-
Stop uptake and separate cells:
-
Immediately filter the aliquots through a membrane filter to separate the cells from the medium containing the unincorporated radiolabeled complex.
-
Wash the filters rapidly with an excess of ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
-
Measure radioactivity:
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of ⁵⁵Fe taken up by the cells at each time point (usually expressed as pmol or nmol of Fe per mg of cell protein or per 10⁹ cells).
-
Plot the iron uptake over time to determine the rate of uptake.
-
III. Visualization of Signaling and Uptake Pathways
The uptake of ferric-siderophore complexes in Gram-negative bacteria is an active transport process that requires energy and a specific set of proteins. The primary mechanism involves TonB-dependent receptors in the outer membrane.
This compound Uptake in Aeromonas
In Aeromonas species, the uptake of ferri-amonabactin is initiated by the outer membrane receptor FstC. This process is energized by the TonB-ExbB-ExbD complex, which transduces the proton motive force from the inner membrane to the outer membrane receptor.
Caption: this compound uptake pathway in Aeromonas.
Potential Cross-Species Uptake Pathways
The ability of other bacterial species to utilize this compound would depend on the presence of outer membrane receptors that can recognize it. While specific receptors in other species have not been identified, TonB-dependent receptors for other catecholate siderophores could potentially bind this compound with varying affinities.
Caption: Hypothetical this compound uptake in other bacteria.
IV. Conclusion and Future Directions
The cross-species activity of this compound is a field with significant potential for further research. While its role in Aeromonas is relatively well-understood, its interaction with other bacterial species, particularly the reported production by Staphylococcus epidermidis, opens up new avenues of investigation. Future studies should focus on:
-
Systematic Screening: Testing the growth-promoting effects of purified this compound on a diverse panel of clinically and environmentally relevant bacteria.
-
Receptor Identification: Identifying and characterizing the specific receptors for this compound in non-Aeromonas species through genetic and biochemical approaches.
-
Mechanism of Uptake in Gram-Positive Bacteria: Elucidating the mechanism by which Gram-positive bacteria, which lack an outer membrane and TonB system, might acquire iron using this compound.
-
Therapeutic Applications: Exploring the potential of this compound as a "Trojan horse" to deliver antimicrobial agents into pathogenic bacteria that can utilize it.
This guide serves as a foundational resource for researchers interested in the fascinating biology of siderophores and their potential applications in medicine and biotechnology. The provided data and protocols offer a starting point for further investigations into the cross-species activity of this compound.
References
- 1. Catecholamine-Stimulated Growth of Aeromonas hydrophila Requires the TonB2 Energy Transduction System but Is Independent of the Amonabactin Siderophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amonabactin Synthetase G Regulates Aeromonas hydrophila Pathogenicity Through Modulation of Host Wnt/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catecholamine-Stimulated Growth of Aeromonas hydrophila Requires the TonB2 Energy Transduction System but Is Independent of the Amonabactin Siderophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Catechol Siderophores, Acinetobactin and Amonabactin, Are Simultaneously Produced by Aeromonas salmonicida subsp. salmonicida Sharing Part of the Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring clinically isolated Staphylococcus sp. bacteriocins revealed the production of amonabactin, micrococcin, and α-circulocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring clinically isolated Staphylococcus sp. bacteriocins revealed the production of amonabactin, micrococcin, and α-circulocin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring clinically isolated Staphylococcus sp. bacteriocins revealed the production of amonabactin, micrococcin, and α-circulocin | Iranian Journal of Microbiology [publish.kne-publishing.com]
- 11. researchgate.net [researchgate.net]
- 12. Exploring clinically isolated Staphylococcus sp. bacteriocins revealed the production of amonabactin, micrococcin, and α-circulocin | Iranian Journal of Microbiology [ijm.tums.ac.ir]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. TonB-dependent transporters: regulation, structure, and function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. The Growth Response of Escherichia coli to Neurotransmitters and Related Catecholamine Drugs Requires a Functional Enterobactin Biosynthesis and Uptake System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Plant Growth-Promoting Activity of Pseudomonas aeruginosa FG106 and Its Ability to Act as a Biocontrol Agent against Potato, Tomato and Taro Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Pseudomonas aeruginosa RTE4: A Tea Rhizobacterium With Potential for Plant Growth Promotion and Biosurfactant Production [frontiersin.org]
- 20. FrpA is the outer membrane piscibactin transporter in Vibrio anguillarum: structural elements in synthetic piscibactin analogues required for transport - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | The Siderophore Piscibactin Is a Relevant Virulence Factor for Vibrio anguillarum Favored at Low Temperatures [frontiersin.org]
Confirming Amonabactin T Function: A Comparative Guide to Complementation Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the function of amonabactin T, a siderophore crucial for iron acquisition in pathogenic bacteria such as Aeromonas hydrophila. We delve into the use of complementation assays as a definitive method for functional validation and compare the performance of wild-type, mutant, and complemented strains. This guide also presents detailed experimental protocols and supporting data to aid in the design and interpretation of related studies.
This compound and the Importance of Iron Acquisition
Iron is an essential nutrient for most bacteria, playing a critical role in various cellular processes. However, in host environments, free iron is scarce. To overcome this, many pathogenic bacteria synthesize and secrete high-affinity iron chelators called siderophores. Amonabactin is a catechol-peptidic siderophore produced by several Aeromonas species. It exists in two primary forms: this compound, which contains a tryptophan moiety, and amonabactin P, which incorporates phenylalanine[1][2]. These molecules scavenge ferric iron from the host's iron-binding proteins, like transferrin and lactoferrin, making it available for bacterial uptake[3]. The ability to acquire iron via siderophores like amonabactin is often directly linked to bacterial virulence[4][5].
The biosynthesis of amonabactin is orchestrated by a specific gene cluster, with key enzymes responsible for its assembly. One such critical enzyme is the amonabactin synthetase G (AmoG)[5][6]. The uptake of the iron-amonabactin complex is mediated by a specific outer membrane receptor, FstC[6][7].
Functional Confirmation through Complementation Assays
To unequivocally determine the function of genes within the amonabactin biosynthesis and uptake pathways, genetic knockout and subsequent complementation assays are the gold standard. This involves creating a mutant strain with a targeted gene deletion (e.g., ΔamoG or ΔfstC) and then reintroducing a functional copy of that gene on a plasmid. The restoration of the wild-type phenotype in the complemented strain confirms the specific function of the gene .
Comparative Performance of Strains
The table below summarizes the expected outcomes for wild-type, mutant, and complemented strains in key phenotypic assays used to assess this compound function.
| Strain Type | Genotype | Siderophore Production (CAS Assay) | Growth in Iron-Limited Media | Iron Uptake from this compound |
| Wild-Type | amoG+, fstC+ | High | Normal | Efficient |
| Biosynthesis Mutant | ΔamoG | None/Very Low | Severely Impaired | Not Applicable |
| Complemented Biosynthesis Mutant | ΔamoG + p-amoG | High (Restored) | Normal (Restored) | Not Applicable |
| Uptake Mutant | ΔfstC | High | Severely Impaired | Inefficient |
| Complemented Uptake Mutant | ΔfstC + p-fstC | High | Normal (Restored) | Efficient (Restored) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these functional assays.
Construction of a Gene Deletion Mutant (e.g., ΔamoG)
This protocol outlines the creation of an in-frame gene deletion mutant using homologous recombination.
-
Primer Design: Design primers to amplify the upstream and downstream flanking regions of the target gene (amoG). Incorporate restriction sites for subsequent cloning.
-
Amplification of Flanking Regions: Perform PCR to amplify the upstream and downstream fragments from wild-type genomic DNA.
-
Ligation and Cloning: Digest the amplified fragments and a suicide vector with the appropriate restriction enzymes. Ligate the fragments into the suicide vector to create a knockout plasmid.
-
Transformation and Conjugation: Transform the knockout plasmid into a suitable E. coli strain (e.g., S17-1) and then transfer it to the target bacterium (Aeromonas hydrophila) via conjugation.
-
Selection of Mutants: Select for single-crossover homologous recombinants on selective agar plates. Subsequently, select for double-crossover events (resulting in the gene deletion) using counter-selection markers (e.g., sucrose sensitivity with sacB).
-
Verification: Confirm the gene deletion by PCR using primers flanking the target gene and by DNA sequencing.
Complementation of the Mutant Strain
This protocol describes the reintroduction of the functional gene into the mutant strain.
-
Gene Amplification: Amplify the full-length target gene (amoG) along with its native promoter from wild-type genomic DNA.
-
Cloning into an Expression Vector: Ligate the amplified gene into a suitable expression vector (e.g., a broad-host-range plasmid).
-
Transformation: Introduce the complementation plasmid into the mutant strain (ΔamoG) via electroporation or conjugation.
-
Selection and Verification: Select for complemented strains on agar plates containing the appropriate antibiotic. Verify the presence of the plasmid by plasmid DNA extraction and PCR.
Chrome Azurol S (CAS) Assay for Siderophore Production
The CAS assay is a universal colorimetric method for detecting siderophores[8][9]. Siderophores remove iron from the blue CAS-iron complex, resulting in a color change to orange.
-
Preparation of CAS Agar Plates: Prepare CAS agar plates as described by Schwyn and Neilands (1987).
-
Inoculation: Spot-inoculate the wild-type, mutant, and complemented strains onto the CAS agar plates.
-
Incubation: Incubate the plates at the optimal growth temperature for the bacterium for 24-48 hours.
-
Observation: Observe the formation of an orange halo around the bacterial colonies, indicating siderophore production. The diameter of the halo can be measured for semi-quantitative comparison.
Growth Assay in Iron-Limited Media
This assay assesses the ability of the strains to grow under iron-depleted conditions.
-
Preparation of Iron-Limited Medium: Prepare a defined minimal medium and chelate any contaminating iron by adding an iron chelator such as 2,2'-dipyridyl.
-
Inoculation: Inoculate the wild-type, mutant, and complemented strains into the iron-limited medium to a starting OD600 of 0.05.
-
Incubation and Monitoring: Incubate the cultures with shaking at the optimal growth temperature. Monitor bacterial growth by measuring the OD600 at regular intervals over 24-48 hours.
-
Data Analysis: Plot the growth curves (OD600 vs. time) for each strain to compare their growth rates and final cell densities.
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key experimental workflows and the logic of complementation.
References
- 1. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amonabactin-mediated iron acquisition from transferrin and lactoferrin by Aeromonas hydrophila: direct measurement of individual microscopic rate constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron acquisition and virulence in the motile aeromonads: siderophore-dependent and -independent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amonabactin Synthetase G Regulates Aeromonas hydrophila Pathogenicity Through Modulation of Host Wnt/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Iron Binding Affinity: Amonabactin T vs. Other Siderophores
For Researchers, Scientists, and Drug Development Professionals
Siderophores, small-molecule iron chelators produced by microorganisms, play a crucial role in microbial survival and pathogenesis by scavenging ferric iron (Fe³⁺) from the environment and host organisms. The efficiency of this process is largely determined by the siderophore's iron binding affinity. This guide provides a comparative analysis of the iron binding affinity of amonabactin T, a siderophore produced by the aquatic bacterium Aeromonas hydrophila, with other well-characterized siderophores. This objective comparison, supported by experimental data and detailed methodologies, aims to inform research and development efforts in microbiology and infectious disease.
Quantitative Comparison of Iron Binding Affinity
The strength of the interaction between a siderophore and ferric iron is quantified by its formation constant (Kf) or, more commonly, by its pFe value. The pFe is the negative logarithm of the free Fe³⁺ concentration at a defined pH (typically 7.4) and siderophore concentration, providing a measure of the siderophore's ability to sequester iron under physiological conditions. A higher pFe value indicates a greater iron binding affinity.
The table below summarizes the iron binding affinities of this compound and other prominent siderophores.
| Siderophore | Producing Organism(s) | Type | Formation Constant (log Kf) | pFe Value |
| This compound | Aeromonas hydrophila | Catecholate | 25-30 (estimated)[1] | Not Reported |
| Enterobactin | Escherichia coli, Salmonella enterica | Catecholate | 52[2][3] | 35.5 |
| Yersiniabactin | Yersinia pestis, Yersinia enterocolitica | Mixed-type | 36.6[4][5] | 25.7 |
| Aerobactin | Escherichia coli, Klebsiella pneumoniae | Hydroxamate | 22.9[6] | 23.3 |
| Desferrioxamine B | Streptomyces pilosus | Hydroxamate | 30.6 | 26.6 |
Note: The log Kf for this compound is an estimated value. Further experimental determination is required for a more precise comparison.
Experimental Protocols for Determining Iron Binding Affinity
The determination of siderophore-iron binding affinity relies on various biophysical techniques. Below are detailed methodologies for three commonly employed assays.
Spectrophotometric Titration
This method relies on the change in the absorbance spectrum of the siderophore upon iron binding.
Principle: Many siderophores, particularly catecholates, exhibit a distinct UV-visible absorbance spectrum that changes upon chelation of Fe³⁺. By titrating a known concentration of the siderophore with increasing concentrations of an iron salt and monitoring the absorbance at a specific wavelength, a binding curve can be generated to calculate the binding constant.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the purified siderophore in a suitable buffer (e.g., 0.1 M KCl, 10 mM HEPES, pH 7.4). The final concentration should be in the micromolar range and accurately determined.
-
Prepare a stock solution of a ferric iron salt (e.g., FeCl₃ or ferric ammonium citrate) in the same buffer. The concentration should be accurately determined.
-
-
Titration:
-
Place a known volume and concentration of the siderophore solution in a quartz cuvette.
-
Record the initial UV-Vis spectrum (typically from 200 to 800 nm).
-
Add small, precise aliquots of the ferric iron solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate.
-
Record the UV-Vis spectrum after each addition.
-
-
Data Analysis:
-
Monitor the change in absorbance at the wavelength of maximum difference between the free siderophore and the iron-siderophore complex.
-
Plot the change in absorbance against the molar ratio of iron to siderophore.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the stoichiometry and the association constant (Ka) or dissociation constant (Kd). The formation constant (Kf) is the reciprocal of the Kd.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of iron to a siderophore, providing a complete thermodynamic profile of the interaction.
Principle: The binding of a ligand (Fe³⁺) to a macromolecule (siderophore) is accompanied by either the release (exothermic) or absorption (endothermic) of heat. ITC measures these small heat changes, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Detailed Protocol:
-
Sample Preparation:
-
Prepare the siderophore solution and the ferric iron solution in the exact same, degassed buffer to minimize heats of dilution. A common buffer is 100 mM NaCl, 20 mM HEPES, pH 7.4.
-
The concentration of the siderophore in the sample cell is typically in the range of 10-100 µM, and the iron solution in the syringe is 10-20 times more concentrated.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument.
-
Load the siderophore solution into the sample cell and the iron solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the iron solution into the sample cell while continuously monitoring the heat change.
-
A control experiment, titrating the iron solution into buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change for each injection.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the heat change per mole of injectant against the molar ratio of iron to siderophore.
-
Fit the resulting binding isotherm to a suitable binding model to obtain the thermodynamic parameters (Ka, ΔH, and n).
-
Competitive Binding Assay (Chrome Azurol S - CAS Assay)
The CAS assay is a widely used colorimetric method for detecting and quantifying siderophores based on their ability to remove iron from a dye-iron complex.
Principle: The CAS assay solution contains a complex of the dye Chrome Azurol S, ferric iron, and a detergent (hexadecyltrimethylammonium bromide - HDTMA). This complex has a characteristic blue-green color. When a siderophore with a higher affinity for iron is added, it removes the iron from the dye complex, causing a color change to yellow-orange. The extent of the color change is proportional to the amount of siderophore present.
Detailed Protocol:
-
Preparation of CAS Assay Solution:
-
Prepare separate solutions of CAS, HDTMA, and FeCl₃.
-
Slowly mix the FeCl₃ solution with the CAS solution.
-
Add the HDTMA solution to the Fe-CAS mixture with stirring.
-
Add a piperazine buffer solution to maintain the pH at 6.8.
-
-
Assay Procedure:
-
Mix a sample containing the siderophore with the CAS assay solution.
-
Incubate the mixture for a defined period (e.g., 20 minutes) to allow for the color change to stabilize.
-
Measure the absorbance of the solution at 630 nm.
-
-
Quantification and Competition:
-
To quantify siderophore production, a standard curve can be generated using a known siderophore (e.g., desferrioxamine B).
-
For competitive binding, a known concentration of the CAS-iron complex is incubated with varying concentrations of two different siderophores. The distribution of iron between the two siderophores can be determined by measuring the resulting color change and comparing it to standard curves for each siderophore. This allows for the relative binding affinities to be determined.
-
Siderophore Uptake and Regulation Pathways
The biological activity of a siderophore is not solely dependent on its iron binding affinity but also on its efficient transport into the bacterial cell and the regulation of its synthesis. Below are diagrams illustrating the generalized signaling and transport pathways for amonabactin and other key siderophores.
Caption: Amonabactin uptake and regulation in Aeromonas.
Caption: Enterobactin uptake and regulation in E. coli.
Caption: Yersiniabactin uptake and regulation in Yersinia.
Caption: Desferrioxamine B uptake and regulation.
Conclusion
The iron binding affinity of a siderophore is a critical determinant of its biological function. While enterobactin remains the siderophore with the highest known affinity for ferric iron, other siderophores like this compound, yersiniabactin, aerobactin, and desferrioxamine B exhibit a range of affinities that are suited to their respective ecological niches and pathogenic roles. The estimated iron binding affinity of this compound is lower than that of enterobactin but comparable to other hydroxamate and mixed-type siderophores. Understanding these differences, along with the specific mechanisms of uptake and regulation, is essential for the development of novel antimicrobial strategies that target bacterial iron acquisition. Further experimental validation of the iron binding affinity of this compound will provide a more complete picture of its role in the virulence of Aeromonas hydrophila.
References
- 1. Frontiers | Transcriptional regulation by Ferric Uptake Regulator (Fur) in pathogenic bacteria [frontiersin.org]
- 2. Specificity and mechanism of ferrioxamine-mediated iron transport in Streptomyces pilosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iron transport in Streptomyces pilosus mediated by ferrichrome siderophores, rhodotorulic acid, and enantio-rhodotorulic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amonabactin Synthetase G Regulates Aeromonas hydrophila Pathogenicity Through Modulation of Host Wnt/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chrome Azurol S (CAS) Liquid Assay for Iron-Binding Compounds [protocols.io]
Amonabactin T's Role in Bacterial Virulence: A Comparative Analysis in Animal Models
For Immediate Release
This guide provides a comprehensive comparison of the virulence factor amonabactin T with other bacterial siderophores, supported by experimental data from various animal models. The content is intended for researchers, scientists, and drug development professionals working on bacterial pathogenesis and novel antimicrobial strategies.
Introduction to this compound
This compound is a member of the amonabactin family, a group of catechol-peptidic siderophores produced by Aeromonas species.[1] These molecules are crucial for bacterial survival and pathogenesis as they scavenge essential iron from the host environment. This compound is composed of 2,3-dihydroxybenzoic acid, lysine, glycine, and tryptophan.[1] The biosynthesis of amonabactin is dependent on a cluster of genes, with amonabactin synthetase G (AmoG) playing a pivotal role.[2] Studies have shown that the inability to produce amonabactin significantly impairs the bacteria's ability to grow in iron-limited conditions and reduces its virulence.[2][3]
Comparative Analysis of Siderophore Virulence in Animal Models
The virulence contribution of siderophores is often quantified by comparing the 50% lethal dose (LD50) of wild-type bacterial strains with that of siderophore-deficient mutants in various animal models. While direct comparative studies of different siderophores in a single animal model are limited, this section presents data from individual studies to offer insights into their relative importance in pathogenesis.
Amonabactin in Aeromonas hydrophila
A key study in a crucian carp (Carassius auratus) model demonstrated that a mutant of A. hydrophila (CCL1 strain) unable to produce amonabactin (ΔAmoG) exhibited reduced pathogenicity compared to the wild-type strain.[2] While a specific LD50 value for the mutant was not provided in this study, the research highlighted that the complemented strain (ΔAmoG-C) restored virulence.[2] The study further revealed that amonabactin contributes to virulence by modulating the host's Wnt/β-catenin signaling pathway, leading to a compromised gut mucosal barrier.[2]
Other Siderophores in Pathogenesis
For a broader perspective, the following tables summarize the virulence data for other notable siderophores from studies using different pathogens and animal models.
| Siderophore | Bacterial Strain | Animal Model | Wild-Type LD50 | Mutant LD50 | Fold Attenuation | Reference |
| Acinetobactin | Acinetobacter baumannii ATCC 17978 | Mouse (Bacteremia) | ~5 x 10^6 CFU | >10^8 CFU | >20 | [4] |
| Acinetobactin | Acinetobacter baumannii CCGGD201101 | Chick | 1.81 x 10^4 CFU | Not Reported | Not Reported | [5] |
| Enterobactin | Escherichia coli | Not Specified | Attenuated in animal models | Not Applicable | Not Applicable | [6] |
Note: The data presented is for comparative purposes and should be interpreted with caution due to variations in bacterial strains, animal models, and experimental conditions.
Experimental Protocols
Virulence Assay of Amonabactin-Deficient A. hydrophila in Crucian Carp[2]
-
Bacterial Strains: Wild-type A. hydrophila CCL1, amonabactin-deficient mutant (ΔAmoG), and the complemented strain (ΔAmoG-C) were used.
-
Animal Model: Healthy crucian carp (Carassius auratus) were utilized for the infection studies. All animal experiments were approved by the Hunan Normal University's Animal Care Committee.[2]
-
Infection Protocol:
-
Bacteria were cultured to the logarithmic phase.
-
Fish were challenged with the different bacterial strains.
-
The study assessed various parameters including gut permeability, bacterial load in different organs, and host gene expression changes.
-
-
Endpoint Analysis: The pathogenicity was evaluated by observing differences in the host's physiological and molecular responses to infection by the wild-type, mutant, and complemented strains.
General Protocol for LD50 Determination in Fish[7][8][9]
-
Acclimation: Healthy fish are acclimated in tanks for a period of 7-14 days at a controlled temperature.[7]
-
Bacterial Preparation: The bacterial strain of interest is cultured, and serial dilutions are prepared in a sterile saline solution.
-
Infection: Fish are divided into groups, and each group is injected intraperitoneally with a specific dose of the bacterial suspension. A control group is injected with saline.
-
Observation: The fish are monitored for a set period (e.g., 7-15 days), and mortality is recorded daily.[7][8]
-
LD50 Calculation: The 50% lethal dose (LD50) is calculated using statistical methods such as the Reed and Muench method.[9]
Signaling Pathways and Experimental Workflows
Amonabactin's Impact on Host Wnt/β-catenin Signaling
Amonabactin produced by A. hydrophila has been shown to inhibit the host's Wnt/β-catenin signaling pathway.[2] This inhibition leads to a disruption of the gut mucosal barrier, facilitating bacterial invasion and systemic infection. In the absence of amonabactin, the Wnt/β-catenin pathway remains more active, leading to an enhanced expression of tight junctions and antimicrobial genes, thus increasing the host's resistance to infection.[2]
Caption: Amonabactin inhibits host Wnt/β-catenin signaling, impairing gut barrier integrity.
Experimental Workflow for Virulence Validation
The validation of a virulence factor like this compound typically follows a structured experimental workflow. This involves the creation of a mutant strain lacking the gene responsible for the virulence factor, followed by in vitro and in vivo characterization and comparison with the wild-type and a complemented strain.
References
- 1. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amonabactin Synthetase G Regulates Aeromonas hydrophila Pathogenicity Through Modulation of Host Wnt/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acinetobacter baumannii can use multiple siderophores for iron acquisition, but only acinetobactin is required for virulence | PLOS Pathogens [journals.plos.org]
- 5. Characterization of a highly virulent and antimicrobial-resistant Acinetobacter baumannii strain isolated from diseased chicks in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Isolation, Identification and Characteristics of Aeromonas veronii From Diseased Crucian Carp (Carassius auratus gibelio) [frontiersin.org]
- 8. Maltose promotes crucian carp survival against Aeromonas sobrial infection at high temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of amonabactin T and other key catecholate siderophores. It is designed to be a resource for researchers in microbiology, biochemistry, and drug development, offering objective comparisons supported by experimental data to inform research and development efforts targeting bacterial iron acquisition.
Introduction to Catecholate Siderophores
Iron is a critical nutrient for nearly all living organisms, playing a vital role in numerous metabolic processes. However, its bioavailability is extremely low, especially in aerobic environments where it exists predominantly as insoluble ferric (Fe³⁺) hydroxides. To overcome this limitation, many bacteria synthesize and secrete siderophores—low-molecular-weight, high-affinity iron-chelating molecules.[1][2] These molecules scavenge Fe³⁺ from the environment and transport it back into the bacterial cell through specific receptor-mediated uptake systems.[2]
Siderophores are broadly classified based on their iron-coordinating functional groups, with the primary classes being catecholates, hydroxamates, and carboxylates.[3][4] Catecholate-type siderophores, which utilize 2,3-dihydroxybenzoyl (DHB) moieties to coordinate iron, are among the most powerful Fe³⁺ chelators known.[3][5] This guide focuses on the amonabactins, a family of bis-catecholate siderophores produced by Aeromonas species, and compares them structurally and functionally to other well-characterized catecholates like the tris-catecholate enterobactin.[6][7] Understanding these systems is crucial for developing novel antimicrobial strategies that disrupt bacterial iron homeostasis.
Structural Comparison of Amonabactins and Related Siderophores
Amonabactins are a family of four related bis-catecholate siderophores produced by bacteria of the genus Aeromonas, including the pathogen Aeromonas hydrophila.[8][9] Their core structure consists of 2,3-dihydroxybenzoic acid (DHB), lysine, and glycine.[10] The family's diversity arises from the incorporation of either a tryptophan or a phenylalanine residue and the presence or absence of a second glycine residue, resulting in four primary forms: Amonabactin T789, T732, P750, and P693.[7][11]
In contrast, enterobactin, the archetypal catecholate siderophore produced by E. coli, is a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine.[12] This tris-catecholate structure allows it to act as a hexadenta te chelator, forming a highly stable octahedral complex with Fe³⁺.[5][12] Acinetobactin, produced by Acinetobacter baumannii and also found in Aeromonas salmonicida, is a mixed-type siderophore containing both catecholate and hydroxamate iron-binding groups.[11]
The table below summarizes the key structural features of these siderophores.
Table 1: Structural Comparison of Selected Catecholate Siderophores
| Siderophore | Producing Organism(s) | Siderophore Type | Core Structure Components | Iron-Chelating Moieties | Molecular Weight (Da) |
|---|---|---|---|---|---|
| Amonabactin T789 | Aeromonas hydrophila | Bis-catecholate | 2x DHB, Lysine, 2x Glycine, Tryptophan | 2x Catechol groups | 789.8 |
| Amonabactin T732 | Aeromonas hydrophila | Bis-catecholate | 2x DHB, Lysine, Glycine, Tryptophan | 2x Catechol groups | 732.79[6] |
| Amonabactin P750 | Aeromonas hydrophila | Bis-catecholate | 2x DHB, Lysine, 2x Glycine, Phenylalanine | 2x Catechol groups | 750.8 |
| Amonabactin P693 | Aeromonas hydrophila | Bis-catecholate | 2x DHB, Lysine, Glycine, Phenylalanine | 2x Catechol groups | 693.7 |
| Enterobactin | Escherichia coli, Salmonella typhimurium | Tris-catecholate | 3x DHB, 3x L-Serine (cyclic trilactone) | 3x Catechol groups | 669.6 |
| Acinetobactin | Acinetobacter baumannii, Aeromonas salmonicida | Mixed Catecholate-Hydroxamate | DHB, Threonine, (N-hydroxy)Histamine | 1x Catechol, 1x Hydroxamate | 563.5 |
Quantitative Performance: Iron-Binding Affinity
The primary function of a siderophore is to bind Fe³⁺ with exceptionally high affinity. This property is quantified by the formation or stability constant (log β or log K_f). Enterobactin's tris-catecholate structure gives it one of the highest known affinities for iron.[6] Amonabactins, being bis-catecholates, are tetradentate ligands and cannot singly satisfy the octahedral coordination sphere of iron.[13] They form 2:3 metal:ligand complexes at high pH, achieving full coordination.[13] At lower pH, they form a 1:1 complex with water molecules occupying the remaining coordination sites.[13]
Table 2: Iron-Binding Properties of Amonabactin and Enterobactin
| Siderophore | Iron-Binding Stoichiometry (Ligand:Metal) | Iron Affinity Constant |
|---|---|---|
| Amonabactin | 1:1 (forms FeL(H₂O)₂) or 3:2 (forms Fe₂L₃) | log β₁₁₀ = 34.3; log β₂₃₀ = 86.3[13] |
| Enterobactin | 1:1 (forms FeL) | log K_f = 49[5][6] |
Note: β₁₁₀ refers to the formation of a 1:1 complex, while β₂₃₀ refers to the formation of a 2:3 iron-ligand complex. K_f represents the overall formation constant.
Biological Function and Molecular Recognition
The biological activity of a siderophore depends not only on its iron affinity but also on its efficient recognition and transport by specific bacterial receptors.
In Aeromonas, the uptake of ferri-amonabactin complexes is mediated by the outer membrane receptor FstC, a TonB-dependent transporter.[8][11] The TonB-ExbB-ExbD system transduces energy from the cytoplasmic membrane to the outer membrane to facilitate nutrient import.[2] Studies using synthetic amonabactin analogues have demonstrated that the FstC receptor exhibits significant ligand plasticity.[8] However, recognition is more efficient for amonabactins with a longer linker between the two catecholamide units (15 atoms, as in P750 and T789) compared to those with a shorter linker (12 atoms, as in P693 and T732).[8] Interestingly, while the two catechol groups are essential for activity, the specific phenylalanine or tryptophan residues are not required for recognition by FstC, as simplified bis-catecholate analogues still promote bacterial growth.[8]
Amonabactin biosynthesis is orchestrated by the amo gene cluster (AmoCEBFAGH).[14] The pathway begins with the synthesis of the 2,3-DHB precursor from chorismate. A nonribosomal peptide synthetase (NRPS) machinery then assembles the siderophore from its constituent parts: DHB, lysine, glycine, and either tryptophan or phenylalanine.[10][14] In A. salmonicida, this pathway partially overlaps with the biosynthesis of acinetobactin.[15][16]
References
- 1. Siderophore-Based Iron Acquisition and Pathogen Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Siderophore-mediated iron acquisition and modulation of host-bacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Siderophores: Classification, Biosynthesis, Perspectives of Use in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sites.williams.edu [sites.williams.edu]
- 6. Buy this compound | 120919-04-2 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amonabactin, a novel tryptophan- or phenylalanine-containing phenolate siderophore in Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiological control of amonabactin biosynthesis in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Siderophore - Defination, Secretion, Types, Applications & Examples ~ Biotechfront [biotechfront.com]
- 13. Coordination Chemistry of the Amonabactins, Bis(catecholate) Siderophores from Aeromonas hydrophila(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Assessing the Specificity of the FstC Receptor for Amonabactin T: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the FstC outer membrane receptor's specificity for its primary ligand, amonabactin T, and other related siderophores. The FstC receptor, found in the fish pathogen Aeromonas salmonicida, is a TonB-dependent transporter responsible for the uptake of ferric-amonabactin complexes, a crucial process for bacterial survival in iron-limited environments.[1][2] Understanding the ligand specificity of this receptor is paramount for the development of novel antimicrobial agents that could exploit this pathway for targeted drug delivery, a "Trojan Horse" strategy.[3]
Comparative Analysis of FstC Ligand Specificity
The specificity of the FstC receptor has been primarily evaluated through growth promotion assays. These experiments assess the ability of different siderophores to support the growth of an A. salmonicida strain lacking its own siderophore production capabilities but possessing a functional FstC receptor. The results indicate a degree of ligand plasticity, with a clear preference for certain structural features.
| Ligand | Siderophore Type | Key Structural Features | Relative Growth Promotion Activity | Reference |
| Amonabactin T789 | Bis-catecholate | 15-atom linker between catecholamide units; Trp residue | High | [2] |
| Amonabactin P750 | Bis-catecholate | 15-atom linker between catecholamide units; Phe residue | High | [2] |
| Amonabactin T732 | Bis-catecholate | 12-atom linker between catecholamide units; Trp residue | Low | [2] |
| Amonabactin P693 | Bis-catecholate | 12-atom linker between catecholamide units; Phe residue | Low | [2] |
| Synthetic Analogue 7 | Bis-catecholate | Lacks Phe or Trp residues | Active | [1] |
| Synthetic Analogue 8 | Bis-catecholate | Lacks Phe or Trp residues | Active | [1] |
| Synthetic Analogue 5 | Mono-catecholate | N/A | Inactive | [1] |
| Synthetic Analogue 6 | Mono-catecholate | N/A | Inactive | [1] |
Key Findings from Comparative Data:
-
Bis-catecholate structure is essential: Monocatecholate amonabactin analogues were unable to promote growth, indicating that the presence of two iron-binding catecholamide units is a strict requirement for recognition by FstC.[1]
-
Linker length is a major determinant of efficiency: FstC demonstrates a higher efficiency in transporting amonabactins with a 15-atom linker (T789 and P750) compared to those with a shorter 12-atom linker (T732 and P693).[2]
-
Amino acid residue is not critical for recognition: Synthetic bis-catecholate analogues lacking the phenylalanine or tryptophan residues present in the natural amonabactins were still able to promote the growth of A. salmonicida, suggesting these residues are not essential for receptor binding and transport.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the specificity of the FstC receptor.
Generation of an fstC Deficient Mutant (ΔfstC)
This protocol outlines the general steps for creating a knockout mutant to confirm the role of the fstC gene in amonabactin uptake.
Workflow Diagram:
Caption: Workflow for generating a targeted gene knockout mutant.
Methodology:
-
Amplification of flanking regions: Amplify by PCR the upstream and downstream regions of the fstC gene from A. salmonicida genomic DNA.
-
Construction of the suicide vector: Clone the amplified flanking regions into a suicide vector (e.g., a plasmid containing a sacB gene for counter-selection).
-
Transformation into E. coli : Transform the constructed plasmid into a suitable E. coli strain (e.g., S17-1-λpir) for mobilization.
-
Conjugation: Mate the E. coli donor strain with the wild-type A. salmonicida recipient strain.
-
Selection of single-crossover mutants: Select for transconjugants on agar plates containing an antibiotic to which the suicide vector confers resistance and an antibiotic to which the A. salmonicida recipient is resistant.
-
Selection of double-crossover mutants: Culture the single-crossover mutants in a medium without antibiotic selection and then plate on a medium containing sucrose. The sacB gene product is lethal in the presence of sucrose, thus selecting for cells that have lost the suicide vector through a second homologous recombination event.
-
Verification: Screen the sucrose-resistant colonies by PCR to confirm the deletion of the fstC gene. Further verification is done through phenotypic assays.
Growth Promotion Assay
This assay is used to determine the ability of a specific siderophore to facilitate iron uptake and support bacterial growth under iron-limited conditions.
Workflow Diagram:
Caption: Workflow for a bacterial growth promotion assay.
Methodology:
-
Prepare iron-limited medium: Prepare a minimal medium (e.g., CM9) and add an iron chelator such as 2,2'-dipyridyl (e.g., at a final concentration of 110 µM) to sequester available iron.
-
Prepare bacterial inoculum: Grow the A. salmonicida strain to be tested (e.g., the ΔfstC mutant or a siderophore-deficient strain) overnight in a rich medium (e.g., LB broth). Adjust the optical density (OD600) of the overnight culture to a standard value (e.g., 1.0) and then dilute it into the iron-limited medium.
-
Add siderophores: Add the purified this compound or other siderophores to be tested to the inoculated iron-limited medium at various concentrations. Include a negative control with no added siderophore.
-
Incubation: Incubate the cultures at the optimal growth temperature for A. salmonicida (e.g., 22°C) with shaking.
-
Measure growth: Monitor bacterial growth over time by measuring the optical density at 600 nm (OD600). An increase in OD600 in the presence of a siderophore compared to the negative control indicates that the siderophore can be utilized for iron uptake.
FstC-Mediated Amonabactin Uptake Pathway
The following diagram illustrates the proposed signaling pathway for the uptake of ferric-amonabactin via the FstC receptor.
Caption: Proposed mechanism of ferric-amonabactin uptake.
This guide consolidates the current understanding of the FstC receptor's specificity. While qualitative data from growth promotion assays provide valuable insights, future studies employing quantitative binding assays, such as surface plasmon resonance or isothermal titration calorimetry, would be beneficial to determine the precise binding affinities (Kd values) of different ligands for the FstC receptor. Such data would be instrumental in the rational design of siderophore-based drug conjugates targeting A. salmonicida and other pathogenic bacteria expressing this or homologous receptors.
References
Safety Operating Guide
Prudent Disposal Protocols for Amonabactin T
Amonabactin T is a catecholate siderophore, a specialized molecule produced by the bacterium Aeromonas hydrophila to acquire iron.[1] As a research compound, its toxicological and environmental properties are not fully characterized. Therefore, a cautious approach to its handling and disposal is mandatory to ensure the safety of laboratory personnel and the environment.
Chemical and Physical Properties
All quantitative data available for this compound has been summarized in the table below for clear reference.
| Property | Value | Reference |
| Molecular Formula | C₃₇H₄₄N₆O₁₀ | [1] |
| Molecular Weight | 732.8 Da | [1] |
| Accurate Mass | 732.31 Da | [1] |
| Type | Bis-catecholate Siderophore | [1] |
| Structural Components | 2,3-Dihydroxybenzoic Acid, Lysine, Glycine, Tryptophan | [1][2] |
Standard Operating Procedure for Disposal
The proper disposal of this compound and associated waste requires segregation based on the physical form of the waste. The following protocols outline the step-by-step procedures for solid waste, liquid waste, and contaminated labware.
Protocol 1: Disposal of Solid this compound Waste
-
Waste Collection: Collect pure this compound powder or residues in a dedicated, properly labeled hazardous waste container. The container must be sturdy, leak-proof, and compatible with the chemical.
-
Labeling: Label the container clearly as "Hazardous Waste: this compound, Solid" and include the approximate quantity. Affix any additional labels required by your institution's EHS office.
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's EHS-approved hazardous waste management vendor. Do not dispose of solid this compound in the regular trash.
Protocol 2: Disposal of Liquid this compound Waste
This protocol applies to solutions containing this compound, including experimental solutions and the first rinsate from cleaning contaminated containers.[3]
-
Waste Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic carboy).
-
Neutralization (If Applicable): If the waste is acidic or basic, it must be neutralized to a pH between 5 and 10 before collection, unless this would create a more hazardous situation.[4] Perform neutralization slowly in a fume hood.
-
Labeling: Label the container "Hazardous Waste: this compound, Liquid" and list all solvent components and their approximate concentrations (e.g., "this compound in 75% Ethanol").
-
Storage and Disposal: Store the sealed container in secondary containment to prevent spills.[3] Arrange for pickup and disposal via your institution's EHS office. Do not pour liquid waste containing this compound down the drain.[4]
Protocol 3: Disposal of Contaminated Labware and Supplies
This includes items such as pipette tips, gloves, petri dishes, and empty containers.
-
Segregation: Separate sharps (needles, broken glass) from non-sharp waste.
-
Decontamination of Empty Containers:
-
Thoroughly empty the container of all contents.[3]
-
Rinse the container three times with a suitable solvent (e.g., water or ethanol).
-
Crucially, collect the first rinsate as hazardous liquid waste and manage it according to Protocol 2.[3] Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your EHS office.
-
After triple-rinsing and air-drying, obliterate or remove all labels from the container before disposing of it as non-hazardous glass or plastic waste.[3][4]
-
-
Final Disposal: Once packaged and labeled, arrange for the disposal of contaminated labware through your institution's EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. Buy this compound | 120919-04-2 [smolecule.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biological Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
